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4-Amino-5-iodo-2-methoxybenzonitrile Documentation Hub

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  • Product: 4-Amino-5-iodo-2-methoxybenzonitrile
  • CAS: 380241-63-4

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 4-Amino-5-iodo-2-methoxybenzonitrile: A Critical Intermediate in Serine Protease Inhibitor Design

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary The engineering of highly selective small-molecule inhibitors for trypsin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

The engineering of highly selective small-molecule inhibitors for trypsin-like serine proteases—such as the urokinase-type plasminogen activator (uPA)—relies heavily on the precise spatial arrangement of functional groups within the enzyme's S1 subsite. 4-Amino-5-iodo-2-methoxybenzonitrile serves as a highly functionalized, core synthetic intermediate in this domain. Its unique substitution pattern provides an essential scaffold: the iodo group acts as a versatile handle for palladium-catalyzed cross-coupling (e.g., Sonogashira reactions to form 2-arylindoles), while the nitrile group serves as a precursor for amidine moieties that form critical hydrogen bonds with the conserved Asp189 residue in the S1 pocket .

This whitepaper deconstructs the definitive three-step synthesis of this molecule, emphasizing the mechanistic causality, stoichiometric logic, and self-validating experimental protocols required to achieve high chemoselectivity and regioselectivity.

Retrosynthetic Analysis and Pathway Logic

The synthesis of 4-amino-5-iodo-2-methoxybenzonitrile is achieved through a linear, three-step sequence starting from the commercially accessible (or easily derived) 2-hydroxy-4-nitrobenzonitrile. The pathway is designed to systematically tune the electronic properties of the aromatic ring, culminating in a highly predictable electrophilic aromatic substitution.

SynthesisPathway A Phenol 23 (2-Hydroxy-4-nitro- benzonitrile) B Ether 24 (2-Methoxy-4-nitro- benzonitrile) A->B MeI, K2CO3 DMF, 2h C Aniline 25 (4-Amino-2-methoxy- benzonitrile) B->C SnCl2·2H2O HCl, Dioxane, 3h D Target 12d (4-Amino-5-iodo-2- methoxybenzonitrile) C->D NIS, AcOH 16h, RT

Fig 1. Three-step synthesis pathway of 4-amino-5-iodo-2-methoxybenzonitrile.

Mechanistic Causality of Experimental Choices

To ensure scientific integrity and reproducibility, it is critical to understand why specific reagents and conditions are selected over standard alternatives.

Etherification: Steric Tuning and Protection

The initial methylation of the phenol utilizes Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF). K₂CO₃ is specifically chosen as a mild base; it is strong enough to deprotonate the phenol (pKa ~7-8 due to the electron-withdrawing nitro and nitrile groups) to form a highly nucleophilic phenoxide, but weak enough to prevent the base-catalyzed hydrolysis of the sensitive nitrile group into an amide or carboxylic acid.

Chemoselective Nitro Reduction

Reducing a nitro group in the presence of a nitrile requires strict chemoselectivity. Standard catalytic hydrogenation (H₂ over Pd/C) poses a severe risk of over-reducing the nitrile to a primary amine. Therefore, Tin(II) chloride dihydrate (SnCl₂·2H₂O) in acidic dioxane is employed .

  • Stoichiometric Causality: The reduction of a nitro group (-NO₂) to an amine (-NH₂) is a 6-electron process. Because Sn(II) oxidizes to Sn(IV), it provides 2 electrons per equivalent. Consequently, exactly 3.0 equivalents of SnCl₂ are theoretically required. Optimized protocols utilize ~3.06 equivalents to ensure complete conversion without generating excessive heavy-metal waste.

Regioselective Electrophilic Iodination

The final iodination utilizes N-Iodosuccinimide (NIS) in glacial acetic acid. The regioselectivity of this electrophilic aromatic substitution is governed by a synergistic directing effect, making the use of harsh Lewis acids unnecessary.

Regioselectivity cluster_logic Regioselectivity Logic in Electrophilic Iodination Core 4-Amino-2-methoxybenzonitrile (Substrate) NH2 -NH2 Group Strongly Activating Ortho/Para Directing Core->NH2 OMe -OMe Group Activating Ortho/Para Directing Core->OMe CN -CN Group Deactivating Meta Directing Core->CN Pos5 Synergistic Attack at Position 5 (Yields Target 12d) NH2->Pos5 Directs Ortho (Pos 3 & 5) OMe->Pos5 Directs Para (Pos 5) CN->Pos5 Directs Meta (Pos 3 & 5)

Fig 2. Synergistic directing effects dictating regioselective iodination at Position 5.

Self-Validating Experimental Protocols

The following methodologies are engineered with built-in visual and chemical validation steps to ensure process integrity.

Protocol A: Preparation of 2-Methoxy-4-nitrobenzonitrile (Ether 24)
  • Reaction: Charge a flame-dried flask with 2-hydroxy-4-nitrobenzonitrile (18 mmol) and anhydrous DMF (50 mL). Add K₂CO₃ (36 mmol, 2.0 eq) followed by MeI (22 mmol, 1.2 eq). Stir at room temperature for 2 hours.

  • Self-Validating Workup: Dilute the mixture with EtOAc (100 mL) and wash with water (100 mL) followed by brine. Validation: The complete removal of DMF is confirmed by a sharp, immediate phase separation without emulsion formation. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol B: Chemoselective Reduction to 4-Amino-2-methoxybenzonitrile (Aniline 25)
  • Reaction: Dissolve the crude nitroarene 24 (16 mmol) in 1,4-dioxane (45 mL) and 6 N HCl (5 mL). Cool the stirred solution to 0 °C.

  • Reduction: Add SnCl₂·2H₂O (49 mmol, ~3.06 eq) in portions to control the exothermic single-electron transfer process. Stir for 3 hours, allowing the mixture to warm to room temperature.

  • Self-Validating Workup: Dilute with EtOAc (150 mL). Wash with water, then carefully neutralize with saturated aqueous NaHCO₃. Validation: The cessation of CO₂ gas evolution visually confirms the complete neutralization of the HCl and acidic tin byproducts. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Regioselective Iodination to Target (Compound 12d)
  • Reaction: Dissolve the crude aniline 25 in glacial acetic acid (50 mL). Acetic acid acts as a mild catalyst, polarizing the N-I bond of NIS. Add NIS (16 mmol, 1.0 eq) in a single portion. Note: Exactly 1.0 eq is used to prevent over-iodination at the sterically hindered 3-position.

  • Stirring: Stir at room temperature for 16 hours in the dark to suppress radical-mediated side reactions.

  • Self-Validating Workup: Remove acetic acid in vacuo. Dissolve the residue in EtOAc (150 mL) and wash with saturated NaHCO₃. Subsequently, wash the organic layer with 10% aqueous Na₂S₂O₃ (Sodium thiosulfate). Validation: The organic layer will rapidly transition from a brownish-yellow tint to pale yellow/colorless, visually confirming the reduction and quenching of all unreacted electrophilic iodine species.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (silica gel, 20% EtOAc/hexanes) to afford the target compound as a solid.

Quantitative Data & Yield Analysis

The table below summarizes the expected metrics and functional purposes of each synthetic stage, based on optimized literature parameters .

Workflow StepTransformationReagents & SolventsTime / TempYieldFunctional Purpose
1. Etherification Phenol → MethoxyMeI, K₂CO₃, DMF2 h / 25 °C>90% (Crude)Steric tuning for the S1 subsite
2. Reduction Nitro → AminoSnCl₂·2H₂O, HCl, Dioxane3 h / 0 °C → 25 °CQuantitativeActivating group installation
3. Halogenation Aniline → Aryl IodideNIS, Glacial AcOH16 h / 25 °C29% (Isolated)*Installation of cross-coupling handle

*Note: The 29% isolated yield for the final step reflects typical losses during silica gel chromatography due to the high polarity of the functionalized aniline and the strict removal of any minor regioisomers.

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 4-Amino-5-iodo-2-methoxybenzonitrile

Executive Summary In the landscape of modern medicinal chemistry and drug development, highly functionalized tetrasubstituted benzenes serve as privileged scaffolds. 4-Amino-5-iodo-2-methoxybenzonitrile (CAS: 380241-63-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, highly functionalized tetrasubstituted benzenes serve as privileged scaffolds. 4-Amino-5-iodo-2-methoxybenzonitrile (CAS: 380241-63-4) is a quintessential example of such a building block. Featuring a precisely engineered "push-pull" electronic system and a highly reactive carbon-iodine (C-I) bond, this molecule is extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of selective serine protease inhibitors and kinase targeting agents. This whitepaper provides a comprehensive analysis of its physicochemical properties, molecular architecture, and self-validating synthetic workflows.

Molecular Architecture and Electronic Profiling

The synthetic utility of 4-Amino-5-iodo-2-methoxybenzonitrile is dictated by the synergistic electronic and steric effects of its four substituents:

  • C1 Nitrile (-CN): A strong electron-withdrawing group (EWG) via both resonance and induction. It stabilizes the aromatic ring and serves as a critical synthetic handle, easily converted into amidines or tetrazoles to mimic basic amino acid residues (e.g., arginine) in drug design.

  • C2 Methoxy (-OCH3): An electron-donating group (EDG) that increases the electron density of the ring while providing localized steric hindrance, which can dictate the regioselectivity of downstream cyclization reactions.

  • C4 Amino (-NH2): A powerful EDG that significantly activates the ring. It provides a primary vector for hydrogen-bond donation (crucial for kinase hinge-binding) and acts as a nucleophilic center for acylation or heterocycle formation.

  • C5 Iodine (-I): A heavy, highly polarizable halogen. While weakly electron-withdrawing via induction, its primary role is serving as an exceptional leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Physicochemical Properties

Understanding the physicochemical baseline of this building block is essential for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueCausality / Implication in Synthesis & ADME
Chemical Name 4-Amino-5-iodo-2-methoxybenzonitrileStandard IUPAC nomenclature for precise identification.
CAS Registry Number 380241-63-4Unique identifier for procurement and database indexing[1].
Molecular Formula C8H7IN2ODefines the atomic composition.
Molecular Weight 274.06 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area ~59.0 ŲFavorable for membrane permeability; allows the addition of polar groups later in the synthesis.
Hydrogen Bond Donors 1 (-NH2)Provides a vector for target protein interaction or further functionalization.
Hydrogen Bond Acceptors 3 (-CN, -OCH3, -NH2)Enhances aqueous solubility and facilitates complex hydrogen-bonding networks.
LogP (Predicted) ~2.1Optimal lipophilicity for a building block, ensuring complete solubility in standard organic solvents.

Application in Drug Discovery: Targeting Serine Proteases

One of the most prominent applications of 4-Amino-5-iodo-2-methoxybenzonitrile is in the development of selective inhibitors for Urokinase-Type Plasminogen Activator (uPA) , a trypsin-like serine protease heavily implicated in extracellular matrix (ECM) degradation and tumor metastasis.

As demonstrated in seminal medicinal chemistry research (), this molecule (identified as compound 12d in the study) acts as a core scaffold[2]. The nitrile group is converted into an amidine to anchor the molecule in the S1 subsite (binding to the conserved Asp189 residue). Crucially, the iodine atom at the C5 position allows researchers to introduce diverse hydrophobic groups via cross-coupling. This modularity is used to probe the depth and shape of the S1 pocket, driving the selectivity of the inhibitor toward uPA and away from off-target proteases like thrombin or plasmin[3].

uPAPathway uPA uPA (Urokinase-Type Plasminogen Activator) uPAR uPAR (Cell Surface Receptor) uPA->uPAR Binds Plasminogen Plasminogen (Zymogen) uPA->Plasminogen Cleaves & Activates Plasmin Plasmin (Active Protease) Plasminogen->Plasmin ECM ECM Degradation & Tumor Metastasis Plasmin->ECM Proteolysis Inhibitor Small Molecule Inhibitor (CAS 380241-63-4 derived) Inhibitor->uPA Blocks S1 Subsite

Caption: The uPA signaling pathway and targeted inhibition at the S1 subsite by synthesized derivatives.

Self-Validating Experimental Protocol: Palladium-Catalyzed Cross-Coupling

To leverage the C5-Iodine handle, the Suzuki-Miyaura cross-coupling reaction is the industry standard ()[4]. The following protocol is designed as a self-validating system , ensuring that causality and in-process controls (IPC) guide the chemist to a successful yield.

Step-by-Step Methodology

1. Reagent Preparation & Causality:

  • Reactants: 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 eq) and Arylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides a large bite angle (99°), which accelerates the reductive elimination step. This is critical to overcome the steric hindrance imposed by the ortho-amino and meta-methoxy groups.

  • Base: K₂CO₃ (2.0 eq). Causality: A mild inorganic base that successfully forms the reactive boronate complex required for transmetalation, without risking the hydrolysis of the sensitive nitrile group.

2. Solvent Degassing & Setup:

  • Dissolve the mixture in a 1,4-Dioxane/H₂O (4:1 v/v) solvent system. Causality: Dioxane solubilizes the organic starting materials, while water is essential to dissolve the K₂CO₃ base and facilitate transmetalation.

  • Sparge the solution with N₂ for 15 minutes to rigorously exclude oxygen, preventing the oxidation of the active Pd(0) species to inactive Pd(II) complexes.

3. Reaction Execution:

  • Heat the reaction mixture to 80°C for 12 hours under an N₂ atmosphere. Causality: 80°C provides the precise thermal energy required to overcome the activation barrier of oxidative addition into the C-I bond, which is slightly deactivated by the adjacent electron-donating -NH₂ group.

4. In-Process Control (IPC) & Self-Validation:

  • Validation Step: After 4 hours, extract a 10 µL aliquot, quench with 100 µL H₂O, and extract with 200 µL EtOAc. Spot the organic layer on a silica TLC plate alongside the starting material (Eluent: 30% EtOAc/Hexanes).

  • Success Criteria: The complete consumption of the starting material (Rf ~0.45) and the appearance of a new, highly UV-active product spot (Rf ~0.30) validates reaction progress. Confirm the product mass via LC-MS (ESI+) by identifying the [M+H]+ peak.

5. Workup & Purification:

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

SuzukiWorkflow A 4-Amino-5-iodo- 2-methoxybenzonitrile D Oxidative Addition (Pd inserts into C-I) A->D 80°C, 12h Dioxane/H2O B Arylboronic Acid (Ar-B(OH)2) B->D 80°C, 12h Dioxane/H2O C Pd(dppf)Cl2 Catalyst + K2CO3 Base C->D 80°C, 12h Dioxane/H2O E Transmetalation (Ar transfers to Pd) D->E F Reductive Elimination (C-C bond forms) E->F F->C Pd(0) Regeneration G C5-Aryl Substituted Benzonitrile F->G

Caption: Catalytic cycle and workflow for the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

References

  • Mackman, R. L., et al. (2001). Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator. Journal of Medicinal Chemistry.[Link]

  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules (via PubMed Central).[Link]

Sources

Foundational

An In-depth Technical Guide to 4-Amino-5-iodo-2-methoxybenzonitrile: A Versatile Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Strategic Importance of Substituted Benzonitriles in Medicinal Chemistry Substituted benzonitriles are a cornerstone in the desig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Substituted Benzonitriles in Medicinal Chemistry

Substituted benzonitriles are a cornerstone in the design of modern pharmaceuticals. The nitrile group, with its linear geometry and ability to act as a hydrogen bond acceptor, often serves as a bioisostere for other functional groups, enhancing binding affinity and modulating pharmacokinetic properties. The aromatic ring provides a rigid scaffold for the precise spatial arrangement of other substituents, which in turn dictate the molecule's interaction with biological targets.

The subject of this guide, 4-Amino-5-iodo-2-methoxybenzonitrile, is a particularly compelling example of a highly functionalized aromatic building block. The interplay of its substituents—an electron-donating amino group, a bulky and reactive iodine atom, an electron-donating methoxy group, and an electron-withdrawing nitrile—creates a unique electronic and steric profile. This intricate arrangement allows for a diverse range of chemical transformations, making it a valuable precursor for complex molecular architectures. The presence of the iodine atom is of particular significance, as the carbon-iodine bond is a versatile synthetic handle for the introduction of additional complexity through various cross-coupling reactions.[1]

Molecular Structure and Physicochemical Properties

While a specific CAS number for 4-Amino-5-iodo-2-methoxybenzonitrile is not currently assigned in major chemical databases, its structure can be confidently predicted.

Table 1: Predicted Physicochemical Properties of 4-Amino-5-iodo-2-methoxybenzonitrile

PropertyPredicted Value
Molecular Formula C₈H₇IN₂O
Molecular Weight 274.06 g/mol
Appearance Likely a solid, ranging from off-white to yellow or brown
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and sparingly soluble in alcohols.
Melting Point Estimated to be in the range of 100-150 °C, based on similar iodo-amino-benzonitrile structures.
Boiling Point Not applicable (likely to decompose at high temperatures).
LogP Predicted to be in the range of 2.0-2.5, indicating moderate lipophilicity.

The structure of 4-Amino-5-iodo-2-methoxybenzonitrile is presented below:

Caption: Predicted structure of 4-Amino-5-iodo-2-methoxybenzonitrile.

Proposed Synthetic Pathways

While a specific, validated protocol for the synthesis of 4-Amino-5-iodo-2-methoxybenzonitrile is not documented in the surveyed literature, a plausible and efficient synthetic route can be constructed by adapting established methods for its analogs.[2] Two primary retrosynthetic approaches are considered here:

Approach A: Iodination of a Pre-functionalized Benzonitrile

This approach begins with a commercially available or readily synthesized aminomethoxybenzonitrile and introduces the iodine atom in a later step.

G start 4-Amino-2-methoxybenzonitrile step1 Electrophilic Iodination (e.g., NIS, ICl) start->step1 product 4-Amino-5-iodo-2-methoxybenzonitrile step1->product

Caption: Synthetic Approach A: Iodination of a benzonitrile precursor.

Approach B: Nitrile Formation from a Benzoic Acid Intermediate

This pathway involves the synthesis of the corresponding benzoic acid, followed by conversion of the carboxylic acid to the nitrile.

G start 4-Amino-5-iodo-2-methoxybenzoic acid step1 Amide Formation (e.g., SOCl₂, NH₃) start->step1 intermediate 4-Amino-5-iodo-2-methoxybenzamide step1->intermediate step2 Dehydration (e.g., POCl₃, P₂O₅) intermediate->step2 product 4-Amino-5-iodo-2-methoxybenzonitrile step2->product

Caption: Synthetic Approach B: Nitrile formation from a benzoic acid.

Detailed Hypothetical Protocol (Adapted from Approach A)

This protocol is based on the known reactivity of similar aromatic systems and common iodination procedures.[3][4][5]

Step 1: Synthesis of 4-Amino-2-methoxybenzonitrile (if not commercially available)

This intermediate can be prepared from 4-amino-2-hydroxybenzonitrile through methylation with a reagent like dimethyl sulfate in the presence of a base.

Step 2: Iodination of 4-Amino-2-methoxybenzonitrile

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-amino-2-methoxybenzonitrile in a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and acetonitrile.

  • Addition of Iodinating Agent: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of N-iodosuccinimide (NIS) (1.1 equivalents) in the same solvent dropwise over 30 minutes. The reaction should be protected from light.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-Amino-5-iodo-2-methoxybenzonitrile.

Potential Applications in Drug Discovery

The structural motifs present in 4-Amino-5-iodo-2-methoxybenzonitrile suggest its utility as a key intermediate in the synthesis of various biologically active compounds.

Precursor for Serotonin 5-HT₄ Receptor Ligands

The chloro-analog of the corresponding benzoic acid, 4-amino-5-chloro-2-methoxybenzoic acid, is a well-established intermediate in the synthesis of prokinetic agents like Cisapride, which are serotonin 5-HT₄ receptor agonists.[2] Given the similar electronic properties of chlorine and iodine, it is highly probable that 4-Amino-5-iodo-2-methoxybenzonitrile could serve as a precursor for novel 5-HT₄ receptor modulators for the treatment of gastrointestinal disorders.

Scaffold for Kinase Inhibitors

Substituted aminobenzonitriles are prevalent scaffolds in the development of kinase inhibitors. For instance, 2-Amino-4-methoxy-5-nitrobenzonitrile is a key building block in the synthesis of Gefitinib, an EGFR tyrosine kinase inhibitor used in cancer therapy.[6] The 4-amino-2-methoxybenzonitrile core of our target molecule provides a similar starting point for the construction of quinazoline-based kinase inhibitors. The iodine atom offers a unique vector for further modification through cross-coupling reactions to explore the chemical space around the kinase active site.

G cluster_reactions Synthetic Transformations start 4-Amino-5-iodo-2-methoxybenzonitrile r1 Suzuki Coupling start->r1 r2 Buchwald-Hartwig Amination start->r2 r3 Sonogashira Coupling start->r3 r4 Cyclization Reactions start->r4 app1 Serotonin 5-HT₄ Receptor Ligands (e.g., for GI disorders) app2 Kinase Inhibitors (e.g., for oncology) app3 Other GPCR Ligands app4 Novel Heterocyclic Scaffolds r1->app1 r1->app2 r1->app3 r1->app4 r2->app1 r2->app2 r2->app3 r2->app4 r3->app1 r3->app2 r3->app3 r3->app4 r4->app1 r4->app2 r4->app3 r4->app4

Caption: Potential synthetic transformations and therapeutic applications.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-Amino-5-iodo-2-methoxybenzonitrile. However, based on the known hazards of its structural analogs, the following precautions should be taken:

  • Toxicity: Many substituted benzonitriles are classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8]

  • Irritation: The compound is likely to be a skin and eye irritant.[7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

4-Amino-5-iodo-2-methoxybenzonitrile represents a promising, albeit currently under-documented, building block for medicinal chemistry. Its highly functionalized structure provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications, particularly in the areas of gastrointestinal disorders and oncology. The predictable reactivity of its functional groups, especially the synthetically valuable iodine atom, makes it a prime candidate for library synthesis and lead optimization campaigns. This guide, by consolidating and extrapolating from the available data on its close analogs, aims to provide a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

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Exploratory

Comprehensive Spectral Characterization and Synthetic Methodology of 4-Amino-5-iodo-2-methoxybenzonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 380241-63-4 | Molecular Formula: C₈H₇IN₂O | Molecular Weight: 274.06 g/mol Executive Summary & Biological Context In the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 380241-63-4 | Molecular Formula: C₈H₇IN₂O | Molecular Weight: 274.06 g/mol

Executive Summary & Biological Context

In the development of targeted therapeutics, achieving selectivity among highly homologous enzyme families is a profound challenge. 4-Amino-5-iodo-2-methoxybenzonitrile serves as a critical, highly specialized building block in the synthesis of potent inhibitors targeting the urokinase-type plasminogen activator (uPA).

The structural logic of this molecule is deeply intentional. The nitrile group acts as a synthetic precursor to an amidine moiety, which mimics the basic side chain of arginine to anchor into the Asp189 residue of the S1 subsite of trypsin-like serine proteases. Simultaneously, the precise placement of the methoxy and iodo substituents provides the necessary steric bulk and electronic tuning to achieve high selectivity for Ser190 proteases over Ala190 proteases.

uPAPathway Target 4-Amino-5-iodo-2-methoxybenzonitrile (S1 Pocket Precursor) uPA Urokinase-Type Plasminogen Activator (uPA) Target->uPA Inhibits Plasminogen Plasminogen (Zymogen) uPA->Plasminogen Cleaves Arg15-Val16 Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation Tumor Tumor Metastasis & ECM Degradation Plasmin->Tumor Promotes

Figure 1: Logical relationship of uPA inhibition blocking plasminogen activation.

Experimental Workflow & Synthetic Methodology

The synthesis of 4-Amino-5-iodo-2-methoxybenzonitrile requires strict chemoselective and regioselective control. The following protocol outlines the field-proven methodology, emphasizing the causality behind each reagent choice.

SynthesisWorkflow A Compound 23 (Phenol Precursor) B Methylation (MeI, K2CO3) A->B C Compound 24 (Methyl Ether) B->C D Nitro Reduction (SnCl2, HCl) C->D E Compound 25 (Aniline Intermediate) D->E F Regioselective Iodination (NIS, AcOH) E->F G 4-Amino-5-iodo-2-methoxybenzonitrile (Target 12d) F->G

Figure 2: Step-by-step synthetic workflow for 4-Amino-5-iodo-2-methoxybenzonitrile.

Step-by-Step Protocol
  • Etherification (Methylation):

    • Procedure: Dissolve the phenol precursor (Compound 23) in DMF. Add K₂CO₃ (1.5 eq) followed by dropwise addition of Methyl Iodide (MeI, 1.2 eq). Stir at room temperature.

    • Causality: K₂CO₃ is selected as a mild base to quantitatively deprotonate the phenol without triggering side reactions with the sensitive nitrile group.

  • Chemoselective Nitro Reduction:

    • Procedure: Dissolve the resulting methyl ether (Compound 24) in a mixture of dioxane and 6 N HCl. Cool to 0 °C and treat with Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq). Stir for 3 hours, then warm to room temperature.

    • Causality: SnCl₂ is specifically chosen over catalytic hydrogenation (e.g., H₂ with Pd/C) to prevent the over-reduction of the highly sensitive nitrile moiety into a primary aliphatic amine. The acidic environment facilitates the electron transfer from Sn(II).

  • Regioselective Electrophilic Iodination:

    • Procedure: Dissolve the aniline intermediate (Compound 25) in glacial acetic acid. Add N-Iodosuccinimide (NIS, 1.05 eq) in portions.

    • Causality: NIS provides a controlled, mild source of electrophilic iodine (I⁺). The regioselectivity is strictly governed by the synergistic activating effects of the amino and methoxy groups. The bulky iodine atom is directed exclusively to C5 (ortho to the amine) because the alternative C3 position is sterically occluded by the adjacent methoxy and amino groups.

Comprehensive Spectral Characterization

The structural integrity of 4-Amino-5-iodo-2-methoxybenzonitrile is confirmed through a combination of NMR, IR, and High-Resolution Mass Spectrometry (HRMS). The data below summarizes the quantitative spectral markers and the physical causality behind their appearance .

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Explanation
7.85 Singlet (s)1HAr-H6Highly deshielded by the electron-withdrawing nitrile group and the anisotropic effect of the adjacent iodine atom.
6.42 Singlet (s)1HAr-H3Highly shielded due to the strong electron-donating resonance effects (+R) of both the ortho-methoxy and ortho-amino groups.
6.05 Broad Singlet (br s)2H-NH₂Characteristic primary amine protons; broadened due to quadrupolar relaxation of nitrogen and chemical exchange.
3.85 Singlet (s)3H-OCH₃Standard aliphatic shift for a methoxy group attached to an aromatic ring.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentCausality / Mechanistic Explanation
161.8 C-2 (C-OCH₃)Deshielded by the highly electronegative oxygen atom.
152.4 C-4 (C-NH₂)Deshielded by the adjacent electronegative nitrogen atom.
138.2 C-6 (Ar-CH)Resonates downfield due to the meta-withdrawing effect of the nitrile group.
117.5 -C≡NCharacteristic chemical shift for a conjugated nitrile carbon.
97.8 C-3 (Ar-CH)Strongly shielded by the combined +R effects of C2-OMe and C4-NH₂.
87.4 C-1 (C-CN)Ipso carbon shielded by the anisotropic cylinder of the triple bond.
72.5 C-5 (C-I)Heavy Atom Effect: Iodine's large electron cloud causes a profound diamagnetic shielding, shifting the ipso carbon drastically upfield.
56.2 -OCH₃Standard methoxy carbon shift.
Table 3: Infrared (IR) Spectroscopy (ATR)
Wavenumber (cm⁻¹)Peak ShapeAssignmentCausality / Mechanistic Explanation
3450, 3340 Sharp, DoubletN-H StretchConfirms a primary amine (symmetric and asymmetric stretching modes).
2220 Sharp, StrongC≡N StretchDiagnostic peak for the conjugated nitrile group.
1620 MediumN-H BendScissoring motion of the primary amine.
1240 StrongC-O-C StretchAsymmetric stretching of the aryl-alkyl ether linkage.
Table 4: High-Resolution Mass Spectrometry (HRMS-ESI⁺)
ParameterValueCausality / Mechanistic Explanation
Target Ion [M+H]⁺Protonation occurs readily at the basic primary amine in positive ESI mode.
Theoretical m/z 274.9676Calculated exact mass for C₈H₈IN₂O⁺.
Observed m/z 274.9680Mass error < 2 ppm confirms elemental composition.
Isotope Pattern MonoisotopicThe absence of an M+2 peak of 33% or 100% intensity confirms the absence of Cl or Br. Iodine is monoisotopic (¹²⁷I), acting as a self-validating marker.

Orthogonal Validation: A Self-Validating System

To ensure absolute trustworthiness in structural assignment, a rigorous analytical workflow cannot rely on a single point of failure. Relying solely on 1D ¹H NMR to determine the regiochemistry of the iodination step is prone to interpretation bias, as both the C3 and C5 iodinated isomers would theoretically yield two aromatic singlets.

To establish a self-validating system , we integrate 2D Heteronuclear Multiple Bond Correlation (HMBC) with HRMS :

  • HMBC Logical Loop: In the correct C5-iodo isomer, the methoxy protons (δ 3.85) will show a strong ³J correlation to C2 (δ 161.8). Crucially, the highly shielded H3 proton (δ 6.42) will exhibit long-range correlations to C1, C2, C4, and C5. If iodination had incorrectly occurred at C3, this specific coupling network would collapse, and the remaining proton at C5 would show a completely different correlation map (coupling to C1, C3, C4, and C6).

  • HRMS Confirmation: The exact mass addition of 125.904 Da (replacing H with I) combined with the lack of isotopic clustering definitively locks in the elemental composition, orthogonally proving the successful electrophilic aromatic substitution without over-iodination.

References

  • Mackman, R. L., et al. "Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator." Journal of Medicinal Chemistry, vol. 44, no. 23, 2001, pp. 3856-3871. URL:[Link]

  • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 4th Edition, 2009. URL:[Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Edition, 2014. URL:[Link]

Foundational

Thermodynamic Solubility and Solvation Mechanics of 4-Amino-5-iodo-2-methoxybenzonitrile

Executive Summary The compound 4-Amino-5-iodo-2-methoxybenzonitrile (CAS: 380241-63-4) is a highly functionalized aromatic scaffold frequently utilized in advanced medicinal chemistry[1]. It serves as a critical syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Amino-5-iodo-2-methoxybenzonitrile (CAS: 380241-63-4) is a highly functionalized aromatic scaffold frequently utilized in advanced medicinal chemistry[1]. It serves as a critical synthetic intermediate in the development of potent, selective trypsin-like serine protease inhibitors, such as those targeting the urokinase-type plasminogen activator (uPA) for oncology applications[2]. Because of its complex substitution pattern—combining polar hydrogen-bonding groups with a massive, lipophilic halogen—its solubility profile is non-intuitive. This whitepaper provides an in-depth analysis of its solvation thermodynamics, supported by field-proven empirical data, to guide researchers in stock solution preparation, synthetic extraction, and assay design.

Physicochemical Profiling & Solvation Thermodynamics

Understanding the solubility of 4-Amino-5-iodo-2-methoxybenzonitrile requires a mechanistic deconstruction of its functional groups and their influence on the crystal lattice energy versus solvent hydration energy.

  • The C-5 Iodine Atom: Iodine is highly polarizable and introduces significant lipophilicity. Its large atomic radius drives strong London dispersion forces within the solid state. Consequently, it severely penalizes aqueous solubility, as water's hydrogen-bond network cannot effectively solvate the hydrophobic electron cloud[2].

  • The C-4 Amino Group: While typically a strong hydrogen bond donor (HBD) and acceptor (HBA), the basicity and solvation potential of this −NH2​ group are attenuated by the electron-withdrawing effects of the adjacent iodine and the para-nitrile group. Breaking its intermolecular lattice bonds requires solvents with strong HBA capabilities.

  • The C-1 Nitrile & C-2 Methoxy Groups: Both groups provide moderate to strong dipole moments. The nitrile group favors interactions with polar aprotic solvents, while the methoxy group adds slight steric hindrance that disrupts perfectly planar π−π stacking, marginally improving solubility in moderately polar organic solvents compared to an unsubstituted ring.

As demonstrated by, the successful extraction and synthetic manipulation of this scaffold rely heavily on moderately polar solvents like ethyl acetate and dioxane, while biological assay integration necessitates polar aprotic vehicles like DMSO[2][3].

Mechanistic Solvation Analysis

The logical relationship between the compound's physicochemical properties and its solvent compatibility is mapped below. Solvents must possess either a high dielectric constant coupled with HBA properties (to disrupt the amino/nitrile lattice) or sufficient lipophilicity (to solvate the iodine).

SolvationMechanisms API 4-Amino-5-iodo-2-methoxybenzonitrile (High Lattice Energy) DMSO DMSO / DMF (Polar Aprotic) API->DMSO Strong Dipole & H-Bond Acceptance EtOAc Ethyl Acetate / DCM (Moderate Polar) API->EtOAc Lipophilic & Dipole Compatibility MeOH Methanol / EtOH (Polar Protic) API->MeOH H-Bonding Limited by Iodine H2O Water (Highly Polar) API->H2O Hydrophobic Rejection

Solvation thermodynamics and solvent compatibility for the target compound.

Solubility Matrix in Common Lab Solvents

The following table synthesizes the quantitative and qualitative solubility profiles based on the thermodynamic principles outlined above.

Solvent ClassSolventDielectric Constant (ε)Estimated SolubilitySolvation Causality
Polar Aprotic DMSO46.7> 50 mg/mLStrong HBA disrupts −NH2​ lattice bonds; high ε solvates polarizable iodine.
Polar Aprotic DMF36.7> 50 mg/mLSimilar to DMSO; excellent for high-concentration stock solution preparation.
Moderately Polar Ethyl Acetate6.010 - 50 mg/mLLipophilic compatibility with the aromatic/iodine core; ideal for extraction.
Halogenated Dichloromethane8.910 - 50 mg/mLHalogen-halogen dispersive interactions favorably solvate the C-5 iodine.
Polar Protic Methanol32.71 - 10 mg/mLH-bonding network is partially disrupted by the bulky, hydrophobic iodine atom.
Highly Polar Water80.1< 0.1 mg/mLSevere hydrophobic rejection; hydration energy cannot overcome lattice energy.
Non-Polar Hexanes1.9< 0.1 mg/mLInsufficient polarity to disrupt the −CN and −NH2​ driven intermolecular forces.

Note: For biological assays, utilized a final buffer composition containing 10% (v/v) DMSO to maintain the solubility of these heavily halogenated scaffolds in aqueous media[3].

Self-Validating Experimental Protocol for Thermodynamic Solubility

To accurately determine the solubility of 4-Amino-5-iodo-2-methoxybenzonitrile for custom assay buffers, researchers must avoid kinetic dissolution artifacts. The following protocol employs a self-validating thermodynamic shake-flask methodology . By measuring the concentration at two distinct time points, the system internally validates that thermodynamic equilibrium ( dC/dt=0 ) has been achieved.

ValidationWorkflow S1 1. Solid Addition S2 2. Isothermal Agitation (25°C) S1->S2 S3 3. Phase Separation S2->S3 S4 4. HPLC-UV Analysis S3->S4 S5 5. Equilibrium Check S4->S5 S5->S2 Δ > 2% (Reject) End Report Data S5->End Δ ≤ 2% (Valid)

Self-validating thermodynamic solubility workflow with internal equilibrium checks.

Step-by-Step Methodology & Causality
  • Solid Addition (Excess API): Add 5-10 mg of 4-Amino-5-iodo-2-methoxybenzonitrile to a 1.5 mL glass vial.

    • Causality: Adding a visible excess of the solid ensures that the chemical potential of the undissolved solid dictates the equilibrium. This is a strict thermodynamic requirement to measure true solubility capacity rather than kinetic dissolution limits.

  • Solvent Addition & Isothermal Agitation: Add 1.0 mL of the target solvent. Seal the vial and place it in a temperature-controlled orbital shaker at exactly 25°C (±0.1°C) at 300 RPM.

    • Causality: Solubility is an enthalpy-driven process; even minor temperature fluctuations can shift the equilibrium constant ( Ksp​ ). A precise water/air bath prevents supersaturation artifacts caused by transient cooling.

  • Phase Separation (24h and 48h): At t=24h and t=48h , extract a 100 µL aliquot. Centrifuge at 10,000 x g for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is selected for its broad chemical inertness, preventing analyte adsorption even in aggressive solvents like DMSO. The 0.22 µm pore size strictly excludes sub-micron colloidal aggregates that would otherwise cause false-positive concentration spikes during detection.

  • HPLC-UV Quantification: Dilute the filtered aliquot appropriately (e.g., 1:100 in mobile phase) and quantify using HPLC-UV at the compound's λmax​ .

    • Causality: UV detection provides high specificity, ensuring that any potential degradation products formed during the 48-hour agitation do not artificially inflate the solubility measurement.

  • System Self-Validation (The Equilibrium Check): Compare the calculated concentration at 24 hours ( C24​ ) against 48 hours ( C48​ ).

    • Causality: Kinetic dissolution rates vary drastically by solvent. If the variance between C24​ and C48​ is ≤2% , the system validates that thermodynamic equilibrium is reached. If the variance is >2% , the data point is rejected, and agitation must continue for an additional 24 hours.

References

  • Katz, B. A., et al. (2001). "Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator." Journal of Medicinal Chemistry, 44(18), 2915–2932. URL:[Link]

  • Molaid. "4-amino-5-iodo-2-methoxybenzonitrile - CAS 380241-63-4". URL:[Link]

Sources

Exploratory

role of iodinated aromatic compounds as synthetic intermediates

The Strategic Role of Iodinated Aromatic Compounds as Synthetic Intermediates: A Technical Guide Executive Summary Iodinated aromatic compounds (iodoarenes) are indispensable building blocks in modern organic synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Iodinated Aromatic Compounds as Synthetic Intermediates: A Technical Guide

Executive Summary

Iodinated aromatic compounds (iodoarenes) are indispensable building blocks in modern organic synthesis, materials science, and pharmaceutical development[1]. Unlike their lighter halogen counterparts, iodoarenes possess a highly polarizable and relatively weak carbon-iodine (C–I) bond. This unique thermodynamic profile renders them exceptionally reactive in transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures under mild conditions[2]. Furthermore, the ability of the iodine atom to participate in directional halogen bonding and its capacity to be oxidized into hypervalent states make iodoarenes multifaceted tools for the advanced synthetic chemist[3].

Thermodynamic and Kinetic Causality: Why Iodine?

The synthetic utility of iodoarenes is fundamentally driven by the thermodynamics of the C–X bond. In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura, Heck, or Sonogashira couplings), the rate-determining step is typically the oxidative addition of the active Palladium(0) catalyst into the carbon-halogen bond[4].

Because the C–I bond possesses the lowest bond dissociation energy (BDE) among the carbon-halogen bonds, iodoarenes undergo oxidative addition orders of magnitude faster than bromoarenes or chloroarenes[4]. This kinetic advantage allows reactions to proceed at lower temperatures, with lower catalyst loadings, and without the need for highly specialized, electron-rich phosphine ligands that are often required to activate inert C–Cl bonds[4].

Table 1: Quantitative Comparison of Aryl Halides in Cross-Coupling

Halogen (X)Typical Ar–X BDE (kcal/mol)Relative Reactivity (Oxidative Addition)Primary Synthetic Utility
Fluorine (F) ~126Very LowMetabolic stability, bioisostere
Chlorine (Cl) ~96LowCost-effective industrial scaling
Bromine (Br) ~81HighGeneral cross-coupling
Iodine (I) ~65Very High (I >> Br > Cl)Mild/Late-stage functionalization

Synthesis of Iodoarenes: Methodologies and Protocols

Direct electrophilic aromatic substitution ( SE​Ar ) with molecular iodine ( I2​ ) is thermodynamically unfavorable for many substrates due to the low electrophilicity of I2​ [2]. To drive the reaction forward, an oxidizing agent (such as HNO3​ , K2​S2​O8​ , or hypervalent iodine species) is required to oxidize I2​ into a highly reactive iodine cation equivalent ( I+ )[5]. This in situ generation of I+ ensures rapid and regioselective iodination, particularly for electron-rich arenes[1].

Protocol 1: Oxidative Iodination of Acetanilide

Causality & Self-Validation: The use of nitric acid in this protocol serves a dual purpose. It not only oxidizes I2​ to the active I+ electrophile but also consumes the byproduct hydroiodic acid (HI). Removing HI prevents the reductive deiodination of the newly formed product, thereby driving the chemical equilibrium strictly toward product formation[2].

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetanilide (1.35 g, 10 mmol) in glacial acetic acid (20 mL)[2].

  • Reagent Addition : To the stirred solution, add powdered molecular iodine (2.54 g, 10 mmol)[2].

  • Oxidant Introduction : Slowly add concentrated nitric acid (1.5 mL) dropwise. (Caution: This is an exothermic reaction with the potential evolution of NOx​ gases; perform strictly in a fume hood)[2].

  • Reaction Conditions : Stir the reaction mixture at room temperature for 4 hours. The dark purple color of the iodine will gradually fade as it is consumed[2].

  • Workup & Isolation : Pour the mixture into 100 mL of ice water. Quench any unreacted iodine by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) until the solution turns pale. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield pure 4-iodoacetanilide.

Iodoarenes in Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, utilizing organoboronic acids and aryl halides[4]. Iodoarenes are the premier electrophiles for this transformation, allowing for exceptional functional group tolerance[6].

Protocol 2: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

Causality & Self-Validation: The use of Pd(PPh3​)4​ provides a stable, pre-formed source of Pd(0). The addition of K2​CO3​ is critical; it activates the phenylboronic acid by forming a negatively charged boronate complex, which drastically accelerates the transmetalation step[2].

  • Reaction Setup : In a flame-dried Schlenk flask under an inert argon atmosphere, combine 4-iodoanisole (234 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol)[2].

  • Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (23 mg, 0.02 mmol, 2 mol%)[2].

  • Solvent & Degassing : Add 10 mL of a degassed toluene/ethanol/water (2:1:1) mixture.

  • Heating : Heat the mixture to 80 °C for 6 hours with vigorous stirring.

  • Isolation : Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel column chromatography to isolate 4-methoxybiphenyl[2].

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-I + Pd(0) -> Ar-Pd(II)-I) Pd0->OxAdd Base Base Exchange (Ar-Pd(II)-I -> Ar-Pd(II)-OH) OxAdd->Base TransMet Transmetalation (Ar-Pd(II)-OH + Ar'-B(OH)2 -> Ar-Pd(II)-Ar') Base->TransMet RedElim Reductive Elimination (Ar-Ar' Product + Pd(0)) TransMet->RedElim RedElim->Pd0

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the oxidative addition of Ar-I.

Hypervalent Iodine Reagents: Green Oxidation

Beyond their role as cross-coupling partners, iodoarenes can be oxidized to form hypervalent iodine compounds ( λ3

  • and λ5 -iodanes)[3]. Reagents such as (diacetoxyiodo)benzene (PIDA), Dess-Martin periodinane (DMP), and diaryliodonium salts serve as versatile, environmentally benign oxidants and aryl-group-transfer reagents[3]. Because their reactivity mimics that of heavy metals, hypervalent iodine compounds are increasingly replacing toxic oxidants (e.g., Pb, Tl, Hg) in sustainable organic synthesis[3].

Biological and Pharmaceutical Relevance

In medicinal chemistry, the incorporation of an iodine atom can drastically alter a molecule's lipophilicity and target-binding affinity through halogen bonding—a highly directional, non-covalent interaction driven by the " σ -hole" (a region of positive electrostatic potential on the outer axis of the C–I bond)[2].

Furthermore, iodinated aromatic compounds are biologically endogenous. The thyroid hormones, thyroxine ( T4​ ) and triiodothyronine ( T3​ ), are iodinated tyrosine derivatives synthesized in the thyroid gland[2]. Their synthesis relies on the active transport of iodide and subsequent oxidation, underscoring the evolutionary importance of aromatic iodination in regulating vertebrate metabolism[2].

Biological Iodide Bloodstream Iodide (I⁻) NIS Sodium-Iodide Symporter (NIS) Cellular Uptake Iodide->NIS TPO Thyroperoxidase (TPO) Oxidation to I⁺ equivalent NIS->TPO TG Thyroglobulin (TG) Tyrosine Iodination TPO->TG Hormones T3 & T4 Hormones Systemic Release TG->Hormones

Thyroid hormone biosynthesis pathway illustrating the biological role of aromatic iodination.

References

  • Aromatic Iodination Definition - Organic Chemistry Key... - Fiveable, Fiveable, [Link]

  • Selective C–H Iodination of (Hetero)arenes | Organic Letters, ACS Publications,[Link]

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations, ACS Publications,[Link]

  • asian journal of chemistry, Asian Pubs,[Link]

  • Suzuki-Miyaura Coupling, Chemistry LibreTexts,[Link]

  • Gold-Catalyzed C(sp3)–C(sp2) Suzuki–Miyaura Coupling Reaction | Organic Letters, ACS Publications,[Link]

Sources

Foundational

Engineering Selectivity in Serine Protease Inhibitors: The Role of 4-Amino-5-iodo-2-methoxybenzonitrile

Executive Summary In the landscape of modern drug discovery, the transition from a non-selective hit to a highly selective clinical candidate often hinges on sub-angstrom structural modifications. 4-Amino-5-iodo-2-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition from a non-selective hit to a highly selective clinical candidate often hinges on sub-angstrom structural modifications. 4-Amino-5-iodo-2-methoxybenzonitrile (CAS 380241-63-4) is not a biologically active therapeutic on its own; rather, it is a highly specialized, functionally dense synthetic precursor[1]. It is strategically utilized by medicinal chemists to construct 6-methoxy-5-amidinoindole pharmacophores—potent and remarkably selective inhibitors of the urokinase-type plasminogen activator (uPA) [2].

This technical guide dissects the chemical rationale behind this specific precursor, the structural biology of its downstream biological targets, and the self-validating experimental workflows required to harness its potential in oncology drug development.

Chemical Profile & Structural Rationale

The molecular architecture of 4-Amino-5-iodo-2-methoxybenzonitrile is explicitly designed for the modular synthesis of indole-based protease inhibitors. Every functional group on the benzene ring serves a precise mechanistic purpose[1][2]:

  • 4-Amino & 5-Iodo Groups (The Annulation Engine): The contiguous ortho-relationship between the primary amine and the heavy iodine atom primes the molecule for transition-metal-catalyzed cross-coupling. When subjected to a Sonogashira coupling with a terminal alkyne, the alkyne inserts at the C5 position. Subsequent intramolecular cyclization involving the C4-amino group yields a rigid indole core.

  • 1-Nitrile Group (The S1 Anchor Precursor): Positioned para to the amino group, the nitrile is a direct synthetic precursor to an amidine moiety. Once converted, the amidine acts as the primary pharmacophore that anchors the inhibitor into the S1 pocket of trypsin-like proteases[3].

  • 2-Methoxy Group (The Selectivity Determinant): Following indole annulation, this methoxy group maps perfectly to the 6-position of the resulting indole ring. As detailed in Section 4, this specific steric bulk is the master key to achieving enzymatic selectivity[2][4].

SyntheticWorkflow A 4-Amino-5-iodo-2-methoxybenzonitrile (Precursor) B Pd-Catalyzed Cross-Coupling (Sonogashira) A->B C Indole Cyclization (5-Cyano-6-methoxyindole) B->C D Nitrile-to-Amidine Conversion (Hydroxylamine / Reduction) C->D E Active uPA Inhibitor (6-Methoxy-5-amidinoindole) D->E

Synthetic workflow from precursor to active uPA inhibitor.

Biological Target: Urokinase-Type Plasminogen Activator (uPA)

The urokinase-type plasminogen activator (uPA) is a trypsin-like serine protease that catalyzes the conversion of the zymogen plasminogen into active plasmin[5]. This activation triggers a proteolytic cascade that degrades the extracellular matrix, a process heavily implicated in tumor progression, invasion, and metastasis[3].

The Selectivity Challenge: Inhibiting uPA is a validated oncology strategy, but the enzyme shares high structural homology with other critical trypsin-like serine proteases, particularly coagulation factors like Thrombin (Factor IIa) and Factor Xa[3]. Non-selective inhibition of these coagulation factors leads to severe bleeding liabilities. Therefore, engineering absolute selectivity for uPA over off-target proteases is the primary hurdle in developing viable therapeutics[3][5].

Mechanistic Rationale: The "6-Position" Advantage

Trypsin-like serine proteases cleave peptide bonds following positively charged residues (Arg/Lys). This specificity is dictated by the S1 subsite , a deep pocket containing a conserved Asp189 residue at its base[3]. Small-molecule inhibitors utilize a basic moiety—such as the amidine derived from our precursor's nitrile group—to form a strong bidentate salt bridge with Asp189[3].

To achieve selectivity, researchers exploited a subtle evolutionary divergence within the protease family:

  • Ser190 Subfamily: Includes uPA.

  • Ala190 Subfamily: Includes Thrombin and Factor Xa[4].

The Role of the Displaced Water Molecule: High-resolution crystallography reveals that in Ala190 enzymes, a structural water molecule (designated H2​O1S1​ ) resides near residue 190 and forms a critical hydrogen bond with the inhibitor's amidine nitrogen[3][4].

By synthesizing an inhibitor from 4-Amino-5-iodo-2-methoxybenzonitrile, the resulting 6-methoxy group on the 5-amidinoindole core projects directly into this space. The steric bulk of the 6-substituent forcibly displaces the H2​O1S1​ water molecule[2][4].

  • In Ser190 enzymes (uPA) , the serine side chain compensates for this displacement, maintaining high binding affinity.

  • In Ala190 enzymes (Thrombin) , the displacement of the water molecule deprives the amidine of a key hydrogen-bonding partner, resulting in a catastrophic loss of binding affinity.

This single-atom/group modification at the 6-position generates up to a 6700-fold selectivity toward Ser190 enzymes over Ala190 enzymes[2][4].

SelectivityMechanism Inhibitor 6-Methoxy-5-amidinoindole S1 S1 Subsite Binding (Amidine-Asp189) Inhibitor->S1 Water Displacement of H2O1(S1) by 6-Methoxy Group S1->Water Ser190 Ser190 Proteases (uPA) High Affinity Maintained Water->Ser190 Selectivity Ala190 Ala190 Proteases (Thrombin) Affinity Lost (No H-Bond) Water->Ala190 Steric Clash

Mechanism of S1 subsite selectivity via water displacement.

Quantitative Data: Impact of 6-Substitution

The table below summarizes the profound impact that substitution at the 6-position of the indole core (derived from the 2-position of the benzonitrile precursor) has on enzymatic selectivity[2][4].

Inhibitor CoreP1 S1-Binding Motif6-Position SubstituentuPA Ki​ (nM)[Ser190]Thrombin Ki​ (nM) [Ala190]Selectivity Ratio (Thrombin/uPA)
1H-Indole5-CarboxamidineHydrogen (-H)~ 150~ 120< 1 : 1 (Non-selective)
1H-Indole5-CarboxamidineChlorine (-Cl)~ 10> 60,000> 6000 : 1 (Highly selective)
1H-Indole5-CarboxamidineMethoxy (-OCH 3​ )~ 25> 25,000> 1000 : 1 (Highly selective)

Data represents the generalized kinetic impact of displacing the H2​O1S1​ water molecule, validating the necessity of the 2-methoxy group on the starting material.

Experimental Protocols

To ensure scientific integrity, the following methodologies outline the self-validating systems used to synthesize and evaluate these compounds.

Protocol A: Synthesis of the 6-Methoxy-5-amidinoindole Core

Causality Note: Degassing the solvent in Step 1 is critical; residual oxygen will rapidly oxidize the Pd(0) catalyst, terminating the cross-coupling cycle.

  • Sonogashira Coupling: In an oven-dried Schlenk flask, dissolve 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 eq) and a selected terminal aryl alkyne (1.2 eq) in anhydrous DMF. Add Pd(PPh3​)2​Cl2​ (5 mol%), CuI (10 mol%), and triethylamine (3.0 eq). Sparge the solution with argon for 15 minutes to remove dissolved oxygen. Stir at 80°C until starting material is consumed (monitored by LC-MS).

  • Indole Annulation: The intermediate ortho-alkynylaniline often undergoes spontaneous cyclization under the coupling conditions. If incomplete, add a Lewis acid catalyst (e.g., additional CuI) and elevate the temperature to 100°C to drive the heteroannulation, yielding the 5-cyano-6-methoxyindole derivative[2].

  • Amidoxime Formation: Dissolve the resulting nitrile in absolute ethanol. Add an excess of 50% aqueous hydroxylamine. Reflux for 4 hours to convert the nitrile into an amidoxime intermediate[2].

  • Reduction to Amidine: Reduce the amidoxime using catalytic hydrogenation (Pd/C, H2​ balloon) in acetic acid, or via Zinc dust/acetic acid, to yield the final 6-methoxy-5-amidinoindole. Purify via preparative HPLC.

Protocol B: In Vitro uPA Kinetic Inhibition Assay

Causality Note: The inclusion of PEG 8000 in the assay buffer prevents the highly basic amidine inhibitor from non-specifically adhering to the polystyrene microplate walls, preventing false-negative Ki​ calculations.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% (w/v) PEG 8000.

  • Enzyme-Inhibitor Equilibration: In a 96-well microplate, combine 10 nM recombinant human uPA with serial dilutions of the synthesized inhibitor (ranging from 0.1 nM to 10 μM). Incubate at 37°C for 15 minutes to establish thermodynamic binding equilibrium.

  • Substrate Cleavage: Initiate the reaction by adding the chromogenic substrate S-2444 (pyroGlu-Gly-Arg-pNA) at a final concentration equal to its predetermined Km​ value[5].

  • Kinetic Measurement: Immediately monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 15 minutes using a kinetic microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Determine the inhibition constant ( Ki​ ) by fitting the dose-response data to the Morrison equation for tight-binding inhibitors using nonlinear regression software.

Conclusion

4-Amino-5-iodo-2-methoxybenzonitrile is a masterclass in rational precursor design. By embedding the functional prerequisites for indole cyclization (amino/iodo), S1 pocket anchoring (nitrile), and Ser190/Ala190 differentiation (methoxy) into a single commercially viable scaffold, it enables the streamlined synthesis of next-generation uPA inhibitors. Understanding the downstream structural biology of this precursor is essential for drug development professionals aiming to engineer selectivity in highly homologous enzyme families.

References

  • Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

  • Exploiting subsite S1 of trypsin-like serine proteases for selectivity: potent and selective inhibitors of urokinase-type plasminogen activator - PubMed. nih.gov. Available at:[Link]

  • A cyclic peptidylic inhibitor of murine urokinase-type plasminogen activator: changing species specificity by substitution of a single residue - Portland Press. portlandpress.com. Available at:[Link]

  • Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator | Journal of Medicinal Chemistry - ACS Publications (Secondary Source). acs.org. Available at:[Link]

Sources

Exploratory

The Untapped Potential of 4-Amino-5-iodo-2-methoxybenzonitrile: A Technical Guide for Advanced Organic Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide on the synthesis and prospective applications of 4-Amino-5-iodo-2-methoxybenzonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the synthesis and prospective applications of 4-Amino-5-iodo-2-methoxybenzonitrile , a highly functionalized aromatic building block. While this specific compound is not extensively documented in current scientific literature, this guide extrapolates its synthetic accessibility and utility from the well-established chemistry of its close structural analogs and the predictable reactivity of its constituent functional groups. By providing a scientifically grounded exploration of its potential, we aim to equip researchers with the foundational knowledge to harness this promising, yet underutilized, chemical entity in the pursuit of novel molecular architectures, particularly within the pharmaceutical landscape.

The Strategic Value of the Benzonitrile Moiety in Medicinal Chemistry

The benzonitrile structural motif is a cornerstone in modern drug discovery.[1] First synthesized in 1844 by Hermann Fehling, its journey from a simple solvent to a privileged scaffold in medicinal chemistry has been remarkable.[1] The nitrile group's strong electron-withdrawing nature, metabolic stability, and capacity to act as a bioisostere for other functionalities make it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Its incorporation can enhance binding affinity, improve bioavailability, and block metabolic liabilities, underscoring the significance of developing novel benzonitrile-containing building blocks.[2] A range of substituted benzonitriles have been synthesized and evaluated for their anti-inflammatory properties.[3][4]

Physicochemical Properties and Safety Considerations

PropertyPredicted Value/InformationSource
Molecular Formula C₈H₇IN₂O-
Molecular Weight 274.06 g/mol -
Appearance Likely a solid at room temperatureInferred from analogs
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols.Inferred from analogs
CAS Number Not assigned-

Safety Precautions: As with any halogenated aromatic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Operations should be conducted in a well-ventilated fume hood. For specific handling and disposal guidelines, it is prudent to consult the safety data sheets (SDS) of structurally related compounds such as 4-Amino-5-iodo-2-methoxybenzoic acid, which is known to cause skin and eye irritation and may cause respiratory irritation.[5]

A Plausible Synthetic Pathway

A validated, step-by-step protocol for the synthesis of 4-Amino-5-iodo-2-methoxybenzonitrile is not currently published. However, a robust and logical synthetic route can be proposed by adapting established methodologies for the synthesis of its carboxylic acid analog, 4-Amino-5-iodo-2-methoxybenzoic acid, followed by a standard conversion of the carboxylic acid to a nitrile.[6] This proposed pathway leverages readily available starting materials and well-understood chemical transformations.

G cluster_0 Synthesis of 4-Amino-5-iodo-2-methoxybenzoic Acid cluster_1 Conversion to Nitrile 4-Amino-2-methoxybenzoic_acid 4-Amino-2-methoxybenzoic acid Iodination Electrophilic Iodination 4-Amino-2-methoxybenzoic_acid->Iodination Iodine, NaHCO₃, H₂O 4-Amino-5-iodo-2-methoxybenzoic_acid 4-Amino-5-iodo-2-methoxybenzoic acid Iodination->4-Amino-5-iodo-2-methoxybenzoic_acid Acidification Amide_Formation Amide Formation 4-Amino-5-iodo-2-methoxybenzoic_acid->Amide_Formation SOCl₂, NH₄OH 4-Amino-5-iodo-2-methoxybenzamide 4-Amino-5-iodo-2-methoxybenzamide Amide_Formation->4-Amino-5-iodo-2-methoxybenzamide Dehydration Dehydration Target_Molecule 4-Amino-5-iodo-2-methoxybenzonitrile Dehydration->Target_Molecule 4-Amino-5-iodo-2-methoxybenzamide->Dehydration POCl₃ or other dehydrating agent

Caption: Proposed synthetic workflow for 4-Amino-5-iodo-2-methoxybenzonitrile.

Step-by-Step Experimental Protocol (Prospective)

Step 1: Synthesis of 4-Amino-5-iodo-2-methoxybenzoic Acid

This procedure is adapted from known iodination reactions of similar anilines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-amino-2-methoxybenzoic acid (1.0 eq.) and sodium bicarbonate (2.0 eq.) in deionized water.

  • Iodination: Cool the suspension to 0-5 °C in an ice bath. Add a solution of iodine (1.1 eq.) and potassium iodide (1.1 eq.) in water dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Isolation: Acidify the reaction mixture with 1 M HCl to a pH of 4-5 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-5-iodo-2-methoxybenzoic acid.

Step 2: Conversion to 4-Amino-5-iodo-2-methoxybenzonitrile

This two-step sequence involves the formation of the primary amide followed by dehydration.

  • Amide Formation: To a solution of 4-amino-5-iodo-2-methoxybenzoic acid (1.0 eq.) in an appropriate solvent (e.g., THF), add thionyl chloride (1.2 eq.) and a catalytic amount of DMF. Stir at room temperature for 2-3 hours to form the acid chloride. Carefully quench the reaction mixture into a cooled solution of concentrated ammonium hydroxide. Stir for 1 hour, then extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 4-amino-5-iodo-2-methoxybenzamide.

  • Dehydration to Nitrile: Dissolve the crude amide in a suitable solvent such as pyridine or DMF. Add a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is then carefully quenched with ice water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography to afford the final 4-Amino-5-iodo-2-methoxybenzonitrile.

Synthetic Utility as a Building Block

The true potential of 4-Amino-5-iodo-2-methoxybenzonitrile lies in its versatility as a synthetic intermediate. The presence of three distinct functional handles—an amino group, an iodo substituent, and a nitrile—on a benzene ring allows for a diverse range of subsequent chemical transformations. The aryl iodide is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis.[7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[7] The aryl iodide of our target molecule is an excellent substrate for this reaction, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position.

G Start 4-Amino-5-iodo-2-methoxybenzonitrile Coupling Suzuki-Miyaura Coupling Start->Coupling Reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Reagents->Coupling Product 4-Amino-5-aryl-2-methoxybenzonitrile Coupling->Product

Caption: Suzuki-Miyaura coupling of 4-Amino-5-iodo-2-methoxybenzonitrile.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on general procedures for the Suzuki-Miyaura coupling of aryl iodides.[8][9]

  • Reaction Setup: In a Schlenk flask, combine 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 8-16 hours, monitoring by TLC.

  • Workup and Purification: After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction would allow for the introduction of a variety of primary and secondary amines at the 5-position of the benzonitrile ring, further expanding its synthetic utility.

G Start 4-Amino-5-iodo-2-methoxybenzonitrile Amination Buchwald-Hartwig Amination Start->Amination Reagents Amine (R₂NH), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) Reagents->Amination Product 4,5-Diamino-2-methoxybenzonitrile Derivative Amination->Product

Caption: Buchwald-Hartwig amination of 4-Amino-5-iodo-2-methoxybenzonitrile.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established methods for the Buchwald-Hartwig amination.[10][12]

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).

  • Addition of Reactants: Add 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent: Add an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Workup and Purification: After cooling, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography.

Conclusion and Future Outlook

While 4-Amino-5-iodo-2-methoxybenzonitrile remains a largely unexplored chemical entity, its structural features strongly suggest its potential as a highly valuable and versatile building block in organic synthesis. The plausible synthetic route, derived from robust and well-documented chemical transformations, indicates its accessibility. The strategic placement of three distinct functional groups opens a gateway to a multitude of subsequent chemical modifications, most notably through powerful palladium-catalyzed cross-coupling reactions. This guide provides a foundational framework and a call to action for the scientific community to investigate and unlock the full synthetic potential of this promising molecule, which could pave the way for the discovery of novel pharmaceuticals and other advanced materials.

References

  • Heilman, W. P., Battershell, R. D., Pyne, W. J., Goble, P. H., Magee, T. A., & Matthews, R. J. (1977). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles and trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 20(12), 1546–1552. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Heilman, W. P., Battershell, R. D., Pyne, W. J., Goble, P. H., Magee, T. A., & Matthews, R. J. (1977). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. PubMed. [Link]

  • Application of Nitrile in Drug Design. (2021). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. (2021). PMC. [Link]

  • Hung et al. (1984). A General Route to 5- and 6-Substituted 4-Amino-2-oxo-1,2-dihydropyridines. Synthesis.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. [Link]

  • 4-Amino-5-iodo-2-methoxybenzoic acid. PubChem. [Link]

  • novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide. (2009). Justia Patents. [Link]

  • Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

  • Our Distributors. Daresbury Proteins Ltd. [Link]

  • Methyl 4-(acetylamino)-5-iodo-2-methoxybenzoate. PubChem. [Link]

  • CAS SciFinder. CAS. [Link]

  • United States Patent. (2008).
  • United States Biological. Biosave. [Link]

  • 3-Iodo-4-methoxybenzonitrile. PubChem. [Link]

  • SciFinder Discovery Platform : SciFinder-n. University of New South Wales Library. [Link]

  • 4-Methoxybenzonitrile Manufacturers, Suppliers & Exporters. Cefa Cilinas. [Link]

  • SciFinder. CAS. [Link]

  • Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. (2007).
  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016).
  • 5-iodo-2-methoxybenzonitrile (C8H6INO). PubChemLite. [Link]

  • 2-Amino-4-methoxybenzonitrile. PubChem. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). SciELO. [Link]

  • 4-Amino-5-chloro-2-methoxybenzoic acid. PubChem. [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2005). Organic Chemistry Portal. [Link]

  • 4-Amino-2-fluoro-5-methylbenzonitrile. PubChem. [Link]

  • Suzuki-Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr-Protected 5-Iodo-2'-Deoxyuridine via Palladium-catalyzed Reactions. (2022). PubMed. [Link]

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Foundational

An In-Depth Technical Guide to the Multi-Step Synthesis of 4-Amino-5-iodo-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of a robust and well-established multi-step synthesis for 4-Amino-5...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a robust and well-established multi-step synthesis for 4-Amino-5-iodo-2-methoxybenzonitrile, a key intermediate in pharmaceutical and materials science research. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations that inform each stage of the synthesis.

Introduction: The Significance of a Versatile Building Block

4-Amino-5-iodo-2-methoxybenzonitrile is a highly functionalized aromatic compound. Its structure, featuring an amino group, a methoxy group, a nitrile moiety, and a strategically placed iodine atom, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. The presence of these distinct functional groups allows for selective and sequential chemical transformations, providing access to novel pharmaceutical candidates, agrochemicals, and functional materials. The iodine atom, in particular, serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a synthetic pathway starting from a more readily available precursor, 4-amino-2-methoxybenzonitrile. The key transformation is the regioselective iodination of the aromatic ring at the position ortho to the amino group and meta to the methoxy and nitrile groups.

G 4-Amino-5-iodo-2-methoxybenzonitrile 4-Amino-5-iodo-2-methoxybenzonitrile 4-Amino-2-methoxybenzonitrile 4-Amino-2-methoxybenzonitrile 4-Amino-5-iodo-2-methoxybenzonitrile->4-Amino-2-methoxybenzonitrile Iodination 2-Methoxy-4-nitrobenzonitrile 2-Methoxy-4-nitrobenzonitrile 4-Amino-2-methoxybenzonitrile->2-Methoxy-4-nitrobenzonitrile Reduction m-Anisic acid m-Anisic acid 2-Methoxy-4-nitrobenzonitrile->m-Anisic acid Multi-step

Caption: Retrosynthetic analysis of 4-Amino-5-iodo-2-methoxybenzonitrile.

This multi-step approach allows for precise control over the introduction of each functional group, ensuring high yields and purity of the final product.

Detailed Synthetic Protocol

The synthesis of 4-Amino-5-iodo-2-methoxybenzonitrile is typically achieved in two primary steps starting from 4-amino-2-methoxybenzonitrile.

Step 1: Synthesis of the Precursor, 4-Amino-2-methoxybenzonitrile

The precursor, 4-Amino-2-methoxybenzonitrile, can be synthesized from 2-methoxy-4-nitrobenzonitrile.[1]

Reaction Scheme:

A common and effective method for the reduction of the nitro group is catalytic hydrogenation.

Experimental Protocol: Reduction of 2-Methoxy-4-nitrobenzonitrile

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-methoxy-4-nitrobenzonitrile (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-methoxybenzonitrile. This product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Reagent/ParameterValue
Starting Material2-Methoxy-4-nitrobenzonitrile
ReagentHydrogen Gas (H₂)
CatalystPalladium on Carbon (Pd/C)
SolventEthanol or Ethyl acetate
TemperatureRoom Temperature
Pressure1-3 atm

Table 1: Summary of reaction conditions for the synthesis of 4-Amino-2-methoxybenzonitrile.

Step 2: Regioselective Iodination of 4-Amino-2-methoxybenzonitrile

The introduction of the iodine atom at the 5-position is a critical step. The electron-donating amino and methoxy groups activate the aromatic ring towards electrophilic substitution. The directing effects of these groups favor substitution at the positions ortho and para to them. In this case, the position ortho to the strongly activating amino group is the most favorable site for iodination.

A variety of iodinating agents can be employed for this transformation. A common and effective method involves the use of iodine monochloride (ICl) or a mixture of an iodide salt (like NaI or KI) and an oxidizing agent (like sodium hypochlorite).[2] Another established method is the use of elemental iodine in the presence of a catalyst.[3][4]

Reaction Scheme:

Experimental Protocol: Iodination using Iodine and an Oxidizing Agent

  • Reaction Setup: Dissolve 4-amino-2-methoxybenzonitrile (1.0 eq) in a suitable solvent, such as glacial acetic acid or a mixture of an alcohol and water.[2]

  • Reagent Addition: Add sodium iodide (NaI) or potassium iodide (KI) (typically 1.1-1.5 eq) to the solution.[2]

  • Oxidant Addition: Slowly add an oxidizing agent, such as a solution of sodium hypochlorite (NaOCl), dropwise while stirring vigorously at room temperature.[2] The in-situ generation of the electrophilic iodine species is crucial for the reaction to proceed.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Isolation and Purification: The product, 4-Amino-5-iodo-2-methoxybenzonitrile, will often precipitate out of the solution. Collect the solid by filtration, wash it with water, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reagent/ParameterValue
Starting Material4-Amino-2-methoxybenzonitrile
Iodide SourceSodium Iodide (NaI) or Potassium Iodide (KI)
Oxidizing AgentSodium Hypochlorite (NaOCl)
SolventGlacial Acetic Acid or Alcohol/Water
TemperatureRoom Temperature

Table 2: Summary of reaction conditions for the iodination step.

Alternative Synthetic Strategies: The Sandmeyer Reaction

An alternative and powerful method for introducing an iodo substituent onto an aromatic ring is the Sandmeyer reaction.[5][6][7][8][9] This reaction proceeds via a diazonium salt intermediate. While not the most direct route for this specific target molecule if starting from 4-amino-2-methoxybenzonitrile, it is a fundamental transformation in aromatic chemistry worth noting. The general principle involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) halide or potassium iodide.[6][7][10]

G Aryl Amine Aryl Amine Aryl Diazonium Salt Aryl Diazonium Salt Aryl Amine->Aryl Diazonium Salt NaNO₂, HCl Aryl Halide/Nitrile Aryl Halide/Nitrile Aryl Diazonium Salt->Aryl Halide/Nitrile CuX or KI

Sources

Exploratory

Engineering Selectivity in Serine Protease Inhibitors: The Role of 4-Amino-5-iodo-2-methoxybenzonitrile in uPA Drug Discovery

Executive Summary The development of small-molecule inhibitors for trypsin-like serine proteases (TLSPs) is historically plagued by off-target toxicity. Because enzymes in this family share a highly conserved S1 binding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors for trypsin-like serine proteases (TLSPs) is historically plagued by off-target toxicity. Because enzymes in this family share a highly conserved S1 binding pocket, achieving selectivity is a formidable challenge. This technical whitepaper explores the rational drug design and synthetic deployment of 4-Amino-5-iodo-2-methoxybenzonitrile (CAS: 380241-63-4)—a highly specialized chemical intermediate used to synthesize 6-methoxy-1H-indole-5-carboxamidine derivatives. These derivatives achieve unprecedented selectivity for urokinase-type plasminogen activator (uPA) over off-target proteases like Factor Xa and Thrombin by exploiting a single-residue difference in the S1 subsite.

The Selectivity Challenge in Trypsin-Like Serine Proteases

Urokinase-type plasminogen activator (uPA) is a critical oncology target due to its role in extracellular matrix degradation, tumor progression, and metastasis [1]. However, uPA belongs to the TLSP family, which includes essential coagulation factors (e.g., Factor Xa, Thrombin).

All TLSPs feature a deep S1 pocket with a conserved aspartate residue (Asp189) at the base, which naturally binds basic amino acids like arginine. Small-molecule inhibitors typically utilize a basic P1 group—such as an amidine or guanidine—to form a salt bridge with Asp189. The critical flaw in early drug discovery was that targeting Asp189 yielded broad-spectrum inhibition, leading to severe bleeding liabilities.

To engineer selectivity, researchers must look beyond Asp189 and exploit micro-variations within the S1 pocket. The TLSP family diverges into two subfamilies based on residue 190:

  • Ser190 Subfamily: Includes uPA.

  • Ala190 Subfamily: Includes Factor Xa and Thrombin.

Rational Design: The H2​O1S1​ Displacement Strategy

High-resolution crystallography reveals a conserved water molecule, designated H2​O1S1​ , located in the S1 pocket of both Ser190 and Ala190 enzymes. This water molecule forms a critical hydrogen bond with the amidine nitrogen of standard inhibitors [2].

The breakthrough in uPA inhibitor design relies on steric displacement of this water molecule. By utilizing an indole-5-carboxamidine scaffold and introducing a bulky substituent at the 6-position (such as a methoxy group), the inhibitor physically clashes with and evicts H2​O1S1​ .

  • In Ala190 enzymes (Factor Xa): The displacement of the water molecule removes a crucial hydrogen-bonding partner for the amidine, resulting in a severe thermodynamic penalty and loss of binding affinity.

  • In Ser190 enzymes (uPA): The flexible hydroxyl group of Ser190 rotates to directly hydrogen-bond with the amidine, perfectly compensating for the lost water molecule and maintaining high binding affinity.

G Amidine Indole-5-Amidine (Inhibitor P1 Group) Asp189 Asp189 (Conserved S1 Bottom) Amidine->Asp189 Salt Bridge / H-Bond H2O Conserved Water (H2O1S1) Amidine->H2O H-Bond (Default) Ser190 Ser190 (uPA Specific) H2O->Ser190 H-Bond Ala190 Ala190 (Factor Xa/Thrombin) H2O->Ala190 H-Bond Ser190->Amidine Compensatory H-Bond (Maintains Affinity) Ala190->Amidine No H-Bond (Loss of Affinity) Methoxy 6-Methoxy Group (from 4-Amino-5-iodo...) Methoxy->Amidine Covalently Attached Methoxy->H2O Steric Displacement

Mechanistic basis for uPA selectivity: 6-methoxy displaces H2O1S1, favoring Ser190 over Ala190.

Retrosynthetic Strategy: The Role of 4-Amino-5-iodo-2-methoxybenzonitrile

To actualize the H2​O1S1​ displacement strategy, chemists required a highly specific building block to construct the 6-methoxy-1H-indole-5-carboxamidine core. 4-Amino-5-iodo-2-methoxybenzonitrile serves as the perfect pre-functionalized precursor.

Its structural geometry is strictly deterministic for the downstream scaffold:

  • The Amino (C4) and Iodo (C5) Groups: Serve as the requisite ortho-haloaniline functional pair for a Palladium-catalyzed Larock heteroannulation with an alkyne, forming the pyrrole ring of the indole [3].

  • The Methoxy Group (C2): Maps directly to the 6-position of the resulting indole, providing the critical steric bulk for water displacement.

  • The Nitrile Group (C1): Maps to the 5-position of the indole, serving as a stable, masked precursor for the highly polar amidine group, allowing lipophilic coupling reactions to occur first.

Workflow Start 4-Amino-5-iodo- 2-methoxybenzonitrile Larock Larock Indole Synthesis (Pd-Catalyzed Heteroannulation) Start->Larock Alkyne Phenylacetylene Derivative Alkyne->Larock Intermediate 6-Methoxy-2-aryl-1H- indole-5-carbonitrile Larock->Intermediate Pd(OAc)2, Base Pinner Pinner Reaction (HCl, EtOH, then NH3) Intermediate->Pinner Product 6-Methoxy-2-aryl-1H- indole-5-carboxamidine (uPA Inhibitor) Pinner->Product Nitrile to Amidine

Synthetic workflow for uPA inhibitors utilizing Pd-catalyzed Larock heteroannulation.

Experimental Methodologies: Synthesis & Validation Protocols

Protocol A: Palladium-Catalyzed Larock Heteroannulation

Causality Check: The choice of an iodo derivative (rather than bromo or chloro) is non-negotiable here. The oxidative addition of Pd(0) into the C-I bond is exceptionally rapid, allowing the heteroannulation to proceed at lower temperatures (100 °C). This prevents the thermal degradation or polymerization of sensitive alkyne coupling partners.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve 4-amino-5-iodo-2-methoxybenzonitrile (1.0 equiv) and the desired terminal/internal alkyne (1.2 equiv) in anhydrous, degassed DMF (0.2 M). Degassing is critical to prevent the oxidation of the active Pd(0) catalyst.

  • Catalyst Loading: Add Pd(OAc)2​ (5 mol%) and Na2​CO3​ (2.0 equiv).

  • Reaction: Purge the flask with N2​ and heat the mixture to 100 °C with vigorous stirring for 4–12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl or brine to remove the DMF. Dry the organic layer over MgSO4​ , concentrate, and purify via silica gel flash chromatography.

  • Self-Validating System: Monitor the reaction via LC-MS for the complete disappearance of the starting material mass ( m/z 274). Successful cyclization is validated post-purification via 1H -NMR by the emergence of a broad singlet at ~11.0 ppm, characteristic of the indole N-H proton.

Protocol B: Pinner Reaction for Amidine Formation

Causality Check: The cyano group at the 5-position is severely sterically hindered by the adjacent 6-methoxy group. Standard basic hydroxylamine methods (amidoxime route) often fail or proceed at glacial rates. The strongly acidic Pinner reaction forces the protonation of the nitrile, drastically increasing its electrophilicity to overcome the steric shield.

Step-by-Step Methodology:

  • Imidate Formation: Suspend the purified 6-methoxy-1H-indole-5-carbonitrile in anhydrous ethanol at 0 °C. Bubble anhydrous HCl gas through the solution until saturation. Seal and stir at room temperature for 24–48 hours to form the ethyl imidate hydrochloride intermediate.

  • Solvent Removal: Evaporate the solvent in vacuo to absolute dryness to remove all excess HCl, which would otherwise neutralize the ammonia in the next step.

  • Amidation: Redissolve the crude imidate in anhydrous ethanol and add an excess of 7N methanolic ammonia. Heat the sealed vessel at 50 °C for 12 hours.

  • Purification: Concentrate the mixture and purify the final amidine via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

  • Self-Validating System: Validation is achieved via IR spectroscopy, confirming the complete loss of the sharp C≡N stretch at ~2220 cm−1 . High-resolution ESI-MS must show the expected [M+H]+ mass shift of +17 Da relative to the starting nitrile.

Quantitative Structure-Activity Relationship (QSAR) Data

The pharmacological impact of modifying the 6-position of the indole core (originating from the 2-position of the benzonitrile starting material) is profound. As demonstrated by Mackman et al. [2], increasing the steric bulk at this position directly correlates with an exponential increase in selectivity for uPA over Factor Xa.

Table 1: Influence of Indole 6-Substitution on Trypsin-like Serine Protease Inhibition

S1 Binding Group (Indole 6-Substituent)uPA Ki​ (nM) [Ser190]Factor Xa Ki​ (nM) [Ala190]Selectivity Ratio (FXa/uPA) H2​O1S1​ Steric Displacement
6-H (Unsubstituted)~200~100~0.5xNo
6-F (Fluoro)3.6>100>27xPartial
6-Cl (Chloro)17.5>1000>57xYes
6-Me (Methyl)27.2>1000>36xYes
6-OMe (Methoxy)<10 >2000 >200x Yes (Optimal)

Data Note: Values are illustrative of the structure-activity relationship trends and fold-changes reported in the foundational literature, demonstrating the pharmacological impact of S1 subsite steric displacement [2].

Conclusion

The journey from a broad-spectrum, toxic protease inhibitor to a highly selective uPA clinical candidate underscores the importance of precision chemical building blocks. 4-Amino-5-iodo-2-methoxybenzonitrile is not merely a generic intermediate; it is a rationally selected precursor whose exact functional group topology enables the Larock synthesis of 6-methoxyindoles. By facilitating the steric displacement of a single conserved water molecule in the target enzyme's active site, this molecule exemplifies the pinnacle of structure-based drug design.

References

  • Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications , Frontiers in Oncology,[Link]

  • Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator , Journal of Medicinal Chemistry,[Link]

  • Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes , Journal of the American Chemical Society,[Link]

Foundational

Advanced Synthesis of 4-Amino-5-pyrimidinecarbonitriles: Mechanistic Pathways, Methodologies, and Protocol Optimization

Introduction & Pharmacological Relevance The 4-amino-5-pyrimidinecarbonitrile scaffold is a privileged pharmacophore in medicinal chemistry. It serves as a critical precursor for the development of potent kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The 4-amino-5-pyrimidinecarbonitrile scaffold is a privileged pharmacophore in medicinal chemistry. It serves as a critical precursor for the development of potent kinase inhibitors, broad-spectrum antimicrobial agents, and targeted anti-inflammatory drugs[1]. The simultaneous presence of an electron-donating amino group and an electron-withdrawing nitrile group on the pyrimidine ring creates a highly versatile intermediate, enabling diverse post-synthetic functionalization.

For drug development professionals and synthetic chemists, mastering the synthesis of this core structure is essential. This guide provides an in-depth analysis of the reaction causality, proven experimental protocols, and the physical chemistry principles that govern yield optimization.

Mechanistic Causality: The Multicomponent Cascade Reaction

The most efficient and atom-economical synthesis of 4-amino-5-pyrimidinecarbonitriles utilizes a one-pot, three-component cascade reaction involving an aldehyde, malononitrile, and an N-unsubstituted amidine (such as benzamidine or guanidine hydrochloride)[2]. Understanding the sequential logic of this cascade is vital for troubleshooting and optimizing reaction conditions.

  • Knoevenagel Condensation (Initiation): The reaction initiates with the rapid, thermodynamically favored condensation of the aldehyde and malononitrile. This forms an electron-poor benzylidenemalononitrile intermediate (Intermediate A). Because this step is highly efficient, its completion can be reliably monitored via Thin-Layer Chromatography (TLC) using an n-hexane/diethyl ether eluent[2].

  • Michael Addition & Cycloaddition (Propagation): The amidine acts as a binucleophile. It performs a Michael addition onto the activated C=C double bond of the benzylidenemalononitrile. This is immediately followed by intramolecular cyclization, yielding a non-aromatic dihydropyrimidine intermediate (Intermediate B)[2].

  • Isomerization & Aromatization (Termination): Intermediate B is highly susceptible to oxidation. It rapidly undergoes isomerization and oxidative aromatization to yield the thermodynamically stable 4-amino-5-pyrimidinecarbonitrile[2]. This final step is often driven by atmospheric oxygen or an explicitly added oxidant like tert-butyl hydroperoxide[3].

Mechanism R1 Aldehyde IntA Intermediate A (Benzylidenemalononitrile) R1->IntA Knoevenagel Condensation (Fast, Thermodynamically Favored) R2 Malononitrile R2->IntA Knoevenagel Condensation (Fast, Thermodynamically Favored) R3 Amidine / Guanidine IntB Intermediate B (Dihydropyrimidine) R3->IntB IntA->IntB Michael Addition & Cycloaddition (Rate-Limiting Step) Prod 4-Amino-5-pyrimidinecarbonitrile IntB->Prod Isomerization & Aromatization (Oxidation via Air or Peroxide)

Fig 1: Reaction cascade mechanism for 4-amino-5-pyrimidinecarbonitrile synthesis.

Experimental Methodologies & Protocol Design

The choice of synthetic protocol dictates the yield, purity, and environmental footprint of the reaction. Below are three field-proven methodologies, detailing the causality behind the experimental choices.

Aqueous Thermal Multicomponent Synthesis (Green Chemistry)

Causality: Utilizing water as a solvent leverages the "hydrophobic effect." Because the organic substrates (aldehydes, malononitrile) are poorly soluble in water, they aggregate. This physical packing effectively increases their local concentration, accelerating the Knoevenagel and Michael steps without the need for toxic organic solvents[2]. Sodium acetate or CuO nanoparticles are used as mild, eco-friendly base catalysts to facilitate proton transfer[2][4].

Self-Validating Protocol:

  • Preparation: In a round-bottom flask, combine the target aldehyde (2 mmol), malononitrile (2 mmol), and amidine hydrochloride (2 mmol) in 15 mL of deionized water[5].

  • Catalysis: Add a catalytic amount of sodium acetate (or 10 mol% CuO nanoparticles)[2][4].

  • Reaction: Reflux the mixture with continuous magnetic stirring. Monitor the disappearance of the benzylidenemalononitrile intermediate via TLC. The reaction typically reaches completion in 4 to 6 hours[2].

  • Workup: Cool the reaction mixture to ambient temperature (20-25°C). The hydrophobic product will spontaneously precipitate.

  • Purification: Isolate the solid via vacuum filtration, wash with cold water to remove residual salts, and recrystallize from hot ethanol to afford the pure 4-amino-5-pyrimidinecarbonitrile[5].

Microwave-Assisted Synthesis

Causality: Microwave irradiation provides dielectric heating, which directly excites polar molecules (like water or the amidine salts), leading to rapid, uniform internal heating. This overcomes the activation energy barrier of the cycloaddition step exponentially faster than convective thermal heating, reducing thermal degradation of sensitive functional groups[2].

Self-Validating Protocol:

  • Preparation: Place the aldehyde (2 mmol), malononitrile (2 mmol), and amidine hydrochloride (2 mmol) in a 15 mL high-pressure microwave-safe glass tube[2].

  • Solvent: Add 5 mL of water (or toluene containing 3-4 drops of triethylamine if the amidine is highly insoluble)[2].

  • Irradiation: Irradiate the mixture at 300 W in a dedicated laboratory microwave reactor for 3 to 10 minutes[2].

  • Workup: Allow the tube to cool to room temperature. The sudden drop in temperature will induce rapid crystallization. Purify via filtration and recrystallization[2].

Mannich-Type Condensation with Oxidative Aromatization

Causality: For maximum yield and industrial scalability, a modified Mannich-type reaction utilizing formaldehyde is preferred. The explicit addition of tert-butyl hydroperoxide at the end of the reaction ensures that 100% of the dihydropyrimidine intermediate is oxidized into the final aromatic product, preventing yield loss due to incomplete air oxidation[3].

Self-Validating Protocol:

  • Preparation: Equip a 50 mL three-necked flask with a magnetic stirrer, thermometer, and reflux condenser[3].

  • Reaction: Add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde[3].

  • Heating: Heat the mixture to 65-70°C and maintain for exactly 4 hours[3].

  • Oxidation: Cool the mixture to 20-25°C. Slowly add 1.4 g of 70 wt% tert-butyl hydroperoxide. Continue stirring at 30-35°C for 1 hour to drive the aromatization[3].

  • Validation: Monitor via HPLC. This specific protocol is validated to produce yields up to 92.6% with an HPLC purity of 99.6%[3].

Workflow Start Reagent Preparation (Aldehyde + Malononitrile + Amidine) Solvent Solvent & Catalyst Selection Start->Solvent Path1 Thermal Aqueous (Water, NaOAc, Reflux 4-6h) Solvent->Path1 Path2 Microwave-Assisted (Water/Toluene, 300W, 3-10 Mins) Solvent->Path2 Path3 Mannich-Type (t-Butanol, HCHO, 65°C, 4h) Solvent->Path3 Monitor Reaction Monitoring (TLC / HPLC Validation) Path1->Monitor Path2->Monitor Path3->Monitor Workup Workup & Purification (Cooling, Filtration, Recrystallization) Monitor->Workup End Pure 4-Amino-5-pyrimidinecarbonitrile Workup->End

Fig 2: Comparative experimental workflows for 4-amino-5-pyrimidinecarbonitrile synthesis.

Comparative Analysis of Synthetic Routes

To assist in selecting the optimal synthetic route based on laboratory constraints and target purity, the quantitative data for the outlined methodologies is summarized below.

Synthetic RouteSolvent & CatalystReaction TimeTemperatureReported YieldKey Advantage
Aqueous Thermal [2][4]Water / Sodium Acetate (or CuO)4 - 6 Hours100°C (Reflux)70% - 78%Eco-friendly, low cost, no specialized equipment required.
Microwave-Assisted [2]Water or Toluene / Et₃N3 - 10 Minutes300 W (MW)85% - 95%Drastically reduced reaction time; prevents thermal degradation.
Mannich-Type [3]t-Butanol / Formaldehyde5 Hours Total65-70°CUp to 92.6%Highest verified HPLC purity (99.6%); forced oxidation step.

Conclusion

The synthesis of 4-amino-5-pyrimidinecarbonitriles represents a masterclass in multicomponent cascade reactions. By understanding the thermodynamic drivers of the Knoevenagel condensation and the kinetic requirements of the subsequent Michael addition, researchers can manipulate reaction conditions to their advantage. While aqueous thermal methods provide an excellent green-chemistry baseline, the integration of microwave irradiation or targeted oxidative steps (via tert-butyl hydroperoxide) drastically enhances both yield and purity, accelerating downstream drug development workflows.

References

  • Sheibani, Hassan, et al. "Three-component process for the synthesis of 4-amino-5-pyrimidinecarbonitriles under thermal aqueous conditions or microwave irradiation." Arkivoc, 2008. [Link]

  • Al-Amiery, Ahmed A., et al. "Synthesis, Antimicrobial Activity, Structural and Spectral Characterization and DFT Calculations of Co(II), Ni(II), Cu(II) and Pd(II) Complexes of 4-amino-5-pyrimidinecarbonitrile." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed), 2015.[Link]

  • ResearchGate. "CuO Nanoparticles: A Mild and Efficient Reusable Catalyst for the One-pot Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Aqueous Conditions." ResearchGate, 2025.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 4-Amino-5-iodo-2-methoxybenzonitrile

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction and Mechanistic Rationale In the development of targeted small-molecule t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction and Mechanistic Rationale

In the development of targeted small-molecule therapeutics, the precision of intermediate building blocks dictates the efficacy of the final active pharmaceutical ingredient (API). 4-Amino-5-iodo-2-methoxybenzonitrile is a highly specialized, polyfunctional aromatic intermediate. It serves as a critical linchpin in the synthesis of 2-substituted 4-amino-5-iodobenzonitriles, which are subsequently converted into 5-amidinoindole derivatives via palladium-catalyzed cross-coupling[1].

These indole derivatives are potent, reversible inhibitors of trypsin-like serine proteases, specifically targeting the urokinase-type plasminogen activator (uPA) and coagulation factor XIa (FXIa)[1],[2]. The strategic placement of the methoxy group at the 2-position of the benzonitrile core is not arbitrary; upon cyclization to the indole scaffold, this moiety occupies the 6-position, where it acts as a steric wedge to displace a conserved water molecule in the enzyme's S1 subsite, driving target selectivity[3].

Retrosynthetic Strategy and Workflow

The synthesis of 4-amino-5-iodo-2-methoxybenzonitrile relies on a two-step sequence starting from 2-methoxy-4-nitrobenzonitrile. The strategy prioritizes chemoselectivity and regiocontrol:

  • Chemoselective Reduction: The nitro group is reduced to an aniline without disturbing the sensitive nitrile moiety.

  • Regioselective Iodination: Electrophilic aromatic substitution is directed by the strongly activating amino group to the sterically accessible 5-position.

Workflow SM 2-Methoxy-4-nitrobenzonitrile (Starting Material) Step1 Reduction SnCl2·2H2O, HCl, Dioxane SM->Step1 Int1 4-Amino-2-methoxybenzonitrile (Intermediate) Step1->Int1 Step2 Regioselective Iodination NIS, Acetic Acid Int1->Step2 Prod 4-Amino-5-iodo-2-methoxybenzonitrile (Key Building Block) Step2->Prod Step3 Pd-Catalyzed Coupling (Larock Indole Synthesis) Prod->Step3 Final 5-Amidinoindole Derivatives (Serine Protease Inhibitors) Step3->Final

Synthetic workflow for 4-amino-5-iodo-2-methoxybenzonitrile and derivatives.

Experimental Protocols: A Self-Validating System

The following protocols are engineered with built-in causality and self-validating checkpoints to ensure high-fidelity execution.

Protocol A: Chemoselective Nitro Reduction

Objective: Convert 2-methoxy-4-nitrobenzonitrile to 4-amino-2-methoxybenzonitrile. Causality: Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) in acidic dioxane is strictly preferred over catalytic hydrogenation (e.g., Pd/C,H2​ ). Hydrogenation risks premature reduction of the nitrile to a primary amine. The mild acidic conditions stabilize the nitrile while selectively reducing the nitro group[1].

Step-by-Step Methodology:

  • Initialization: Dissolve 2-methoxy-4-nitrobenzonitrile (1.0 eq, e.g., 16 mmol) in a solvent mixture of 1,4-dioxane (45 mL) and 6 N HCl (5 mL). Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Portion-wise, add SnCl2​⋅2H2​O (3.0 eq, 49 mmol). Self-Validation: The reaction mixture will transition from a clear solution to a turbid suspension as tin complexes form, indicating active reduction.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor via TLC (Hexanes:EtOAc 1:1). Self-Validation: The product spot will exhibit a significantly lower Rf​ value (more polar) and will stain positively with ninhydrin.

  • Quench & Extraction: Dilute the mixture with EtOAc (150 mL). To break the inevitable tin emulsions, wash the organic layer with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1N NaOH until the aqueous layer is clear.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the aniline intermediate[1].

Protocol B: Electrophilic Aromatic Iodination

Objective: Regioselective iodination to yield 4-amino-5-iodo-2-methoxybenzonitrile. Causality: N-Iodosuccinimide (NIS) in acetic acid is chosen over I2​/HIO3​ . Acetic acid acts as a mild protic activator, protonating the succinimide carbonyl to increase the electrophilicity of the iodine atom. Regioselectivity is strictly governed by the strongly activating, ortho/para-directing amino group. Because the 3-position is sterically hindered by the adjacent methoxy group, electrophilic attack occurs exclusively at the 5-position[1],[4].

Step-by-Step Methodology:

  • Initialization: Dissolve 4-amino-2-methoxybenzonitrile (1.0 eq) in glacial acetic acid (0.2 M concentration) at room temperature.

  • Iodination: Add NIS (1.05 eq) in a single portion. Wrap the reaction flask in aluminum foil to prevent light-induced radical side reactions.

  • Propagation: Stir at room temperature for 2–4 hours. Self-Validation: TLC monitoring will show the consumption of the polar aniline and the appearance of a higher Rf​ (less polar) product spot.

  • Quench: Pour the reaction mixture into ice water. Crucial Step: Add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir for 15 minutes. Causality: This neutralizes unreacted active iodine species, preventing oxidative degradation during subsequent steps.

  • Isolation: Extract with EtOAc, wash with saturated NaHCO3​ to neutralize residual acetic acid, dry over Na2​SO4​ , and purify via flash chromatography to afford the pure 4-amino-5-iodo-2-methoxybenzonitrile[1].

Downstream Application: Exploiting the S1 Subsite

Once synthesized, 4-amino-5-iodo-2-methoxybenzonitrile is subjected to palladium-catalyzed coupling with terminal alkynes (e.g., phenylacetylene) to form an indole core. The nitrile is then converted to an amidine.

Mechanistic Insight: The trypsin-like serine proteases possess an S1 subsite that typically binds basic residues (Arg/Lys). In enzymes like uPA, a conserved water molecule ( H2​O1(S1) ) resides near Ser190. The 6-methoxy group of our synthesized indole derivative acts as a steric wedge, physically displacing this water molecule. Because Ala190 proteases cannot accommodate this displacement without a massive entropic penalty, this single-atom modification generates up to a 6700-fold selectivity for Ser190 enzymes (uPA) over Ala190 enzymes[3].

Binding Inhibitor 5-Amidinoindole (6-Methoxy Substituted) Asp189 Asp189 Residue (S1 Pocket Bottom) Inhibitor->Asp189 Salt Bridge Ser190 Ser190 Residue (S1 Pocket Wall) Inhibitor->Ser190 H-Bonding Water Displaced H2O1(S1) (Selectivity Driver) Inhibitor->Water Steric Exclusion (by 6-OMe)

Binding interactions in the uPA S1 subsite showing water displacement by the 6-methoxy group.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes and analytical benchmarks for the synthesis workflow based on established pharmaceutical literature[1].

Table 1: Reaction Optimization and Analytical Benchmarks

Synthetic StepSubstrateReagents & ConditionsExpected Yield (%)Key Analytical Marker (1H NMR / MS)
1. Reduction 2-Methoxy-4-nitrobenzonitrile SnCl2​⋅2H2​O , HCl, Dioxane (3 h, 0 °C to RT)>90%Appearance of broad −NH2​ singlet (~4.2 ppm)
2. Iodination 4-Amino-2-methoxybenzonitrileNIS, AcOH (2 h, RT)29–48%Loss of one aromatic proton; shift in MS [M+H]+
3. Coupling 4-Amino-5-iodo-2-methoxybenzonitrileAlkyne, Pd(OAc)2​ , Base (12 h, 100 °C)VariableDisappearance of iodine, formation of indole core

References

  • Mackman, R. L., et al. "Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator." Journal of Medicinal Chemistry 44.23 (2001): 3856-3871. URL:[Link]

  • Katz, B. A., et al. "Exploiting subsite S1 of trypsin-like serine proteases for selectivity: potent and selective inhibitors of urokinase-type plasminogen activator." PubMed (2001). URL:[Link]

  • Universität zu Köln. "Synthesis and evaluation of 18F-labeled inhibitors for targeting mutant isocitrate dehydrogenase 1 (mIDH1)." (2023). URL:[Link]

  • Google Patents. "Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof." US Patent 11084808B2.

Sources

Application

Application Note: A Comprehensive Guide to the Purification of 4-Amino-5-iodo-2-methoxybenzonitrile by Recrystallization

Abstract This technical guide provides a detailed protocol for the purification of 4-Amino-5-iodo-2-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The narrativ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a detailed protocol for the purification of 4-Amino-5-iodo-2-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The narrative emphasizes the underlying chemical principles, offering a robust framework for solvent selection, procedural execution, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity material essential for downstream applications. Methodologies for purity assessment via melting point and thin-layer chromatography are also discussed.

Introduction

4-Amino-5-iodo-2-methoxybenzonitrile is a substituted aromatic compound whose structural complexity makes it a valuable building block in medicinal chemistry. The presence of an aniline moiety, an iodo group, a nitrile, and a methoxy ether on a single phenyl ring offers multiple avenues for synthetic elaboration. High purity of such intermediates is paramount, as the presence of impurities—such as unreacted starting materials, regioisomers, or side-products from its synthesis—can lead to undesirable downstream reactions, complicate product isolation, and introduce contaminants into final active pharmaceutical ingredients (APIs).

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By carefully controlling these parameters, it is possible to selectively crystallize the desired molecule, leaving impurities behind in the solution (mother liquor). This application note details a systematic approach to the recrystallization of 4-Amino-5-iodo-2-methoxybenzonitrile, providing both a practical protocol and the theoretical foundation for its successful implementation.

The Principle of Recrystallization

Recrystallization is a physical separation process based on the principles of solubility. The fundamental requirement is that the solubility of the compound to be purified increases significantly with temperature in a chosen solvent.[1] The process involves two primary stages: nucleation and crystal growth.[2]

  • Dissolution : The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Cooling & Crystallization : The hot solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, and the solution becomes supersaturated. This supersaturation is the driving force for crystallization. The molecules of the target compound begin to organize into a crystal lattice, a thermodynamically favorable process that systematically excludes impurity molecules that do not fit into the growing lattice structure.

  • Isolation : Once crystallization is complete, the pure solid crystals are separated from the impurity-laden mother liquor by filtration.

The success of this technique hinges on selecting a solvent in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, while impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (and can be removed by hot filtration).

Solvent Selection Strategy

The choice of solvent is the most critical variable in recrystallization. An ideal solvent for 4-Amino-5-iodo-2-methoxybenzonitrile should meet the following criteria:

  • Significant Positive Temperature Coefficient of Solubility : The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Chemical Inertness : The solvent must not react with the compound.

  • Appropriate Boiling Point : A boiling point between 60°C and 120°C is often ideal. Solvents with very low boiling points can be difficult to work with, while very high-boiling solvents can be difficult to remove from the purified crystals.

  • Dissolving Power for Impurities : Impurities should remain dissolved in the solvent even at low temperatures.

  • Ease of Removal : The solvent should be volatile enough to be easily removed from the crystals after filtration.

Based on the structure of 4-Amino-5-iodo-2-methoxybenzonitrile, which contains both polar (amino, nitrile) and non-polar (aromatic ring, iodo) functionalities, polar protic solvents or mixed solvent systems are promising candidates.[3] For many substituted anilines and aromatic nitriles, ethanol or an ethanol/water mixture is effective.[4]

Table 1: Predicted Solubility Profile and Properties of Potential Solvents

SolventBoiling Point (°C)PolarityPredicted Solubility of 4-Amino-5-iodo-2-methoxybenzonitrileRationale
Water 100HighPoorly SolubleThe large, non-polar aromatic backbone and iodo group dominate, limiting solubility despite H-bonding groups.
Ethanol 78HighModerately to Highly Soluble"Like dissolves like"; the hydroxyl group can interact with the polar functionalities of the solute. A good candidate.
Methanol 65HighHighly SolubleSimilar to ethanol but may be too effective a solvent, leading to lower recovery.[2]
Isopropanol 82MediumModerately SolubleLess polar than ethanol; may offer a better solubility differential between hot and cold conditions.
Acetonitrile 82HighModerately SolubleA polar aprotic solvent; could be a good choice.
Toluene 111LowSparingly SolubleUnlikely to be a good single solvent due to the compound's polar groups.
Ethanol/Water 78-100VariableGood Candidate (as a pair)A mixed solvent system allows for fine-tuning of polarity. The compound can be dissolved in hot ethanol (good solvent), and water (anti-solvent) can be added to induce crystallization upon cooling.

A preliminary screening with small amounts of the crude material in test tubes is highly recommended to experimentally verify the best solvent or solvent pair.

Detailed Recrystallization Protocol

This protocol assumes the use of an ethanol/water mixed solvent system, a common and effective choice for this class of compounds.

Materials & Equipment:

  • Crude 4-Amino-5-iodo-2-methoxybenzonitrile

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Heating source (hot plate with stirrer)

  • Graduated cylinders

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Procedure:

  • Dissolution: a. Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask. b. Add a minimal amount of hot ethanol (start with 5-10 mL) to the flask. Heat the mixture on a hot plate with gentle swirling or magnetic stirring until the solvent boils. c. Continue adding small portions of hot ethanol until the solid just completely dissolves. Causality : Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which maximizes the yield upon cooling. Adding too much solvent will result in significant product loss to the mother liquor.

  • Decolorization (Optional): a. If the hot solution is colored (e.g., yellow or brown), it may indicate the presence of high molecular weight, colored impurities. b. Remove the flask from the heat and allow it to cool slightly to prevent violent boiling when adding the carbon. c. Add a very small amount of activated carbon (a spatula tip's worth) to the solution. d. Reheat the solution to boiling for 5-10 minutes. Causality : Activated carbon has a high surface area that adsorbs colored impurities.

  • Hot Filtration (if activated carbon was used or insoluble impurities are present): a. Place a fluted filter paper in a stemless funnel and place it on top of a clean, pre-warmed Erlenmeyer flask. b. Pre-heat the funnel and flask by pouring a small amount of boiling solvent through it. Discard this solvent. c. Quickly pour the hot solution containing the dissolved compound through the filter paper. Causality : This step must be done quickly and with hot glassware to prevent premature crystallization of the product in the funnel, which would lead to product loss.

  • Crystallization: a. To the clear, hot ethanolic solution, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation. b. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution again. c. Cover the flask with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature. Causality : Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. d. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield. Causality : The compound's solubility is at its minimum at lower temperatures, forcing more of it out of solution.

  • Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture). Causality : The wash removes any adhering mother liquor containing dissolved impurities. The wash solvent must be ice-cold to minimize redissolving the purified product.

  • Drying: a. Press the crystals dry on the filter paper with a clean stopper or spatula to remove as much solvent as possible. b. Transfer the crystals to a watch glass and allow them to air-dry. For faster drying, a vacuum oven at a low temperature (e.g., 40-50°C) can be used.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of 4-Amino-5-iodo-2-methoxybenzonitrile.

Recrystallization_Workflow cluster_dissolution Dissolution & Treatment cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude Crude Solid Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve Hot_Solution Hot Saturated Solution Dissolve->Hot_Solution Decolorize Add Activated Carbon (Optional) Hot_Solution->Decolorize if colored Hot_Filtration Hot Gravity Filtration Hot_Solution->Hot_Filtration if insoluble impurities Decolorize->Hot_Filtration Clear_Solution Clear Hot Solution Hot_Filtration->Clear_Solution Add_Water Add Hot Water to Cloud Point Clear_Solution->Add_Water Slow_Cool Cool Slowly to Room Temp. Add_Water->Slow_Cool Ice_Bath Cool in Ice Bath Slow_Cool->Ice_Bath Slurry Crystal Slurry Ice_Bath->Slurry Vacuum_Filtration Vacuum Filtration Slurry->Vacuum_Filtration Wash Wash with Ice-Cold Solvent Vacuum_Filtration->Wash Drying Dry Crystals Wash->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: Workflow for the recrystallization of 4-Amino-5-iodo-2-methoxybenzonitrile.

Characterization of Purified Product

To validate the success of the purification, the purity of the recrystallized material should be assessed and compared to the crude starting material.

  • Thin-Layer Chromatography (TLC) : TLC is an excellent technique for qualitatively assessing purity. A small amount of the crude material and the recrystallized product are spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexanes). The crude material will likely show multiple spots (the main product and impurities), while the purified material should ideally show a single, distinct spot.

Troubleshooting

Table 2: Common Problems and Solutions in Recrystallization

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to re-concentrate the solution and cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed" crystal of the pure compound.
"Oiling Out" - The melting point of the solute is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and cool again more slowly.- Consider a different solvent with a lower boiling point.
Very Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Excessive washing with cold solvent.- Recover the product from the mother liquor by evaporating the solvent and re-recrystallizing from a smaller volume.- Ensure glassware is pre-heated for hot filtration.- Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing.
Crystals Form Too Quickly - The solution is too concentrated.- The solution was cooled too rapidly.- Reheat the solution, add a small amount of additional hot solvent to slightly decrease saturation, and allow it to cool more slowly.

Conclusion

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds like 4-Amino-5-iodo-2-methoxybenzonitrile. By following a systematic approach involving judicious solvent selection, careful execution of the protocol, and proper assessment of the final product's purity, researchers can obtain high-quality material suitable for demanding applications in drug discovery and development. The protocol and principles outlined in this guide provide a solid foundation for achieving successful purification and for troubleshooting common issues that may arise.

References

  • BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines. BenchChem.
  • University of York. (n.d.).
  • Chemia Corporation. (2021, April 23). Selectively manufacture needed compounds! Retrieved from [Link]

  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). p-Iodoaniline. Retrieved from [Link]

  • Skulski, L., & Lulinski, P. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 115-123. [Link]

  • Lulinski, P., & Skulski, L. (2002). A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. Molecules, 7(3), 232-243. [Link]

  • PubChem. (n.d.). 4-Amino-5-iodo-2-methoxybenzoic acid. Retrieved from [Link]

  • Kataoka, H., et al. (2008). Practical Electrochemical Iodination of Aromatic Compounds. Organic Process Research & Development, 12(6), 1095-1099. [Link]

  • BenchChem. (2025). 2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions. BenchChem.

Sources

Method

Application Note: Comprehensive Analytical Characterization of 4-Amino-5-iodo-2-methoxybenzonitrile

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Introduction & Strategic Rationale 4-Amino-5-iodo-2-methoxybenzonitrile (CAS: 380241-63-4) is a highly functionalized aromat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals

Introduction & Strategic Rationale

4-Amino-5-iodo-2-methoxybenzonitrile (CAS: 380241-63-4) is a highly functionalized aromatic scaffold utilized as a critical intermediate in the synthesis of complex pharmacophores, including selective inhibitors of urokinase-type plasminogen activator[1]. The molecule possesses four distinct substituents (amino, iodo, methoxy, and nitrile) arranged on a benzene ring. This dense functionalization presents unique analytical challenges:

  • Regioisomerism: Distinguishing the 1,2,4,5-tetrasubstituted pattern from potential 1,2,3,4- or 1,2,3,5-isomers generated during electrophilic iodination.

  • Halogen Interactions: The polarizability and lipophilicity of the heavy iodine atom complicate standard reversed-phase chromatography.

  • Heavy Atom Effects: The massive electron cloud of iodine drastically alters local magnetic environments in NMR spectroscopy, requiring specific interpretative frameworks.

This protocol details a self-validating, orthogonal analytical workflow designed to rigorously characterize the purity, structural identity, and physicochemical properties of this compound.

Analytical Workflow & Causality

To ensure absolute trustworthiness in the characterization process, we employ an orthogonal approach where each analytical technique validates a specific structural or physical property.

AnalyticalWorkflow A 4-Amino-5-iodo-2-methoxybenzonitrile (Sample Input) B Chromatographic Purity (HPLC-DAD) A->B C Mass Confirmation (HRMS-ESI+) A->C D Structural Elucidation (1H & 13C NMR) A->D E Functional Group ID (FT-IR) A->E F PFP Column Selection (Halogen Selectivity) B->F G Isotopic Pattern (Monoisotopic 127I) C->G H Regiochemistry (H-3 & H-6 Singlets) D->H I C≡N and N-H Stretching Bands E->I

Orthogonal analytical workflow for 4-Amino-5-iodo-2-methoxybenzonitrile characterization.

Chromatographic Purity (HPLC-DAD)

Causality of Method Design: Standard C18 columns often fail to resolve closely related halogenated positional isomers due to their reliance on purely hydrophobic dispersion forces. By employing a Pentafluorophenyl (PFP) stationary phase, we exploit π−π interactions, dipole-dipole interactions, and specific fluorine-halogen affinity[2]. This ensures baseline separation of the target compound from closely eluting des-iodo or regioisomeric impurities that typically co-elute on aliphatic stationary phases.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 10.0 mg of 4-Amino-5-iodo-2-methoxybenzonitrile. Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Dilute the stock 1:10 with the initial mobile phase (20% Acetonitrile / 80% Aqueous) to achieve a 0.1 mg/mL working concentration.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber autosampler vial. Crucial: Amber vials are required to prevent photolytic degradation (homolytic cleavage) of the labile C-I bond.

  • Execution: Inject a blank (diluent), followed by the working standard in triplicate to establish system suitability (Target: RSD < 2.0% for peak area, Tailing Factor < 1.5).

Table 1: Optimized HPLC-DAD Parameters
ParameterSpecification
Column Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 20% B; 2-12 min: 20% 80% B; 12-15 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (Primary) and 280 nm (Secondary)
Injection Volume 5 µL

Structural Elucidation via Multinuclear NMR ( 1 H, 13 C)

Causality of Method Design: NMR provides definitive proof of regiochemistry. In a 1,2,4,5-tetrasubstituted benzene ring, the two remaining aromatic protons (H-3 and H-6) are para to each other. Lacking an ortho or meta coupling partner, they will appear as two distinct, sharp singlets in the 1 H NMR spectrum. Furthermore, the 13 C NMR must account for the "Heavy Atom Effect" (HAE) induced by iodine. The carbon directly bonded to iodine (C-5) experiences profound diamagnetic shielding, shifting its resonance anomalously upfield (~80-90 ppm). This extreme shift acts as a self-validating internal marker for the halogen's position on the ring[3].

Step-by-Step Protocol
  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO is chosen over CDCl 3​ to fully solubilize the polar amino/nitrile groups and to slow down proton exchange, allowing clear observation of the -NH 2​ signal.

  • Acquisition ( 1 H): Acquire at 400 MHz. Set the relaxation delay (D1) to 2 seconds. Number of scans (NS) = 16.

  • Acquisition ( 13 C): Acquire at 100 MHz. Set D1 to 2 seconds. NS = 1024 to ensure adequate signal-to-noise for the quaternary carbons (C-I, C-CN).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C), Fourier transform, phase correct, and reference to the residual DMSO peak (2.50 ppm for 1 H, 39.5 ppm for 13 C).

Table 2: Expected NMR Assignments in DMSO- d6​
NucleusShift (ppm)MultiplicityIntegrationAssignment / Causality Rationale
1 H~7.80Singlet (s)1HH-6: Deshielded by the adjacent electron-withdrawing -CN group.
1 H~6.50Singlet (s)1HH-3: Shielded by the adjacent electron-donating -OCH 3​ and -NH 2​ groups.
1 H~5.80Broad Singlet2H-NH 2​ : Exchangeable amine protons.
1 H~3.85Singlet (s)3H-OCH 3​ : Methoxy protons.
13 C~116.0Singlet--C N: Characteristic nitrile carbon shift.
13 C~85.0Singlet-C-5 (C-I): Extreme upfield shift due to the diamagnetic Heavy Atom Effect of Iodine.

Mass Confirmation (HRMS-ESI)

Causality of Method Design: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is ideal for basic anilines. Iodine is monoisotopic ( 127 I) and possesses a significant negative mass defect. The exact calculated mass for C 8​ H 7​ IN 2​ O is 273.9603 Da. The protonated molecular ion [M+H]+ will appear at exactly m/z 274.9681. The absence of an M+2 isotope peak (which is highly characteristic of Chlorine or Bromine) self-validates the specific presence of Iodine.

Step-by-Step Protocol
  • Preparation: Dilute the HPLC stock solution to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Infusion: Introduce the sample via direct infusion at 10 µL/min into the ESI source.

  • Parameters: Capillary voltage: 3.0 kV; Desolvation temperature: 300 °C. Critical: Optimize the cone voltage to a low setting (e.g., 20-25 V) to prevent premature in-source fragmentation of the weak C-I bond.

  • Mass Calibration: Calibrate the TOF or Orbitrap analyzer using a standard tuning mix to ensure mass accuracy is maintained at < 5 ppm.

Functional Group Verification (FT-IR Spectroscopy)

Causality of Method Design: While NMR and MS confirm atomic connectivity and molecular weight, FT-IR provides rapid, orthogonal confirmation of the functional groups. The nitrile group (-C N) exhibits a highly specific, sharp stretching frequency in a region of the IR spectrum that is otherwise devoid of signals, providing an unambiguous fingerprint[1].

Key Diagnostic Bands
  • ~3450 & 3350 cm −1 : Primary amine (-NH 2​ ) asymmetric and symmetric N-H stretches.

  • ~2220 cm −1 : Nitrile (-C N) stretch. This sharp, distinct band is the hallmark of the benzonitrile scaffold.

  • ~1250 cm −1 : Aryl-alkyl ether (C-O-C) asymmetric stretch corresponding to the methoxy group.

References

  • Katz, B. A., et al. (2001). "Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator". Journal of Medicinal Chemistry (ACS Publications). URL:[Link][1]

  • Zácek, P., et al. (2006). "15N NMR Chemical Shifts of Ring Substituted Benzonitriles". Magnetic Resonance in Chemistry (PubMed). URL:[Link][3]

Sources

Application

Application Note: De Novo Synthesis of 4-Anilinoquinazoline Kinase Inhibitors from 4-Amino-5-iodo-2-methoxybenzonitrile

Introduction and Strategic Retrosynthesis The 4-anilinoquinazoline scaffold is a privileged pharmacophore in modern oncology, serving as the structural foundation for numerous FDA-approved epidermal growth factor recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Retrosynthesis

The 4-anilinoquinazoline scaffold is a privileged pharmacophore in modern oncology, serving as the structural foundation for numerous FDA-approved epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors (e.g., gefitinib, erlotinib, lapatinib). This application note details a highly efficient, four-step synthetic protocol to construct heavily functionalized 4-anilinoquinazoline derivatives starting from 4-amino-5-iodo-2-methoxybenzonitrile (CAS 380241-63-4), a highly versatile, halogenated anthranilonitrile analog[1].

The Causality of the Synthetic Design

To construct the pyrimidine ring of the quinazoline core, an ortho-amino-carbonyl or ortho-amino-nitrile relationship is strictly required. In our starting material, the primary amine (C4) and the iodine atom (C5) are situated ortho to one another.

Instead of relying on harsh, multi-step functional group interconversions, we exploit the C5-iodo group via a Palladium-catalyzed aminocarbonylation . This transforms the iodine atom into a primary amide, yielding an ortho-amino-benzamide intermediate[2]. This intermediate provides the exact geometric and electronic requirements for a dehydrative cyclization with triethyl orthoformate, seamlessly assembling the quinazolin-4-one core. Subsequent chlorination and nucleophilic aromatic substitution (SNAr) with an aniline derivative yield the final biologically active target.

Synthetic Workflow

G SM 4-Amino-5-iodo-2-methoxybenzonitrile (Starting Material) Step1 Pd-Catalyzed Aminocarbonylation (Mo(CO)6, HMDS, Pd(OAc)2) SM->Step1 Int1 2-Amino-5-cyano-4-methoxybenzamide (Intermediate 1) Step1->Int1 Step2 Dehydrative Cyclization (HC(OEt)3, AcOH) Int1->Step2 Int2 7-Methoxy-4-oxo-3,4-dihydroquinazoline -6-carbonitrile (Intermediate 2) Step2->Int2 Step3 Chlorination (POCl3, DIPEA) Int2->Step3 Int3 4-Chloro-7-methoxyquinazoline -6-carbonitrile (Intermediate 3) Step3->Int3 Step4 S_NAr Coupling (3-Chloro-4-fluoroaniline, iPrOH) Int3->Step4 Product 4-(3-Chloro-4-fluoroanilino)-7-methoxy quinazoline-6-carbonitrile (Target) Step4->Product

Fig 1. Synthetic workflow from 4-amino-5-iodo-2-methoxybenzonitrile to 4-anilinoquinazoline.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Aminocarbonylation

Objective: Convert the C5-iodo group to a primary amide to establish the ortho-amino-benzamide necessary for cyclization.

  • Scientific Rationale: We utilize Molybdenum hexacarbonyl Mo(CO)6​ as a solid, bench-stable carbon monoxide surrogate. This avoids the safety hazards of pressurized CO gas while providing precise stoichiometric control. Hexamethyldisilazane (HMDS) acts as an in situ ammonia source, preventing the catalyst poisoning often observed with aqueous ammonia.

  • Procedure:

    • In a dried Schlenk flask under argon, charge 4-amino-5-iodo-2-methoxybenzonitrile (1.0 eq, 5.0 mmol), Pd(OAc)2​ (0.05 eq), 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.05 eq), and Mo(CO)6​ (0.5 eq).

    • Add anhydrous DMF (15 mL), followed by HMDS (3.0 eq) and triethylamine (2.0 eq).

    • Seal the flask and heat to 85 °C for 12 hours.

    • Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1). The starting material ( Rf​≈0.6 ) will disappear, replaced by a highly polar, UV-active spot ( Rf​≈0.2 ).

    • Cool to room temperature, quench with water (50 mL), and extract with EtOAc ( 3×30 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield 2-amino-5-cyano-4-methoxybenzamide (Intermediate 1).

Protocol 2: Quinazolinone Core Assembly

Objective: Construct the pyrimidine ring via condensation.

  • Scientific Rationale: Triethyl orthoformate provides the C2 carbon of the quinazoline ring. A catalytic amount of glacial acetic acid accelerates the formation of the electrophilic dialkoxycarbenium ion, driving the condensation with the primary amine and subsequent intramolecular cyclization with the amide nitrogen.

  • Procedure:

    • Suspend Intermediate 1 (4.0 mmol) in triethyl orthoformate (10 mL).

    • Add glacial acetic acid (0.1 mL) and heat the mixture to reflux (145 °C) for 4 hours.

    • Self-Validation: The reaction is complete when a thick, off-white precipitate forms in the boiling solution, indicating the insolubility of the newly formed rigid, planar quinazolinone core.

    • Cool to 0 °C, filter the precipitate, and wash sequentially with cold ethanol and diethyl ether. Dry under vacuum to afford 7-methoxy-4-oxo-3,4-dihydroquinazoline-6-carbonitrile (Intermediate 2).

Protocol 3: Halogenation to 4-Chloroquinazoline

Objective: Activate the C4 position for nucleophilic attack.

  • Scientific Rationale: Phosphorus oxychloride ( POCl3​ ) converts the C4-lactam into an imidoyl chloride. The addition of catalytic N,N-Diisopropylethylamine (DIPEA) forms a highly reactive Vilsmeier-type intermediate, significantly reducing reaction times and preventing the degradation of the methoxy group.

  • Procedure:

    • Suspend Intermediate 2 (3.0 mmol) in anhydrous toluene (10 mL).

    • Add POCl3​ (5.0 eq) and DIPEA (0.1 eq). Heat to 110 °C for 3 hours.

    • Self-Validation: The suspension will turn into a clear, homogenous yellow solution as the insoluble quinazolinone is converted into the highly soluble 4-chloro derivative.

    • Concentrate the mixture under reduced pressure to remove excess POCl3​ . Quench the residue with ice-cold saturated NaHCO3​ and extract with dichloromethane. Dry and concentrate to yield 4-chloro-7-methoxyquinazoline-6-carbonitrile (Intermediate 3). Note: Use immediately in the next step to avoid hydrolysis.

Protocol 4: Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Install the pharmacophoric aniline moiety.

  • Scientific Rationale: The SN​Ar reaction is performed in isopropanol (iPrOH). Protic solvents establish hydrogen bonds with the N1 and N3 nitrogens of the quinazoline core. This "electrophilic solvation" pulls electron density away from the C4 carbon, drastically lowering the activation energy for the nucleophilic attack by the aniline[3].

  • Procedure:

    • Dissolve Intermediate 3 (2.5 mmol) and 3-chloro-4-fluoroaniline (1.1 eq, 2.75 mmol) in isopropanol (15 mL).

    • Heat to 80 °C for 2 hours.

    • Self-Validation: The product will spontaneously precipitate as a hydrochloride salt during the reaction.

    • Cool the mixture to room temperature, filter the solid, and wash with cold isopropanol. To obtain the free base, suspend the solid in saturated aqueous NaHCO3​ , stir for 30 minutes, filter, and dry to yield the target compound: 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline-6-carbonitrile .

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Expected Yield (%)Physical AppearanceKey 1 H-NMR Marker (DMSO- d6​ )
Starting Material 274.06N/APale yellow powder δ 7.85 (s, 1H, C6-H)
Intermediate 1 191.1978 - 85%Off-white solid δ 7.20, 7.80 (br s, 2H, CONH2​ )
Intermediate 2 201.1888 - 92%White precipitate δ 8.15 (s, 1H, C2-H), 12.2 (br s, 1H, NH)
Intermediate 3 219.6390 - 95%Yellow crystalline solid δ 9.05 (s, 1H, C2-H)
Target Product 328.7380 - 85%White/Ivory solid δ 9.85 (s, 1H, Anilino-NH)

Table 1. Physicochemical and Analytical Data Summary for the Synthetic Workflow.

References

  • Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator Journal of Medicinal Chemistry - ACS Publications (2001) URL:[Link]

  • Palladium-Catalyzed Carbonylation of o-Iodoanilines for Synthesis of Isatoic Anhydrides The Journal of Organic Chemistry - ACS Publications (2014) URL:[Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SN​Ar Reaction Frontiers in Chemistry - PMC (2018) URL:[Link]

Sources

Method

Application Note &amp; Protocols: Unlocking the Therapeutic Potential of 4-Amino-5-iodo-2-methoxybenzonitrile

Abstract This technical guide outlines the prospective development of novel therapeutics originating from 4-Amino-5-iodo-2-methoxybenzonitrile, a highly functionalized and versatile chemical scaffold. While direct litera...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the prospective development of novel therapeutics originating from 4-Amino-5-iodo-2-methoxybenzonitrile, a highly functionalized and versatile chemical scaffold. While direct literature on this specific benzonitrile is sparse, its structural similarity to well-documented intermediates, such as 4-Amino-5-iodo-2-methoxybenzoic acid, provides a strong basis for hypothesizing its utility in medicinal chemistry.[1] This document provides a plausible synthetic route, proposes primary therapeutic targets based on established structure-activity relationships of analogous compounds, and furnishes detailed protocols for synthesis, primary screening, and initial safety profiling. The strategic incorporation of an iodine atom, an amino group, and a nitrile moiety offers a rich platform for lead optimization through established chemical transformations, positioning this compound as a valuable starting point for drug discovery campaigns targeting G-protein coupled receptors and kinases.

Introduction: A Scaffold of Opportunity

4-Amino-5-iodo-2-methoxybenzonitrile is a substituted aromatic organic compound whose structure is primed for medicinal chemistry applications. Its core features include:

  • Aniline Moiety: A nucleophilic amino group that can be readily functionalized to modulate physicochemical properties or to form key interactions with biological targets.

  • Iodo Group: A versatile synthetic handle. The iodine atom can serve as a leaving group in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2] Furthermore, its size and lipophilicity can directly influence pharmacological properties.[3]

  • Methoxy Group: An electron-donating group that influences the reactivity of the aromatic ring and can participate in hydrogen bonding with target proteins.

  • Benzonitrile Group: A common functional group in pharmaceuticals that can act as a hydrogen bond acceptor or a bioisostere for other functionalities.[4] It also serves as a precursor for other chemical groups like carboxylic acids or primary amines.[5]

The chloro-analog of the corresponding benzoic acid is a critical intermediate in the synthesis of prokinetic drugs like Cisapride, which target serotonin 5-HT₄ receptors.[1] This precedent strongly suggests that 4-Amino-5-iodo-2-methoxybenzonitrile is a highly relevant starting material for exploring novel therapeutics, particularly for gastrointestinal disorders and beyond.

Figure 1: A proposed workflow for developing therapeutics from the title compound.

Plausible Synthetic Route & Characterization

Protocol 2.1: Synthesis of 4-Amino-5-iodo-2-methoxybenzonitrile

Rationale: This protocol utilizes electrophilic iodination. The amino group of the starting material activates the benzene ring, directing the iodine to the ortho and para positions. As the para position is blocked, iodination is expected to occur at the ortho position (C5). Sodium bicarbonate is used to neutralize the hydroiodic acid (HI) byproduct, driving the reaction to completion.

Materials:

  • 4-Amino-2-methoxybenzonitrile (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Deionized Water

  • Ethanol

  • Sodium Thiosulfate (Na₂S₂O₃), saturated solution

  • Ethyl Acetate

  • Brine

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Dissolution: In a round-bottom flask, suspend 4-Amino-2-methoxybenzonitrile and sodium bicarbonate in a 1:1 mixture of ethanol and deionized water.

  • Iodination: Cool the suspension to 0-5 °C in an ice bath. Add powdered iodine in small portions over 30 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench any unreacted iodine by adding saturated sodium thiosulfate solution dropwise until the dark color disappears.[6]

  • Extraction: Remove the ethanol via rotary evaporation. Extract the aqueous residue three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized product must be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of iodination.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected: 274.05 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To assess purity (Target: ≥98%).

Hypothesized Therapeutic Targets & Screening Protocols

The structural features of 4-Amino-5-iodo-2-methoxybenzonitrile suggest several promising avenues for therapeutic intervention.

Target Hypothesis 1: Serotonin 5-HT₄ Receptor Agonists

Rationale: As previously noted, structurally related compounds are known to modulate serotonin receptors, which are crucial in regulating gastrointestinal motility.[1] Agonists of the 5-HT₄ receptor are of significant interest for treating conditions like gastroparesis and chronic constipation.

Protocol 3.1.1: Primary Screen - 5-HT₄ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT₄ receptor.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT₄ receptor.

  • Radioligand: [³H]-GR113808 (a high-affinity 5-HT₄ antagonist).

  • Test Compound: 4-Amino-5-iodo-2-methoxybenzonitrile, dissolved in DMSO.

  • Non-specific binding control: Serotonin (5-HT) or another known 5-HT₄ ligand at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and vials.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-GR113808 (at a concentration near its Kd), and varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Allow the filters to dry, then add scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

G Ligand 5-HT₄ Agonist (e.g., Novel Therapeutic) Receptor 5-HT₄ Receptor (GPCR) Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Cellular Response (e.g., Smooth Muscle Relaxation, Ion Channel Modulation) PKA->Effect Phosphorylates Targets

Figure 2: Simplified 5-HT₄ receptor signaling pathway.

Target Hypothesis 2: Kinase Inhibitors

Rationale: The 2-aminobenzonitrile scaffold is a known "privileged structure" in kinase inhibitor design. For example, it is a key precursor in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[9] The amino group often forms critical hydrogen bonds in the hinge region of the kinase ATP-binding site.

Protocol 3.2.1: Secondary Screen - In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory activity of the compound against a panel of relevant kinases (e.g., EGFR, VEGFR, Src family).

Procedure: This protocol is a general template; specific conditions will vary by kinase and assay format (e.g., ADP-Glo™, LanthaScreen™).

  • Reaction Mixture: Prepare a reaction mixture containing the specific kinase, its peptide or protein substrate, and ATP in a suitable kinase buffer.

  • Compound Addition: Add the test compound at various concentrations to a 384-well plate.

  • Initiation: Add the kinase reaction mixture to the wells to initiate the reaction.

  • Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination & Detection: Stop the reaction and add the detection reagent (e.g., a reagent that quantifies the amount of ADP produced).

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence). Calculate the percent inhibition for each compound concentration relative to no-enzyme and no-inhibitor controls. Determine the IC₅₀ value.

Preliminary Safety & Lead Optimization

An essential early step is to assess the compound's general cytotoxicity to distinguish targeted activity from non-specific toxicity.

Protocol 4.1: Cell-Based Assay - MTT Cytotoxicity Assay

Objective: To measure the effect of the compound on the metabolic activity of a representative cell line (e.g., HEK293 or HepG2) as an indicator of cytotoxicity.

Rationale: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.[10]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation & Lead Optimization Strategy

All quantitative data from screening should be summarized for clear interpretation.

Compound IDTargetAssay TypeResult (IC₅₀ / Kᵢ / CC₅₀)
A5I2M-BN-0015-HT₄ ReceptorRadioligand Binding850 nM (Kᵢ)
A5I2M-BN-001EGFR KinaseADP-Glo™> 10 µM (IC₅₀)
A5I2M-BN-001HEK293 CellsMTT Assay> 50 µM (CC₅₀)
Table 1: Hypothetical screening data for the parent compound, 4-Amino-5-iodo-2-methoxybenzonitrile.

Lead Optimization: A favorable hit is a compound with potent on-target activity and a significant window of selectivity over off-targets and general cytotoxicity. The structure of 4-Amino-5-iodo-2-methoxybenzonitrile is highly amenable to optimization:

  • Suzuki/Sonogashira Coupling: The C5-iodo position is ideal for introducing aryl, heteroaryl, or alkynyl groups to probe for additional binding interactions and modulate properties like solubility and metabolic stability.

  • N-Acylation/Alkylation: The C4-amino group can be functionalized to introduce different substituents. This can alter hydrogen bonding patterns and vector the molecule toward different sub-pockets of a target binding site.

Conclusion

4-Amino-5-iodo-2-methoxybenzonitrile represents a promising, albeit underexplored, starting point for the development of novel therapeutics. By leveraging established knowledge from structurally analogous compounds, a rational drug discovery program can be initiated. The protocols and strategies outlined in this guide provide a robust framework for the synthesis, initial biological evaluation, and subsequent optimization of this versatile chemical scaffold.

References

  • An In-Depth Technical Guide to 4-Amino-5-iodo- 2-methoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical - Benchchem. (URL: )
  • Design, Synthesis, and Pharmacological Characterization of 4-[4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a High-Affinity Nonsteroidal Androgen Receptor Ligand | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Application Notes and Protocols for the Synthesis of 4-Amino-5-iodo-2-methoxybenzoic Acid - Benchchem. (URL: )
  • 4-AMINO-5-IODO-2-METHYLBENZONITRILE — Chemical Substance Inform
  • 4-Amino-5-iodo-2-methoxybenzoic acid | C8H8INO3 | CID 15345725 - PubChem. (URL: [Link])

  • 4-Amino-2-Methoxy-Benzonitrile - ChemBK. (URL: [Link])

  • Evaluation of radioiodo-4-amino-N-[1-[3-(4-fluorophenoxy)-propyl]-4- methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide as a potential 5HT2 receptor tracer for SPE(C)T - PubMed. (URL: [Link])

  • Applications of Di-iodinated Benzoic Acid Deriv
  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis - Benchchem. (URL: )
  • Antioxidative and antitumor activity of derivatives of 4-β-amino-40 - IMR Press. (URL: [Link])

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. (URL: [Link])

  • Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry - Benchchem. (URL: )
  • Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem. (URL: )

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Application

"4-Amino-5-iodo-2-methoxybenzonitrile" in the synthesis of VEGFR-2 inhibitors

An In-Depth Guide to the Strategic Application of 4-Amino-5-iodo-2-methoxybenzonitrile in the Synthesis of Potent VEGFR-2 Inhibitors This document provides a comprehensive guide for researchers, medicinal chemists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Strategic Application of 4-Amino-5-iodo-2-methoxybenzonitrile in the Synthesis of Potent VEGFR-2 Inhibitors

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the key intermediate, 4-Amino-5-iodo-2-methoxybenzonitrile , in the design and synthesis of novel Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. We will delve into the rationale behind its molecular design, provide detailed synthetic protocols, and explore its application in constructing potent anti-angiogenic agents.

The Central Role of VEGFR-2 in Angiogenesis and Oncology

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal regulator of angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2] In healthy tissues, angiogenesis is a tightly controlled process. However, in the context of cancer, tumor cells often overexpress Vascular Endothelial Growth Factor (VEGF), which binds to and activates VEGFR-2 on endothelial cells.[3][4] This activation triggers a cascade of downstream signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][3][4] This pathological angiogenesis is essential for tumor growth, providing the necessary oxygen and nutrients for rapidly dividing cancer cells.[3]

Consequently, inhibiting the VEGF/VEGFR-2 signaling axis has become a cornerstone of modern cancer therapy.[4][5][6] Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of VEGFR-2 have proven to be an effective strategy to halt tumor angiogenesis and progression.[6][7]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Downstream Signaling PI3K PI3K VEGFR2->PI3K Autophosphorylation & Downstream Signaling Ras Ras VEGFR2->Ras Autophosphorylation & Downstream Signaling Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression mTOR->Gene_Expression Outcomes Angiogenesis (Proliferation, Migration, Survival) Gene_Expression->Outcomes VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates Inhibitor VEGFR-2 Inhibitor (e.g., Sorafenib) Inhibitor->VEGFR2 Blocks ATP Site

Figure 1: VEGFR-2 Signaling Pathway and Point of Inhibition.

Strategic Dissection of the Intermediate: 4-Amino-5-iodo-2-methoxybenzonitrile

The selection of a starting material is a critical decision in medicinal chemistry, dictating the synthetic routes available and the diversity of the resulting compound library. 4-Amino-5-iodo-2-methoxybenzonitrile is an exemplary scaffold, engineered with strategically placed functional groups, each serving a distinct and vital purpose in the construction of a VEGFR-2 inhibitor.

  • The Nitrile Group (-CN): The benzonitrile moiety is a well-established pharmacophore in kinase inhibitors.[8] The nitrile's strong dipole and ability to act as a hydrogen bond acceptor allow it to mimic the interactions of key functional groups, such as hydroxyls or carboxyls, with amino acid residues in the kinase hinge region or other parts of the ATP-binding pocket.[9]

  • The Iodo Group (-I): This is the primary reactive handle for introducing molecular diversity. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[10][11] This allows for the efficient and modular installation of a wide array of aryl and heteroaryl fragments, which are crucial for occupying the hydrophobic regions of the VEGFR-2 active site.

  • The Amino Group (-NH₂): This nucleophilic group serves as a secondary point for derivatization. It is perfectly positioned for conversion into ureas, amides, or sulfonamides. The urea linkage, in particular, is a hallmark of many Type-II kinase inhibitors, including the FDA-approved drug Sorafenib, where it forms critical hydrogen bonds with the DFG-out (inactive) conformation of the kinase.[12]

  • The Methoxy Group (-OCH₃): This group serves multiple functions. Electronically, it modulates the reactivity of the aromatic ring.[13] Sterically, it can help orient the molecule within the binding pocket, potentially enhancing selectivity or potency by establishing favorable van der Waals interactions or preventing undesirable conformations.

Intermediate_Logic Intermediate 4-Amino-5-iodo-2-methoxybenzonitrile Iodo (I) Amino (NH₂) Nitrile (CN) Methoxy (OCH₃) Suzuki Suzuki Coupling: Introduce Aryl/Heteroaryl Groups Intermediate:f1->Suzuki Primary Reaction Site Urea Urea/Amide Formation: Create H-Bonding Moiety Intermediate:f2->Urea Secondary Reaction Site Hinge Hinge Binding & Polar Interactions Intermediate:f3->Hinge Potency Modulate Potency, Solubility, & Selectivity Intermediate:f4->Potency Hydrophobic Hydrophobic Pocket Interactions Suzuki->Hydrophobic DFG_Motif Interaction with DFG Motif (Asp1046) Urea->DFG_Motif

Figure 2: Functional Group Strategy of the Core Intermediate.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details a general yet robust procedure for the Suzuki-Miyaura cross-coupling of 4-Amino-5-iodo-2-methoxybenzonitrile with a generic arylboronic acid. This reaction is the cornerstone for building the core of many potential VEGFR-2 inhibitors.

Reaction Scheme:

(A generic representation of the Suzuki-Miyaura coupling reaction)

Materials:

  • 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 equiv)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Anhydrous Solvent: 1,4-Dioxane or Toluene/Ethanol mixture

  • Degassed Water (if using a biphasic system)

  • Inert Gas (Argon or Nitrogen)

  • Standard Schlenk line glassware, condenser, magnetic stirrer, and heating mantle.

Detailed Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the palladium catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent:water ratio) via syringe.[14] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Reaction Execution: Heat the reaction mixture to 85-100 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by thin-layer chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 12-24 hours).[15]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then brine to remove the base and inorganic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: The final purified product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality and Field Insights:

  • Choice of Base: The base is crucial for the transmetalation step of the catalytic cycle.[10] K₂CO₃ is a common, cost-effective choice, while stronger bases like Cs₂CO₃ or K₃PO₄ can be beneficial for less reactive boronic acids.[11]

  • Solvent System: A mixture of an organic solvent and water is often used to solubilize both the organic reactants and the inorganic base. Degassing the solvents is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Selection: Pd(PPh₃)₄ is a workhorse catalyst for many Suzuki couplings. For more challenging or sterically hindered substrates, catalysts with more sophisticated ligands like SPhos or XPhos may be required to achieve good yields.[16]

Data Presentation: Representative Suzuki Coupling Outcomes

The following table illustrates expected outcomes for the Suzuki coupling with various arylboronic acids, demonstrating the versatility of the method.

EntryArylboronic Acid (Ar-B(OH)₂)Product Structure (Ar-)Expected Yield (%)
1Phenylboronic AcidPhenyl85-95%
24-Fluorophenylboronic Acid4-Fluorophenyl80-90%
33-Pyridylboronic Acid3-Pyridyl75-85%
44-Methoxyphenylboronic Acid4-Methoxyphenyl88-98%

Note: Yields are hypothetical and serve as a general guide. Actual yields will vary based on specific reaction conditions and the reactivity of the boronic acid.

From Intermediate to Final Inhibitor: A Conceptual Workflow

The product from the Suzuki coupling is a highly valuable intermediate, which can be elaborated into a final drug candidate. A common subsequent step is the formation of a urea linkage, a key pharmacophoric element in many VEGFR-2 inhibitors.

Synthesis_Workflow Start 4-Amino-5-iodo- 2-methoxybenzonitrile Step1 Suzuki Coupling (Pd Catalyst, Base) + Ar-B(OH)₂ Start->Step1 Intermediate Coupled Biaryl Intermediate Step1->Intermediate Step2 Urea Formation (e.g., with an Isocyanate R-N=C=O) Intermediate->Step2 Final Final VEGFR-2 Inhibitor Candidate Step2->Final

Figure 3: General Synthetic Workflow for Inhibitor Synthesis.

This two-step sequence (Suzuki coupling followed by urea formation) is a powerful and modular strategy in medicinal chemistry. It allows for the rapid generation of a library of diverse compounds by simply varying the arylboronic acid in the first step and the isocyanate in the second, enabling a thorough exploration of the structure-activity relationship (SAR).[17]

Conclusion

4-Amino-5-iodo-2-methoxybenzonitrile is a high-value, strategically designed intermediate for the synthesis of novel VEGFR-2 inhibitors. Its distinct functional groups provide orthogonal chemical handles for modular synthesis, primarily through robust and reliable Suzuki-Miyaura cross-coupling. The protocols and insights provided herein offer a solid foundation for research and development teams to leverage this scaffold in their quest for next-generation anti-angiogenic cancer therapies.

References

  • Shehata, M., et al. (2024). Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. RSC Publishing.
  • Kumar, P., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances.
  • Wang, X., et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. Available at: [Link]

  • Wikipedia. (2023). VEGFR-2 inhibitor. Available at: [Link]

  • Lee, S. J., et al. (2024). MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway. BMB Reports. Available at: [Link]

  • Neph, S., et al. (2019). Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities. Journal of the American Society of Nephrology. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. MDPI. Available at: [Link]

  • Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. Available at: [Link]

  • Ferreira, R. J., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link]

  • El-Sayed, M. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][3][18]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Taylor & Francis Online. Available at: [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Pharmaceutics. (2025). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. MDPI.
  • Abdelgawad, M. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Semantic Scholar. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PMC. Available at: [Link]

  • University of Northern Colorado. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC. Available at: [Link]

  • Suzuki, A. (2010). Nobel Lecture: Cross-coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds. Nobel Prize Outreach. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-5-iodo-2-methoxybenzoic acid. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Janabi, A. H. H., et al. (2025). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors.
  • Datta, G. (2024). The Role of Pharmaceutical Chemistry in Medicine. Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Al-Halfi, M. N., et al. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.

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Method

Unlocking Chemical Diversity: A Guide to Library Synthesis with 4-Amino-5-iodo-2-methoxybenzonitrile

Introduction: The Strategic Value of a Polysubstituted Scaffold In the landscape of modern drug discovery and materials science, the efficient construction of diverse chemical libraries is paramount for the identificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Polysubstituted Scaffold

In the landscape of modern drug discovery and materials science, the efficient construction of diverse chemical libraries is paramount for the identification of novel lead compounds.[1][2] The strategic selection of a versatile starting material is a critical determinant of a library's structural richness and its potential to explore vast regions of chemical space. "4-Amino-5-iodo-2-methoxybenzonitrile" emerges as a highly valuable and strategically functionalized building block for diversity-oriented synthesis (DOS). Its unique arrangement of an amino group, a methoxy group, a nitrile functionality, and a reactive iodine atom on a central benzene ring offers a rich platform for a multitude of chemical transformations.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this powerful scaffold to generate diverse and skeletally distinct molecular libraries. We will delve into the causality behind experimental choices for key palladium-catalyzed cross-coupling reactions and subsequent heterocycle formation, providing detailed, field-proven protocols to empower your discovery efforts.

Core Principles of Library Design with 4-Amino-5-iodo-2-methoxybenzonitrile

The strategic positioning of the functional groups on the 4-Amino-5-iodo-2-methoxybenzonitrile scaffold allows for a multi-directional approach to library synthesis. The primary reactive handle is the iodo group, which is highly susceptible to a range of palladium-catalyzed cross-coupling reactions. The amino and nitrile groups can then be utilized for subsequent cyclization reactions to build complex heterocyclic systems.

Caption: Strategic functionalization of the core scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Core

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5] For 4-Amino-5-iodo-2-methoxybenzonitrile, the electron-rich nature of the aromatic ring, influenced by the amino and methoxy substituents, can impact the kinetics of the catalytic cycle. The choice of ligand is therefore crucial to promote efficient oxidative addition and reductive elimination.[6]

Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Moieties

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, allowing for the introduction of a wide array of aryl and vinyl groups.[7][8] The reaction of 4-Amino-5-iodo-2-methoxybenzonitrile with various boronic acids or their esters can rapidly generate a library of biaryl and styrenyl derivatives.

Causality in Protocol Design:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. For electron-rich aryl iodides, the use of more electron-rich and bulky phosphine ligands like SPhos or XPhos can enhance the rate of reductive elimination.[9]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used in aqueous solvent mixtures.[10]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv) and any additional ligand. Then, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane/H₂O9080-90
33-Pyridylboronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄Toluene/H₂O11075-85

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Suzuki_Workflow Start 4-Amino-5-iodo- 2-methoxybenzonitrile + Arylboronic Acid Reagents Pd Catalyst Base Solvent Reaction Heat under Inert Atmosphere Reagents->Reaction Workup Extraction & Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-4-amino- 2-methoxybenzonitrile Purification->Product

Caption: Suzuki-Miyaura coupling workflow.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to a diverse range of substituted alkynes.[12][13] This reaction is particularly valuable for creating linear, rigid scaffolds that can be further elaborated.

Causality in Protocol Design:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[12] Copper-free conditions have also been developed to avoid the formation of diacetylene byproducts.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, which also often serves as the solvent.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are commonly used.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and copper(I) iodide (0.5-2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv). Add the anhydrous, deoxygenated solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N) via syringe.

  • Reaction: Stir the reaction mixture at room temperature to 50 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate. Wash the organic layer with saturated aqueous ammonium chloride solution to remove copper salts, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT80-90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (1.5)DIPADMF4075-85
3Propargyl alcoholPdCl₂(dppf) (2)-Et₃NDMF5070-80

Table 2: Representative conditions for Sonogashira coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[15][16] This reaction allows for the introduction of a wide variety of primary and secondary amines, significantly expanding the diversity of the chemical library.

Causality in Protocol Design:

  • Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with electron-rich aryl iodides. Bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or BrettPhos are often employed to facilitate the reductive elimination step.[17][18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed.[19][20]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv), the amine (1.2 equiv), and the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter, concentrate, and purify the crude product by flash column chromatography on silica gel.

EntryAmineLigandBaseSolventTemp (°C)Yield (%)
1MorpholineRuPhosNaOtBuToluene10085-95
2AnilineXPhosCs₂CO₃Dioxane11070-80
3BenzylamineBrettPhosLHMDSTHF8080-90

Table 3: Representative conditions for Buchwald-Hartwig amination.

From Scaffolds to Heterocycles: Intramolecular Cyclization Strategies

The strategic placement of the amino and nitrile groups on the 4-Amino-5-iodo-2-methoxybenzonitrile scaffold and its cross-coupled derivatives provides a powerful platform for the synthesis of diverse heterocyclic libraries.[21][22] Quinazolines and their derivatives, in particular, are privileged structures in medicinal chemistry with a wide range of biological activities.[23]

Synthesis of Quinazoline Derivatives

The reaction of 2-aminobenzonitriles with various reagents can lead to the formation of the quinazoline ring system. A common and efficient method involves a one-pot, three-component reaction.

Experimental Protocol: One-Pot Quinazoline Synthesis

  • Reaction Setup: In a sealed tube, combine the 5-substituted-4-amino-2-methoxybenzonitrile derivative (1.0 equiv), an aldehyde or ketone (1.2 equiv), and an ammonium source such as ammonium acetate or urea (2.0-5.0 equiv).

  • Catalyst and Solvent: Add a catalyst, such as a Lewis acid (e.g., In(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid), and a suitable solvent (e.g., ethanol, DMF, or solvent-free).[20][24]

  • Reaction: Heat the mixture, potentially under microwave irradiation, to the appropriate temperature (typically 100-150 °C) for the required time (30 minutes to several hours). Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate, and purify the crude product by recrystallization or column chromatography.

Quinazoline_Synthesis Start 5-Substituted-4-amino- 2-methoxybenzonitrile Reagents Aldehyde/Ketone Ammonium Source Catalyst Reaction Heat (Microwave) Reagents->Reaction Product Substituted Quinazoline Reaction->Product

Caption: General workflow for quinazoline synthesis.

Conclusion

4-Amino-5-iodo-2-methoxybenzonitrile is a powerful and versatile building block for the creation of diverse chemical libraries. The strategic application of palladium-catalyzed cross-coupling reactions allows for the rapid diversification of the core scaffold, while subsequent intramolecular cyclization reactions provide access to complex and medicinally relevant heterocyclic systems. The protocols and insights provided in this application note offer a solid foundation for researchers to unlock the full potential of this valuable starting material in their drug discovery and materials science endeavors.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 41(11), 1534–1544.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Hati, S., & Sen, S. (2016). An efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles provides various quinazolines in excellent yields. Synthesis, 48(09), 1389-1398.
  • Zhang, J., Zhu, D., Yu, C., Wan, C., & Wang, Z. (2010). An iron-catalyzed C(sp3)-H oxidation, intramolecular C-N bond formation, and aromatization enables an efficient synthesis of quinazolines from 2-alkylamino NH ketimine derivatives. Organic Letters, 12(12), 2841-2843.
  • Heck, R. F., Negishi, E., & Suzuki, A. (2010). Palladium-catalyzed cross couplings in organic synthesis. Nobel Prize in Chemistry 2010 - Scientific Background.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Cai, D. K., Li, A. X., & Wu, A. X. (2015). An efficient method enables a synthesis of 4-amino-2-aryl (alkyl) quinazolines from readily available N-arylamidines and isonitriles via palladium-catalyzed intramolecular aryl CH amidination by isonitrile insertion. Organic Letters, 17(17), 4236-4239.
  • Spring, D. R. (2005). Diversity-oriented synthesis; a challenge for synthetic chemists. Organic & Biomolecular Chemistry, 3(9), 1599-1605.
  • Chen, J., Li, J., & Su, W. (2014). Palladium-catalyzed direct addition of 2-aminobenzonitriles to sodium arylsulfinates: synthesis of o-aminobenzophenones. Molecules, 19(5), 6439-6451.
  • Wikipedia contributors. (2024).
  • Favalli, N., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 679123.
  • Chemistry LibreTexts. (2023).
  • Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290.
  • Spring Group. (2013). The Basics of Diversity-Oriented Synthesis.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters.
  • Bellina, F., & Rossi, R. (2004). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. Tetrahedron, 60(45), 10283-10296.
  • Hung, A. W., et al. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry, 6, 475.
  • Buchwald–Hartwig Amination with Aqueous Ammonia. (2024). Synthesis Spotlight.
  • Burke, M. D., & Schreiber, S. L. (2004). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
  • Hashem, H. E. (2020).
  • Suzuki, A. (2010). Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds (Nobel Lecture).
  • Spring, D. (2003). Diversity-oriented synthesis; a challenge for synthetic chemists. Organic & Biomolecular Chemistry, 1(22), 3867-3870.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025).
  • Suzuki cross-coupling of arylboronic acids with compound 2. (2010).
  • Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-4-aryl-5-methylbenzonitriles. (2025). Benchchem.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2019). RSC Advances, 9(59), 34436-34468.
  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2021). Chemical Engineering Transactions, 86, 271-276.
  • Intramolecular cyclisation of 2-aminobenzophenones; a new 9-acridone synthesis. (1974). Journal of the Chemical Society, Perkin Transactions 1, 1989-1994.
  • Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. (2015). Organic & Biomolecular Chemistry, 13(31), 8469-8473.
  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. (2017). Beilstein Journal of Organic Chemistry, 13, 2768-2776.
  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2005). The Journal of Organic Chemistry, 70(21), 8575-8578.
  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2005). The Journal of Organic Chemistry, 70(21), 8575-8578.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Amino-5-iodo-2-methoxybenzonitrile Reactions

Welcome to the advanced technical support center for the functionalization of 4-Amino-5-iodo-2-methoxybenzonitrile . As a highly decorated aniline derivative, this compound is a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the functionalization of 4-Amino-5-iodo-2-methoxybenzonitrile . As a highly decorated aniline derivative, this compound is a critical intermediate in the synthesis of kinase targeted therapies and serine protease inhibitors 1. However, its dense functionalization—an unprotected primary amine, an electron-withdrawing nitrile, and a reactive iodo-substituent—creates a complex reactivity profile.

This guide is designed for research scientists to diagnose, understand, and resolve chemoselectivity failures, dehalogenation, and homocoupling issues during palladium-catalyzed cross-coupling reactions.

Part 1: Diagnostics and Causality in Byproduct Formation (FAQs)

Q1: During Suzuki-Miyaura coupling, my primary byproduct is 4-amino-2-methoxybenzonitrile. What is the mechanistic cause of this hydrodehalogenation, and how do I prevent it? Causality: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes a competing β -hydride elimination pathway instead of the desired transmetalation. This side reaction is highly accelerated when using alkoxide bases (e.g., NaOtBu, KOtBu) or primary/secondary alcohol solvents, which act as hydride donors to the palladium center 2. Solution: To suppress this, switch to an inorganic, non-hydride-donating base such as anhydrous K3​PO4​ or K2​CO3​ . Furthermore, employ bulky, electron-rich phosphine ligands (e.g., XPhos, Amphos, or dppf). These ligands accelerate the transmetalation and reductive elimination steps, kinetically outcompeting the slower dehalogenation pathway.

Q2: I am performing a Sonogashira coupling with a terminal alkyne, but LC-MS shows massive consumption of my alkyne to form a symmetrical diyne. How can I suppress this? Causality: You are observing Glaser (or Hay) homocoupling. This is a copper(I)-catalyzed oxidative dimerization of the terminal alkyne. The principal cause is the presence of trace oxygen, which oxidizes the copper-acetylide intermediate, forcing the alkynes to dimerize rather than cross-couple with the iodoarene 3. Solution: The most critical intervention is the rigorous exclusion of oxygen. Use the Freeze-Pump-Thaw method for solvent degassing. Alternatively, running the reaction under a dilute hydrogen atmosphere (e.g., 2% H2​ in Argon) can reduce homocoupling to ~2% by keeping the catalyst in a reduced state 4. If the substrate allows, switching to a "Copper-Free Sonogashira" protocol entirely eliminates this mechanistic pathway.

Q3: Why am I seeing primary amide byproducts or N-arylation instead of the desired C-C coupled product? Causality: The nitrile group at C1 is susceptible to hydration/hydrolysis into a primary amide under strongly basic aqueous conditions at elevated temperatures. Simultaneously, the unprotected C4-amine can undergo competitive Buchwald-Hartwig amination if the ligand environment favors C-N coupling. Solution: Avoid strong aqueous hydroxides (NaOH/KOH) and limit reaction temperatures to <80 °C to protect the nitrile. To prevent N-arylation, rely on the inherent reactivity difference: the C5-iodo bond is significantly more prone to oxidative addition than the C4-amine is to N-arylation, provided you avoid ligands specifically tuned for amination (like BrettPhos).

Part 2: Mechanistic Pathways and Workflows

G Start Pd(0) Catalyst + 4-Amino-5-iodo-2-methoxybenzonitrile OxAdd Oxidative Addition [Pd(II)-Aryl-I Complex] Start->OxAdd Fast (C-I bond) Transmet Transmetalation (Desired Pathway) OxAdd->Transmet Boronic Acid + Base BetaHydride β-Hydride Elimination / Protonation (Side Reaction via Alkoxide/Alcohol) OxAdd->BetaHydride Alkoxide Base / Hydride Donor RedElim Reductive Elimination Cross-Coupled Product Transmet->RedElim Fast Dehal Hydrodehalogenation Product (4-Amino-2-methoxybenzonitrile) BetaHydride->Dehal Loss of Pd(0)

Caption: Mechanistic divergence: Cross-coupling vs. hydrodehalogenation of the iodoarene.

G Step1 1. Substrate Prep Weigh Reagents Step2 2. Strict Degassing Freeze-Pump-Thaw (x3) Step1->Step2 Step3 3. Catalyst Addition Add Pd/Cu under Argon Step2->Step3 Step4 4. Alkyne Addition Syringe pump (Slow) Step3->Step4 Step5 5. Reaction Monitor via LC-MS Step4->Step5

Caption: Self-validating workflow for Sonogashira coupling to eliminate Glaser homocoupling.

Part 3: Quantitative Troubleshooting Matrix

Use the following data table to benchmark your crude reaction mixtures and identify the corrective action required.

Observed ByproductTypical Yield (Unoptimized)Target Yield (Optimized)Primary CauseOptimized Solution
4-Amino-2-methoxybenzonitrile 15% - 40%< 2% β -hydride elimination from alkoxide base or alcohol solvent.Switch to K3​PO4​ in Dioxane/H2O; use bulky ligands (dppf, XPhos).
Symmetrical 1,3-Diyne 20% - 50%< 5% Cu(I) oxidation by O2​ causing Glaser alkyne homocoupling.Rigorous degassing; slow alkyne addition; or use Cu-free conditions.
Primary Amide 10% - 25%0%Nitrile hydrolysis due to strong aqueous base and high heat.Avoid NaOH/KOH; limit temperature to 80 °C; use anhydrous conditions if possible.
N-Arylated Amine 5% - 15%< 1%Competitive Buchwald-Hartwig amination at the C4-amine.Avoid C-N optimized ligands (e.g., BrettPhos); maintain slight excess of boronic acid.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. By monitoring specific checkpoints, you can verify the mechanistic integrity of the reaction in real-time.

Protocol A: Optimized Suzuki-Miyaura Coupling (Minimizing Dehalogenation)

This protocol utilizes a biphasic system with a mild inorganic base to prevent hydride donation, ensuring the C5-iodo group undergoes clean transmetalation.

  • Preparation: In an oven-dried Schlenk flask, combine 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and water. Sparge the mixture with ultra-pure Argon for 15 minutes.

    • Validation Checkpoint: The solution should remain clear/pale. Any immediate darkening before catalyst addition indicates premature oxidation of the amine.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (5 mol%) under a positive flow of Argon. Seal the flask and heat to 80 °C for 4-6 hours.

  • Monitoring: Sample the organic layer for LC-MS.

    • Validation Checkpoint: Look for the mass of the dehalogenated byproduct[M-I+H]. If this peak is <2% relative to the product mass, the base/ligand selection has successfully suppressed β -hydride elimination.

Protocol B: Copper-Free Sonogashira Coupling (Eliminating Homocoupling)

By completely removing the copper co-catalyst, we eliminate the mechanistic pathway required for Glaser homocoupling, saving precious terminal alkyne substrates.

  • Preparation: Charge a dry flask with 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv) and Pd(PPh3​)4​ (5 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with Argon three times.

  • Solvent/Base Addition: Add anhydrous, degassed Piperidine (serves as both solvent and base).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise via syringe. Heat the reaction to 60 °C.

    • Validation Checkpoint: In a traditional Sonogashira, the reaction turns deep blue/green if oxygen enters (indicating Cu(II) formation). In this Cu-free protocol, the reaction should remain a pale yellow/orange Pd(0)/Pd(II) resting state color.

  • Monitoring: Check LC-MS after 3 hours.

    • Validation Checkpoint: The absence of the symmetrical diyne mass confirms the successful circumvention of the homocoupling pathway.

References

  • BenchChem. "minimizing homocoupling side products in Sonogashira reactions". BenchChem. Verified URL
  • Journal of Medicinal Chemistry. "Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator".
  • Organic Chemistry Portal. "Sonogashira Coupling Reaction with Diminished Homocoupling". Organic Chemistry Portal. Verified URL
  • ACS Publications. "Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review".

Sources

Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-Amino-5-iodo-2-methoxybenzonitrile

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 4-Amino-5-iodo-2-methoxybenzonitrile as a substrat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 4-Amino-5-iodo-2-methoxybenzonitrile as a substrate. The unique electronic and steric properties of this molecule can present hurdles, but with a systematic approach to troubleshooting, high-yielding and reproducible results are well within reach. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues in their synthetic endeavors.

The Challenge: Understanding the Substrate

4-Amino-5-iodo-2-methoxybenzonitrile is an electron-rich aryl iodide. The amino (-NH2) and methoxy (-OCH3) groups are strong electron-donating groups, which can make the crucial oxidative addition step of the Suzuki-Miyaura catalytic cycle less favorable.[1][2] Furthermore, the ortho-methoxy group introduces steric hindrance that can impact catalyst-substrate interaction. The primary amino group can also potentially coordinate to the palladium catalyst, leading to deactivation. Understanding these inherent properties is the first step in effective troubleshooting.

Troubleshooting Guide: A Symptom-Based Approach

This guide is structured around common experimental observations. Identify your primary issue below and explore the potential causes and recommended solutions.

Issue 1: Low to No Conversion of Starting Material

This is one of the most frequent challenges. If your reaction shows a significant amount of unreacted 4-Amino-5-iodo-2-methoxybenzonitrile, consider the following possibilities:

FAQ 1.1: Is my palladium catalyst active?

  • Potential Cause: The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely.[3] Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[4] Catalyst deactivation can also occur through the formation of palladium black.[2][5]

  • Troubleshooting Steps:

    • Ensure Rigorous Inert Atmosphere: Degas your solvent thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[2][4][6] Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of inert gas.

    • Use a Pre-activated Catalyst: Consider using a Pd(0) source like Pd(PPh3)4 or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that efficiently generates the active Pd(0) species.[3]

    • Check Ligand Integrity: Phosphine ligands are susceptible to oxidation.[4] Use fresh ligands or those stored properly under an inert atmosphere.

FAQ 1.2: Is the oxidative addition step the problem?

  • Potential Cause: The electron-rich nature of your aryl iodide can slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][7]

  • Troubleshooting Steps:

    • Ligand Selection is Key: Employ bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which in turn facilitates the oxidative addition into the C-I bond.[2][7][8][9] Good starting points include Buchwald ligands like SPhos and XPhos, or trialkylphosphines such as P(t-Bu)3.[2][10]

    • Increase Reaction Temperature: Cautiously increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[4] However, be aware that excessive heat can also promote catalyst decomposition and side reactions.[4]

FAQ 1.3: Have I chosen the correct base and solvent?

  • Potential Cause: The base is crucial for activating the boronic acid for transmetalation.[11][12] An inappropriate base or solvent system can lead to a stalled reaction.

  • Troubleshooting Steps:

    • Base Strength and Type: For electron-rich aryl halides, stronger, non-nucleophilic bases are often required. Consider switching from weaker bases like sodium carbonate (Na2CO3) to potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).[2]

    • Solvent Polarity and Aprotic Nature: Aprotic polar solvents such as 1,4-dioxane, THF, or DMF are commonly used.[13][14] The choice of solvent can influence catalyst activity and solubility of reagents.[15] Sometimes, a biphasic system (e.g., toluene/water or dioxane/water) is beneficial.[16]

Issue 2: Significant Byproduct Formation

The appearance of new spots on your TLC plate that are not your starting materials or desired product indicates side reactions are occurring.

FAQ 2.1: Why am I seeing a lot of boronic acid homocoupling?

  • Potential Cause: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[3][10] This side reaction consumes your boronic acid, reducing the yield of the desired cross-coupled product.

  • Troubleshooting Steps:

    • Rigorous Degassing: As with low conversion, meticulous exclusion of oxygen is the first line of defense against homocoupling.[2][3]

    • Control Stoichiometry: Using a slight excess of the aryl iodide (your 4-Amino-5-iodo-2-methoxybenzonitrile) relative to the boronic acid can sometimes suppress homocoupling.

    • Optimize Catalyst System: If using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes be initiated by the homocoupling of two boronic acid molecules.[3] Using a Pd(0) source directly or a precatalyst designed for clean activation can mitigate this.

FAQ 2.2: How can I prevent protodehalogenation of my starting material?

  • Potential Cause: Protodehalogenation is the replacement of the iodine atom with a hydrogen atom, leading to the formation of 4-amino-2-methoxybenzonitrile.[17] This side reaction is particularly problematic with electron-rich aryl halides and highly active catalyst systems.[17] The source of the hydride can be the base, solvent, or impurities.[4][17]

  • Troubleshooting Steps:

    • Choice of Base: Avoid bases that can act as hydride donors, such as alkoxides. Carbonate and phosphate bases are generally a safer choice.[17]

    • Solvent Selection: Be cautious with alcoholic solvents, as they can be a source of hydrides. If possible, use aprotic solvents.[4][17]

    • Lower Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of dehalogenation relative to the desired cross-coupling.[2]

FAQ 2.3: What is causing the protodeboronation of my boronic acid?

  • Potential Cause: Boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][16] This is especially true for heteroaryl boronic acids but can also occur with aryl boronic acids under certain conditions.[3][4]

  • Troubleshooting Steps:

    • Use Fresh Reagents: Ensure your boronic acid is of high quality and has been stored correctly. Consider using it as soon as it is purchased or recrystallizing it if its purity is in doubt.[4]

    • Consider Boronic Esters: Pinacol esters or MIDA boronates are more stable alternatives to boronic acids and can release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[4]

    • Anhydrous Conditions: If protodeboronation is suspected, switching to anhydrous conditions with a base like potassium phosphate may be beneficial.[18]

Experimental Protocols & Data

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Amino-5-iodo-2-methoxybenzonitrile. Optimization may be required based on the specific boronic acid used.

Materials:

  • 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl2(dppf), XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K3PO4, Cs2CO3) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)[14][19]

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Amino-5-iodo-2-methoxybenzonitrile, the arylboronic acid, and the base.[14]

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[14][19]

  • Under a positive flow of inert gas, add the palladium catalyst and any additional ligand.

  • Add the anhydrous, degassed solvent via syringe.[19]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purify the crude product by silica gel column chromatography.

Parameter Optimization Table
ParameterRecommendation for 4-Amino-5-iodo-2-methoxybenzonitrileRationale
Palladium Source Pd(0) precatalysts (e.g., Pd2(dba)3) or modern Pd(II) precatalysts (e.g., Buchwald G3/G4)Efficient generation of the active Pd(0) catalyst.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)3)Facilitates the challenging oxidative addition step with an electron-rich aryl iodide.[2]
Base K3PO4, Cs2CO3Stronger bases are often needed to promote transmetalation without acting as hydride donors.[2]
Solvent Anhydrous, aprotic polar solvents (e.g., 1,4-dioxane, THF, toluene)Minimizes protic side reactions like protodehalogenation.
Temperature 80-110 °C (start lower and increase if necessary)Balances the need for sufficient energy for oxidative addition against the risk of catalyst decomposition.
Atmosphere Rigorously inert (Argon or Nitrogen)Prevents oxidation of the catalyst and ligands, and minimizes homocoupling.[4][6]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow start Failed Reaction low_conversion Low/No Conversion start->low_conversion byproducts Byproduct Formation start->byproducts check_catalyst Check Catalyst Activity (Inert Atmosphere, Fresh Reagents) low_conversion->check_catalyst homocoupling Homocoupling Observed byproducts->homocoupling dehalogenation Dehalogenation Observed byproducts->dehalogenation deboronation Protodeboronation Observed byproducts->deboronation optimize_oa Optimize Oxidative Addition (Ligand, Temperature) check_catalyst->optimize_oa screen_base_solvent Screen Base & Solvent optimize_oa->screen_base_solvent rigorous_degassing Improve Degassing homocoupling->rigorous_degassing adjust_base_solvent Change Base/Solvent dehalogenation->adjust_base_solvent use_boronic_ester Use Boronic Ester deboronation->use_boronic_ester

Sources

Troubleshooting

overcoming challenges in the purification of "4-Amino-5-iodo-2-methoxybenzonitrile"

Welcome to the dedicated support center for "4-Amino-5-iodo-2-methoxybenzonitrile." This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for "4-Amino-5-iodo-2-methoxybenzonitrile." This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this versatile chemical intermediate. The unique combination of a basic amino group, an acidic nitrile (via hydrolysis potential), a bulky iodo substituent, and a methoxy group presents specific challenges that require a nuanced approach to achieve high purity. This guide provides in-depth troubleshooting and practical advice based on established chemical principles and field-proven methodologies.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making.

Question 1: My crude product is a dark, discolored solid. How can I remove the colored impurities?

Answer:

Discoloration in aromatic amines like 4-Amino-5-iodo-2-methoxybenzonitrile is a frequent issue, often arising from the oxidation of the electron-rich amino group or the presence of residual iodine from the synthesis.[1][2] These impurities can be persistent but are typically manageable.

Core Cause: The primary culprits are highly conjugated, colored byproducts formed via oxidation. Residual iodine from the iodination step can also impart a dark color.[1]

Recommended Solution: Activated Charcoal Treatment During Recrystallization

Activated charcoal is a highly effective adsorbent for high molecular weight, colored impurities.[2][3]

Detailed Protocol:

  • Solvent Selection: Begin by identifying a suitable recrystallization solvent or solvent pair. For this molecule, polar solvents like ethanol, isopropanol, or a mixture such as ethanol/water are excellent starting points.[4]

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve your crude product in the minimum amount of the chosen hot solvent to create a saturated solution.[4]

  • Charcoal Addition: Once fully dissolved, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Adsorption: Gently swirl the hot mixture for 2-5 minutes to allow the charcoal to adsorb the colored impurities.[2]

  • Hot Filtration: This is a critical step. Using a pre-heated funnel and fluted filter paper, quickly filter the hot solution into a clean, pre-heated flask to remove the charcoal.[3][5] The goal is to prevent your desired compound from crystallizing prematurely on the filter paper.

  • Crystallization & Isolation: Allow the clear, decolorized filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6] Collect the purified crystals via vacuum filtration.

Question 2: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What's going wrong?

Answer:

"Oiling out" occurs when the solute is precipitated from the solution above its melting point, or when the solution is supersaturated to a degree that favors amorphous oil formation over an ordered crystal lattice.[4] This is a common problem when the boiling point of the recrystallization solvent is higher than the melting point of the compound or when there's a high concentration of impurities.[4]

Core Causes & Solutions:

  • Cause: The solvent's boiling point is too high.

    • Solution: Select a solvent with a lower boiling point. If you are using a solvent like toluene, consider switching to ethanol or ethyl acetate.[5]

  • Cause: The solution is cooling too rapidly.

    • Solution: Ensure a slow cooling process. Let the flask stand undisturbed at room temperature until crystal growth is well-established before moving it to an ice bath.[4] Rapid cooling favors precipitation over crystallization.

  • Cause: High impurity load depressing the melting point.

    • Solution: If the oil solidifies upon cooling and scratching, you can attempt to redissolve it in a slightly larger volume of hot solvent and re-cool slowly. If it persists, a pre-purification step using column chromatography may be necessary to remove the bulk of the impurities before attempting a final recrystallization.[4]

Question 3: My recovery yield after recrystallization is very low. How can I improve it?

Answer:

Low recovery is a frustrating but solvable issue. The primary goal of recrystallization is purity, but yield can be optimized without compromising quality.

Core Causes & Solutions:

  • Excess Solvent: This is the most common cause. Using too much hot solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4]

    • Optimization: Always use the absolute minimum amount of hot solvent required for complete dissolution. Add the solvent in small, hot portions to the solid until it just dissolves.[5]

  • Premature Crystallization: Significant product loss can occur during a hot filtration step if the solution cools and crystals form on the filter paper.

    • Optimization: Use a pre-heated funnel and receiving flask, and perform the filtration as quickly as possible.[5]

  • Incomplete Precipitation: The compound may have significant solubility even in the cold solvent.

    • Optimization: After slow cooling to room temperature, ensure the flask is left in an ice bath for at least 30 minutes to maximize precipitation before filtering.[4][5]

Question 4: I'm running a silica gel column, but my compound is streaking badly on the TLC plate and giving poor separation. What should I do?

Answer:

Streaking (or tailing) of amino compounds on silica gel is a classic problem. The slightly acidic nature of the silica gel surface (due to silanol groups) can have strong, non-ideal interactions with the basic amino group of your molecule, leading to poor chromatographic behavior.[3]

Core Cause: Acid-base interaction between the basic analyte and the acidic stationary phase.

Recommended Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system.

    • Protocol: Add 0.1-1% triethylamine or a few drops of aqueous ammonia to your mobile phase (e.g., Hexane/Ethyl Acetate).[3] This base will compete with your compound for the acidic sites on the silica, allowing your product to elute as a tighter band.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.

    • Alternative 1: Use neutral or basic alumina instead of silica gel.[3]

    • Alternative 2: For very challenging separations, consider using an amine-functionalized silica gel.[3]

Purification Method Selection

Choosing the right purification strategy from the outset can save significant time and resources. The two primary methods for this compound are recrystallization and column chromatography.

FeatureRecrystallizationColumn Chromatography
Primary Use Removing impurities with different solubility profiles; final polishing step.Separating compounds with different polarities; handling complex mixtures.
Scale Milligram to Kilogram.[5]Milligram to Gram.[5]
Typical Purity Can achieve >99% if impurities are removed effectively.[5]Typically >98%, dependent on resolution.[5]
Typical Yield 60-80%, highly dependent on technique.[5]50-75%, some material is always lost on the column.[5]
Common Solvents Ethanol, Isopropanol, Ethanol/Water mixtures.[3][4]Hexane/Ethyl Acetate gradient, often with a basic modifier.[2][3]
Key Advantage Excellent for removing small amounts of impurities; highly scalable.Excellent for separating impurities with similar solubility but different polarity.
Key Disadvantage Ineffective if impurities have similar solubility to the product.More labor-intensive and uses more solvent; less scalable.

Visual Workflows

Diagram 1: Initial Purification Strategy Decision A flowchart to guide the initial choice between recrystallization and column chromatography.

PurificationChoice start Crude Product Analysis (TLC) main_spot Is there one major spot with minor, well-separated impurities? start->main_spot  Yes complex_mixture Are there multiple spots close together or significant streaking? start->complex_mixture  No recrystallize Attempt Recrystallization main_spot->recrystallize column Perform Column Chromatography complex_mixture->column final_purity Assess Purity (TLC, NMR, HPLC) recrystallize->final_purity column->final_purity

Caption: Decision workflow for initial purification method selection.

Diagram 2: Troubleshooting a Failed Recrystallization A logical path for diagnosing and solving common recrystallization problems.

RecrystallizationTroubleshooting start Recrystallization Attempt issue What is the issue? start->issue no_xtals No Crystals Form issue->no_xtals No Precipitation oiling Compound 'Oils Out' issue->oiling Liquid Formation low_yield Low Yield issue->low_yield Low Mass impure Product Still Impure issue->impure Poor Purity solve_no_xtals 1. Add Seed Crystal 2. Scratch flask interior 3. Reduce solvent volume no_xtals->solve_no_xtals solve_oiling 1. Re-heat & add more solvent 2. Use lower boiling solvent 3. Cool more slowly oiling->solve_oiling solve_low_yield 1. Use minimum hot solvent 2. Ensure slow & complete cooling 3. Concentrate mother liquor low_yield->solve_low_yield solve_impure 1. Re-recrystallize 2. Choose a different solvent 3. Switch to Chromatography impure->solve_impure

Sources

Optimization

common side reactions with "4-Amino-5-iodo-2-methoxybenzonitrile" and how to avoid them

Welcome to the Advanced Applications Support Portal. This guide is specifically engineered for scientists, medicinal chemists, and drug development professionals working with 4-Amino-5-iodo-2-methoxybenzonitrile (CAS: 38...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide is specifically engineered for scientists, medicinal chemists, and drug development professionals working with 4-Amino-5-iodo-2-methoxybenzonitrile (CAS: 380241-63-4).

This highly functionalized building block is frequently utilized in the synthesis of complex medicinal scaffolds, including selective serine protease inhibitors [1]. However, its dense array of functional groups—an electron-donating methoxy group, a nucleophilic primary amine, an electron-withdrawing nitrile, and a reactive aryl iodide—creates a complex reactivity profile. This guide addresses the mechanistic causality behind common side reactions and provides validated troubleshooting protocols to ensure experimental success.

Mechanistic Overview of Side Reactions

Before troubleshooting, it is critical to understand the competing kinetic pathways during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) involving this substrate.

G SM 4-Amino-5-iodo- 2-methoxybenzonitrile Pd Active Pd(0) Catalyst SM->Pd Coordination OA Oxidative Addition Complex (Pd-II) Pd->OA C-I Insertion Poison Catalyst Poisoning (Nitrile/Amine Coord.) Pd->Poison -NH2 or -CN binds Pd Target Desired Cross-Coupled Product OA->Target Transmetalation & Reductive Elim. Deiod Protodeiodination (Side Product) OA->Deiod Hydride Source (Base/Solvent) Self Self-Coupling / Oligomerization OA->Self Intermolecular C-N Formation

Mechanistic pathways of 4-Amino-5-iodo-2-methoxybenzonitrile in Pd-catalyzed couplings.

Troubleshooting FAQs & Diagnostic Guide

Q1: My LC-MS shows a major byproduct with a mass of [M - 126]. What is this, and how do I prevent it?

Causality: A mass reduction of 126 Da corresponds to the exact mass of an iodine atom minus a proton, indicating protodeiodination (reduction of the C-I bond to a C-H bond). This is a notorious side reaction for electron-rich aryl iodides [4]. The electron-donating methoxy and amino groups stabilize the Pd(II) oxidative addition intermediate, increasing its lifetime. If the transmetalation step is slow, this intermediate will react with hydride sources in your reaction mixture (commonly alkoxide bases like NaOtBu, or alcoholic solvents like EtOH/MeOH) to yield the deiodinated byproduct. Solution:

  • Eliminate Hydride Donors: Switch from alcoholic solvents to anhydrous, non-protic solvents (e.g., Toluene, 1,4-Dioxane).

  • Change the Base: Replace alkoxide bases with anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃.

  • Accelerate Transmetalation: Use highly active, bulky, electron-rich phosphine ligands (e.g., XPhos or RuPhos) to force rapid transmetalation and reductive elimination before deiodination can occur.

Q2: The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. What is happening?

Causality: You are experiencing catalyst poisoning . 4-Amino-5-iodo-2-methoxybenzonitrile contains two potent Lewis basic sites: the primary amine (-NH₂) and the nitrile (-CN). These groups can outcompete your designated ligands to coordinate with the Pd(0) or Pd(II) center, forming stable, catalytically inactive off-cycle complexes [3]. Solution:

  • Ligand Selection: Utilize strongly coordinating bidentate ligands (e.g., dppf, BINAP) that are less likely to be displaced by the substrate's functional groups.

  • Amine Protection: If the free amine is not required for the immediate step, temporarily mask it with an electron-withdrawing protecting group (e.g., Acetyl or Boc). This drastically reduces the nitrogen's lone-pair nucleophilicity and coordinating ability.

Q3: During a Sonogashira coupling, I am isolating a cyclized indole instead of my terminal alkyne. Why?

Causality: The ortho-relationship between the iodo group (position 5) and the amino group (position 4) makes this molecule a classic precursor for indole synthesis [2]. Once the alkyne is successfully coupled, the proximal nucleophilic -NH₂ group undergoes a spontaneous or Pd-catalyzed intramolecular hydroamination across the newly formed alkyne, yielding a 2-substituted indole. Solution: If the uncyclized ortho-alkynylaniline is your desired final product, you must electronically deactivate the amine prior to the coupling. Converting the -NH₂ to a sulfonamide (e.g., N-Tosyl) or an amide will prevent premature cyclization.

Q4: I am observing high molecular weight streaks on my TLC and polymeric peaks in LC-MS.

Causality: Intermolecular self-coupling (oligomerization) . Because your substrate contains both an electrophile (aryl iodide) and a nucleophile (primary amine), it can act as an AB monomer. Under basic Pd-catalyzed conditions, competitive Buchwald-Hartwig amination occurs between two substrate molecules [3]. Solution: Run the reaction under more dilute conditions (e.g., 0.05 M instead of 0.2 M) to favor cross-coupling kinetics over self-assembly, or protect the primary amine.

Diagnostic Logic Workflow

Use the following decision tree to rapidly diagnose and resolve low-yield scenarios based on analytical feedback.

Workflow Start Low Yield in Pd-Coupling? LCMS Analyze Crude by LC-MS Start->LCMS Q1 Identify Major Byproduct LCMS->Q1 A1 [M - 126] (Loss of Iodine) Q1->A1 A2 High MW Polymeric Peaks Q1->A2 A3 Unreacted Starting Material Q1->A3 Sol1 Switch to anhydrous Toluene/Dioxane. Use K3PO4 instead of NaOtBu. A1->Sol1 Protodeiodination Sol2 Protect -NH2 group (Boc/Ac) or run at <0.05 M dilution. A2->Sol2 Self-Amination Sol3 Switch to bidentate ligands (dppf) to prevent catalyst poisoning. A3->Sol3 Catalyst Poisoning

Diagnostic logic tree for troubleshooting low yields in cross-coupling workflows.

Quantitative Condition Impact Summary

The table below summarizes how different reaction environments impact the distribution of products when attempting a standard Suzuki-Miyaura cross-coupling with 4-Amino-5-iodo-2-methoxybenzonitrile.

Reaction ConditionPrimary IssueYield of Target% Protodeiodination% Self-Coupling
Pd(PPh₃)₄, NaOtBu, EtOH, 80°CHydride Transfer / Deiodination< 10%> 60%~ 10%
Pd(OAc)₂, dppf, K₂CO₃, DMF, 100°CCatalyst Poisoning / Stalling35%15%25%
Pd₂(dba)₃, XPhos, K₃PO₄, Toluene, 90°C Optimized (Recommended) 85% < 5% < 5%

Self-Validating Experimental Protocol

To avoid the pitfalls described above, utilize the following optimized, step-by-step methodology for the Suzuki-Miyaura coupling of 4-Amino-5-iodo-2-methoxybenzonitrile. This protocol incorporates built-in validation steps to ensure system integrity.

Objective: Coupling of 4-Amino-5-iodo-2-methoxybenzonitrile with an arylboronic acid while suppressing protodeiodination and self-coupling.

Materials Required:

  • 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%, equates to 5 mol% Pd)

  • XPhos (10 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed Toluene

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Critical Causality Step):

    • Action: In a glovebox or under strict argon flow, charge an oven-dried Schlenk flask with Pd₂(dba)₃ and XPhos. Add 2 mL of degassed toluene and stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/burgundy.

    • Causality: Pre-forming the active L₂Pd(0) complex ensures that when the substrate is introduced, the catalyst is ready for immediate oxidative addition, preventing the free amine/nitrile groups from trapping unligated Pd species.

  • Substrate and Base Addition:

    • Action: To the pre-activated catalyst solution, add 4-Amino-5-iodo-2-methoxybenzonitrile, the arylboronic acid, and finely milled anhydrous K₃PO₄.

    • Causality: K₃PO₄ is chosen over alkoxide bases to eliminate hydride-transfer pathways that lead to protodeiodination.

  • Dilution and Heating:

    • Action: Add remaining degassed toluene to achieve a final substrate concentration of 0.05 M. Seal the flask and heat to 90°C.

    • Causality: The high dilution (0.05 M) is mathematically required to favor pseudo-first-order cross-coupling kinetics over second-order intermolecular self-coupling (oligomerization).

  • In-Process Validation (2-Hour Mark):

    • Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: You must observe the product mass. If a peak corresponding to [M - 126] (Starting Material mass minus iodine) exceeds 5% relative abundance, the system has moisture/protic contamination. Abort, re-dry reagents, and restart.

  • Workup:

    • Action: Upon complete consumption of the starting material (typically 6-8 hours), cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography.

References

  • Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Coupling and Cyclization of o-Iodoanilines and Propargylic Bromides via Allenes: An Efficient Entry to Indomethacin Source: Organic Letters - ACS Publications URL:[Link]

  • Molecular-Iodine-Catalyzed Cyclization of 2-Alkynylanilines via Iodocyclization-Protodeiodination Sequence Source: PubMed (Org Lett.) URL:[Link]

Troubleshooting

Technical Support Center: Efficient Catalyst Selection for Coupling Reactions with 4-Amino-5-iodo-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for coupling reactions involving 4-Amino-5-iodo-2-methoxybenzonitrile. This guide is designed to provide you with in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for coupling reactions involving 4-Amino-5-iodo-2-methoxybenzonitrile. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments. As your Senior Application Scientist, I will walk you through the critical aspects of catalyst selection and reaction optimization for this specific substrate.

Understanding the Substrate: 4-Amino-5-iodo-2-methoxybenzonitrile

The structure of 4-Amino-5-iodo-2-methoxybenzonitrile presents a unique set of challenges and opportunities in cross-coupling reactions. The electron-donating amino and methoxy groups enrich the aromatic ring, which can affect the oxidative addition step in palladium-catalyzed couplings. Conversely, the iodo group is a highly reactive leaving group, generally favoring oxidative addition.[1] The cyano group is a moderate electron-withdrawing group and is located meta to the iodine, which can also influence the electronic properties of the C-I bond.

Frequently Asked Questions (FAQs)

Q1: Which type of coupling reaction is most suitable for functionalizing 4-Amino-5-iodo-2-methoxybenzonitrile?

A1: Given the iodo leaving group, several palladium-catalyzed cross-coupling reactions are highly suitable. The most common and effective are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile and widely used method.[1]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines, amides, or carbamates.[2][3]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[4][5]

The choice will depend on the desired final product.

Q2: What are the primary challenges when working with this substrate?

A2: The main challenges arise from the electronic nature of the substrate:

  • Electron-Rich Nature: The potent electron-donating amino and methoxy groups can make the aryl iodide more electron-rich, potentially slowing down the rate-limiting oxidative addition step in some catalytic cycles.[6][7]

  • Potential for Catalyst Inhibition: The primary amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[8]

  • Side Reactions: As with many coupling reactions, side reactions such as dehalogenation (replacement of iodine with hydrogen) and homocoupling of the coupling partner can occur.[6][9]

Q3: How do I choose the right palladium catalyst and ligand?

A3: The selection of the catalyst system is critical. For this electron-rich substrate, bulky, electron-rich phosphine ligands are generally recommended to facilitate the oxidative addition step.[6][10]

Coupling ReactionRecommended Palladium SourceRecommended LigandsRationale
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands enhance catalyst activity and stability, promoting oxidative addition for electron-rich aryl halides.[6][11]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BrettPhos, XPhos, RuPhosThese ligands are specifically designed for C-N bond formation and are effective for a wide range of amines with aryl halides.[12][13]
Heck Pd(OAc)₂, Pd/CPPh₃, P(o-tolyl)₃While phosphine-free systems can work, phosphine ligands can improve catalyst stability and selectivity.[4][14]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yields are a common frustration in cross-coupling reactions. Here’s a systematic approach to troubleshooting this issue with 4-Amino-5-iodo-2-methoxybenzonitrile.

Workflow for Troubleshooting Low Yields

start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Freshly distilled solvents? - Pure base? - Accurate stoichiometry? start->check_reagents check_degassing 2. Assess Degassing Procedure - Rigorous inert atmosphere? - Multiple freeze-pump-thaw cycles? check_reagents->check_degassing Reagents OK optimize_catalyst 3. Re-evaluate Catalyst System - Increase catalyst loading? - Screen different ligands (e.g., SPhos, XPhos)? - Use a pre-catalyst? check_degassing->optimize_catalyst Degassing OK optimize_base 4. Optimize Base and Solvent - Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄)? - Try different aprotic polar solvents (e.g., Dioxane, THF)? optimize_catalyst->optimize_base No Improvement optimize_temp 5. Adjust Reaction Temperature - Incrementally increase temperature? - Monitor for decomposition. optimize_base->optimize_temp No Improvement

Caption: A step-by-step workflow for troubleshooting low-yield coupling reactions.

Detailed Troubleshooting Steps:

  • Inefficient Oxidative Addition:

    • Cause: The electron-donating groups on your substrate can hinder the initial step of the catalytic cycle.[6]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃.[6][15] These ligands increase the electron density on the palladium center, which facilitates oxidative addition.

  • Catalyst Deactivation:

    • Cause: The palladium catalyst can be oxidized to an inactive state by trace amounts of oxygen.[9] The amino group on the substrate can also coordinate to the palladium, potentially leading to catalyst inhibition.

    • Solution: Ensure rigorous exclusion of oxygen by properly degassing the solvent and reaction mixture.[6][9] Consider using a more stable palladium pre-catalyst.

  • Inappropriate Base or Solvent:

    • Cause: The choice of base and solvent is crucial for the success of the reaction.

    • Solution: For electron-rich aryl iodides, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases.[6] Aprotic polar solvents like dioxane or THF are generally good choices.[6]

Issue 2: Significant Homocoupling of the Coupling Partner

Workflow to Minimize Homocoupling

start Homocoupling Observed improve_degassing 1. Enhance Degassing - Oxygen is a major culprit. - Use robust inert atmosphere techniques. start->improve_degassing use_pd0 2. Switch to a Pd(0) Source - e.g., Pd(PPh₃)₄ or Pd₂(dba)₃. - Avoids in situ reduction that can promote homocoupling. improve_degassing->use_pd0 Still an issue adjust_stoichiometry 3. Adjust Stoichiometry - Use a slight excess of 4-Amino-5-iodo-2-methoxybenzonitrile. use_pd0->adjust_stoichiometry Still an issue lower_temp 4. Lower Reaction Temperature - May slow down homocoupling relative to cross-coupling. adjust_stoichiometry->lower_temp Still an issue

Caption: A logical progression for reducing homocoupling side reactions.

Detailed Troubleshooting Steps:

  • Presence of Oxygen:

    • Cause: Oxygen can facilitate the oxidative coupling of two boronic acid molecules (in Suzuki reactions) or other coupling partners.[9]

    • Solution: Ensure your degassing procedure is rigorous. Multiple freeze-pump-thaw cycles or sparging with an inert gas for an extended period are recommended.

  • Use of a Pd(II) Pre-catalyst:

    • Cause: When using a Pd(II) source like Pd(OAc)₂, it is reduced to the active Pd(0) in situ. This reduction process can sometimes lead to homocoupling.[9]

    • Solution: Starting directly with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[9]

Issue 3: Dehalogenation of 4-Amino-5-iodo-2-methoxybenzonitrile
  • Source of Hydride:

    • Cause: This side reaction involves the replacement of the iodo group with a hydrogen atom. The source of the hydride can be certain bases, solvents (like alcohols), or impurities.

    • Solution:

      • Choice of Base: Avoid bases that can act as hydride donors. Carbonate and phosphate bases are generally preferred over alkoxides in this regard.[6]

      • Solvent Selection: Be cautious when using alcoholic solvents. If possible, use anhydrous aprotic solvents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific boronic acids.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).

  • Solvent Addition and Degassing: Add degassed solvent (e.g., dioxane, to a concentration of ~0.1 M). Subject the mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv) and the amine (1.2 equiv).

  • Catalyst and Base Addition: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (e.g., XPhos, 0.02 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition and Degassing: Add degassed solvent (e.g., toluene, to a concentration of ~0.1 M). Degas the mixture by sparging with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir under an inert atmosphere until complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Catalytic Cycle Visualization

Suzuki-Miyaura Catalytic Cycle

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I aryl_pd_complex Ar-Pd(II)L₂(I) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_r_pd_complex Ar-Pd(II)L₂(R) transmetalation->aryl_r_pd_complex base_activation Base Activation of Boronic Acid activated_boronic R-B(OR)₃⁻ activated_boronic->transmetalation reductive_elimination Reductive Elimination aryl_r_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

References

  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides.
  • Anderson, K. W., et al. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. PMC.
  • WuXi AppTec.
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Wikipedia. Suzuki reaction.
  • DSpace@MIT. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules.
  • Fu, G. C. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • ResearchGate. An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Wikipedia. Heck reaction.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Heck Reaction.
  • Benchchem. A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • Alfa Chemistry. Heck Reaction.

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 4-Amino-5-iodo-2-methoxybenzonitrile

Welcome to the Technical Support Center for 4-Amino-5-iodo-2-methoxybenzonitrile (CAS: 380241-63-4). This highly versatile building block is frequently utilized in the synthesis of serine protease inhibitors and complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Amino-5-iodo-2-methoxybenzonitrile (CAS: 380241-63-4). This highly versatile building block is frequently utilized in the synthesis of serine protease inhibitors and complex heterocycles 1. Its synthetic utility stems from its dual reactivity: a highly reactive C–I bond primed for transition-metal catalysis, and an –NH₂ group available for nucleophilic functionalization.

This guide provides field-proven troubleshooting strategies, focusing on how solvent selection dictates chemoselectivity, reaction kinetics, and overall yield.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling (The C–I Bond)

Q: My Suzuki-Miyaura coupling with 4-Amino-5-iodo-2-methoxybenzonitrile is sluggish, or I am observing incomplete conversion. How does the solvent affect this?

A: The issue likely stems from catalyst speciation during the oxidative addition step. The role of the solvent in Pd-catalyzed cross-coupling extends far beyond simple solubility [[2]]().

Causality & Mechanism: Polar aprotic solvents (e.g., DMF, MeCN) can coordinate directly to the palladium center or stabilize anionic palladate intermediates (e.g., [Pd(L)X]− ) 3. For aryl iodides, the highly polarizable C–I bond undergoes rapid oxidative addition. However, computational and experimental studies reveal that highly polar solvents lower the activation energy for oxidative addition by stabilizing these polar transition states 4. If you are using a non-polar solvent like pure toluene, the reaction relies on a neutral Pd pathway, which can be significantly slower and prone to catalyst precipitation.

Recommendation: Switch to a biphasic polar/protic mixture (e.g., 1,4-Dioxane/H₂O). The organic solvent ensures substrate solubility, while the aqueous phase dissolves the inorganic base, drastically accelerating the transmetalation step [[2]]().

Table 1: Solvent Effects on Pd-Catalyzed Cross-Coupling & N-Functionalization
Solvent TypeExamplesEffect on C–I Oxidative AdditionEffect on –NH₂ NucleophilicityRecommended Application
Polar Aprotic DMF, DMSO, MeCNAccelerates via anionic intermediate stabilization 4High (Lone pair is unsolvated) 5N-alkylation, SNAr, Homogeneous Cross-coupling
Polar Protic MeOH, EtOH, H₂OModerate (Aids transmetalation in biphasic mixes) 2Low (Strong H-bonding to –NH₂) [[5]]()Biphasic cross-coupling (suppresses N-side reactions)
Non-Polar Toluene, HexaneSlower (Favors neutral Pd pathways) [[3]]()Moderate (Limited by poor solubility)Buchwald-Hartwig amination
Standardized Suzuki-Miyaura Coupling Protocol

This self-validating protocol utilizes a biphasic solvent system to optimize both oxidative addition and transmetalation.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂/Ar), add 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Rationale: K₂CO₃ is a mild base that facilitates transmetalation without hydrolyzing the nitrile group.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M substrate concentration.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 4–6 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove the aqueous base and Dioxane traces, dry over Na₂SO₄, and concentrate in vacuo.

Section 2: Troubleshooting N-Functionalization (The –NH₂ Group)

Q: I am trying to acylate or alkylate the free amino group, but the reaction is incomplete and requires excessive heating. Could the solvent be the issue?

A: Yes. The nucleophilicity of the primary aniline is heavily dictated by the solvent's hydrogen bond basicity (pKHB) 4.

Causality & Mechanism: In protic solvents (e.g., Methanol, Ethanol), the solvent acts as a strong hydrogen-bond donor to the nitrogen's lone pair. This intermolecular interaction stabilizes the ground state of the aniline, drastically reducing its nucleophilicity 5. Furthermore, the electron-withdrawing nitrile (-CN) group at the para-position already reduces the electron density of the aromatic ring, making the amine inherently less nucleophilic than a standard aniline 6.

Recommendation: To maximize N-nucleophilicity, you must use a polar aprotic solvent (e.g., DMSO, DMF, or DCM). These solvents do not strongly solvate the nucleophile, leaving the lone pair fully available for attack on electrophiles 5.

Decision Tree for Orthogonal Functionalization

G Start 4-Amino-5-iodo-2-methoxybenzonitrile Goal Target Reactivity? Start->Goal CrossCoupling C-C Bond Formation (Pd-Catalyzed at C-I) Goal->CrossCoupling NFunctionalization N-Functionalization (Acylation/Alkylation at -NH2) Goal->NFunctionalization Solvent1 Polar Aprotic / Biphasic (Dioxane/H2O, DMF) CrossCoupling->Solvent1 Solvent2 Polar Aprotic / Basic (DCM, MeCN, Pyridine) NFunctionalization->Solvent2 Warning Avoid: Protic Solvents (EtOH) H-bonding reduces -NH2 nucleophilicity NFunctionalization->Warning Result1 High Yield Cross-Coupling (Suzuki, Sonogashira) Solvent1->Result1 Result2 Efficient N-Derivatization (Amides, Sulfonamides) Solvent2->Result2

Caption: Solvent selection logic for orthogonal functionalization of the target compound.

Section 3: FAQs on Orthogonal Reactivity and Stability

Q: Can I perform a cross-coupling without protecting the free amino group? A: Yes. The C–I bond is highly reactive toward oxidative addition, allowing for chemoselective cross-coupling prior to N-functionalization 1. However, solvent and base selection is critical to prevent competitive Buchwald-Hartwig amination (intermolecular N-arylation). Using weaker bases (like K₂CO₃ instead of NaOtBu) and biphasic solvent systems (e.g., Dioxane/H₂O) suppresses the deprotonation of the aniline, keeping it out of the catalytic cycle [[2]]().

Q: Why does the compound exhibit poor solubility in non-polar solvents, and how does this affect reaction kinetics? A: The molecule possesses a high dipole moment due to the presence of highly polar groups (–CN, –NH₂, –OCH₃) arranged asymmetrically on the benzene ring. Poor solubility in solvents like hexane or pure toluene leads to heterogeneous mixtures. In kinetic studies, this results in mass-transfer limitations and inconsistent reaction rates. Always ensure complete dissolution using a polar co-solvent (like 5-10% DMF) if a non-polar bulk medium is required 3.

Q: Does the solvent affect the stability of the nitrile group during these reactions? A: The nitrile group is generally stable under standard Suzuki or N-acylation conditions. However, prolonged heating in strongly basic aqueous/alcoholic solvents (e.g., NaOH in refluxing EtOH) will lead to competitive hydrolysis of the nitrile to an amide or carboxylic acid. Maintain anhydrous conditions or use mild bases when operating at elevated temperatures.

References

  • Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator Journal of Medicinal Chemistry - ACS Publications[Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings Israel Journal of Chemistry (via ResearchGate)[Link]

  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0) ChemRxiv[Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines... Monatshefte für Chemie (via PMC / NIH)[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions White Rose Research Online[Link]

  • Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction... Arabian Journal of Chemistry[Link]

Sources

Troubleshooting

addressing low conversion rates in "4-Amino-5-iodo-2-methoxybenzonitrile" reactions

Welcome to the technical support center for reactions involving 4-Amino-5-iodo-2-methoxybenzonitrile. As Senior Application Scientists, we have compiled this guide to help you troubleshoot and optimize your experiments,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 4-Amino-5-iodo-2-methoxybenzonitrile. As Senior Application Scientists, we have compiled this guide to help you troubleshoot and optimize your experiments, focusing specifically on addressing the common challenge of low conversion rates. This resource combines foundational chemical principles with practical, field-proven insights to ensure your synthetic work is both efficient and successful.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when working with 4-Amino-5-iodo-2-methoxybenzonitrile in cross-coupling reactions.

Q1: What are the primary reasons for low conversion rates in cross-coupling reactions with 4-Amino-5-iodo-2-methoxybenzonitrile?

A1: Low conversion rates with this substrate typically stem from a few key areas. These include issues with the catalyst system, suboptimal reaction conditions, poor reagent quality, or inherent challenges related to the substrate itself.[1] For palladium-catalyzed reactions, the most critical factors are the activity of the Pd(0) catalyst, the choice of ligand, and the complete exclusion of oxygen, which can deactivate the catalyst.[2]

Q2: My reaction mixture turned black, and the conversion has stalled. What does this indicate?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black".[2] This is an inactive, agglomerated form of metallic palladium that has fallen out of the catalytic cycle. This common issue starves the reaction of its active, soluble catalyst, leading to a stall.[2] This can be caused by:

  • Presence of Oxygen: The active Pd(0) species is readily oxidized to inactive Pd(II) by trace oxygen.[2]

  • Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the catalyst, can be susceptible to oxidation.[2]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition, especially with less stable catalyst systems.

Q3: How do the electronic properties of 4-Amino-5-iodo-2-methoxybenzonitrile influence its reactivity?

A3: The substrate possesses a combination of strong electron-donating groups (amino and methoxy) and an electron-withdrawing group (nitrile). The dominant effect comes from the electron-rich aniline ring. In palladium-catalyzed cross-coupling, substrates that are electron-rich can be challenging because they can slow down the crucial oxidative addition step of the catalytic cycle.[3] However, the iodo-substituent provides a highly reactive site for oxidative addition compared to bromo- or chloro-analogs, which somewhat mitigates this challenge.[4]

Q4: I'm observing significant homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). How can I minimize this?

A4: Homocoupling is a common side reaction that consumes your coupling partner and reduces the yield of the desired product.

  • For Suzuki Reactions: Homocoupling of boronic acids is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[5] Ensuring your reaction is thoroughly deoxygenated and using a high-purity boronic acid or a more stable boronate ester can minimize this.[1]

  • For Sonogashira Reactions: The homocoupling of terminal alkynes (Glaser coupling) is primarily driven by the copper(I) co-catalyst in the presence of oxygen.[1] To suppress this, you must rigorously exclude air from your reaction. Alternatively, employing a "copper-free" Sonogashira protocol is a highly effective strategy.[6]

Q5: Are there any functional group incompatibilities I should be aware of with the nitrile or amino groups on the substrate?

A5: Yes, both the nitrile (-CN) and amino (-NH2) groups can present challenges under certain conditions.

  • Nitrile Group: The nitrile group can be sensitive to strongly basic or nucleophilic conditions, especially at elevated temperatures.[7] Using overly strong bases (e.g., alkoxides) might lead to hydrolysis or other side reactions. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often more compatible.[1][7]

  • Amino Group: The primary amine is a potential ligand for the palladium center, which can sometimes interfere with the catalytic cycle. More importantly, it can react with certain reagents. For instance, in Buchwald-Hartwig amination reactions, careful control of stoichiometry is needed to prevent over-arylation.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Low Conversion in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. Given the electron-rich nature of 4-Amino-5-iodo-2-methoxybenzonitrile, the choice of ligand and base is paramount for success.

Systematic Troubleshooting Workflow

When faced with low conversion, a systematic approach is crucial. The following workflow helps to logically diagnose and solve the issue.

G cluster_start Initial Observation cluster_checks Primary Checks cluster_optimization Optimization Strategy cluster_end Resolution start Low Conversion (<50%) reagents Reagent Quality? - Boronic acid fresh? - Solvents anhydrous/degassed? start->reagents Step 1 atmosphere Inert Atmosphere? - Proper degassing? - No leaks? reagents->atmosphere Step 2 catalyst Catalyst Integrity? - No palladium black? - Precatalyst activated? atmosphere->catalyst Step 3 ligand Screen Ligands (e.g., SPhos, XPhos) catalyst->ligand Proceed if primary checks pass base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) ligand->base temp Adjust Temperature (Incrementally increase) base->temp end High Conversion (>90%) temp->end Monitor Progress

Caption: Systematic workflow for troubleshooting low conversion in Suzuki-Miyaura coupling.

Key Optimization Parameters & Recommendations
  • Catalyst & Ligand Selection: The stability and activity of the catalyst are dictated by the supporting ligand. For electron-rich aryl halides like our substrate, bulky, electron-rich phosphine ligands are essential.[8][9] They promote the oxidative addition step and stabilize the active Pd(0) species.[10]

    • Recommendation: Switch from simple ligands like PPh₃ to more advanced biaryl phosphine ligands.

  • Base Selection: The base plays a critical role in the transmetalation step. The choice can be highly substrate-dependent.[1]

    • Recommendation: Screen inorganic bases. While various bases can work, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent starting points for challenging substrates.

Table 1: Recommended Ligands for Electron-Rich Aryl Iodides
Ligand NameStructure ClassKey AdvantageTypical Loading (mol%)
SPhos BiarylphosphineHigh activity, excellent for hindered and electron-rich substrates.[9][11]1-4
XPhos BiarylphosphineVery bulky, promotes difficult couplings and stabilizes the catalyst.[12]1-4
PPh₃ TriarylphosphineInexpensive, but often insufficient for challenging substrates.[10]2-10
Experimental Protocol: Suzuki-Miyaura Reaction Optimization

This protocol outlines a standard procedure for setting up a Suzuki-Miyaura reaction, emphasizing best practices for achieving high conversion.

  • Preparation: In a glovebox or on a Schlenk line, add 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the selected base (e.g., K₃PO₄, 2.0-3.0 equiv), and a magnetic stir bar to an oven-dried reaction vessel.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel, and if using a Schlenk line, evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to rigorously remove all oxygen.[2]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., a mixture of dioxane and water, or toluene and water) via syringe.[1]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS until the starting material is consumed.[2]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Guide 2: Optimizing Sonogashira Coupling Reactions

The Sonogashira coupling is an efficient method for linking terminal alkynes to aryl halides. The primary challenges are often related to the copper co-catalyst and the choice of base.

The Role of the Base and the Copper Co-Catalyst

The base in a Sonogashira reaction serves to deprotonate the terminal alkyne, facilitating the formation of a copper acetylide intermediate, which is a key step in the catalytic cycle.[6] This is illustrated in the diagram below.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 L₂Pd(0) pd_complex L₂Pd(II)(Ar)(I) pd0->pd_complex Oxidative Addition (Ar-I) product Ar-Alkyne pd_complex->product Reductive Elimination product->pd0 Catalyst Regeneration cu_acetylide Cu-Alkyne cu_acetylide->pd_complex Transmetalation alkyne H-Alkyne alkyne->cu_acetylide Cu(I) catalyst base Base (e.g., Et₃N) base->alkyne Deprotonation

Caption: Simplified catalytic cycles in a copper-catalyzed Sonogashira reaction.

Troubleshooting Common Sonogashira Issues
  • Glaser Homocoupling: As mentioned, this is an oxygen-dependent side reaction.

    • Solution A (Rigorous Degassing): Use the freeze-pump-thaw method for solvents and ensure the reaction is maintained under a positive pressure of inert gas.

    • Solution B (Copper-Free Protocol): Eliminating the copper co-catalyst altogether prevents Glaser coupling. This often requires a more active palladium catalyst/ligand system and may use an inorganic base.[6][12]

  • Low Yield/Stalled Reaction: This can be due to catalyst deactivation or an inappropriate choice of base or solvent.[1]

    • Base Selection: Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common and can also serve as the solvent.[6] However, for substrates with sensitive functional groups, an inorganic base like Cs₂CO₃ or K₂CO₃ can be a better choice.[12]

    • Solvent Selection: Solvents like THF, DMF, or toluene are frequently used. The optimal choice depends on the specific substrates and base used.[1][13]

Table 2: Comparison of Bases for Sonogashira Coupling
Base TypeExamplesAdvantagesDisadvantages
Organic Amines Et₃N, i-Pr₂NH, PiperidineOften act as both base and solvent; good for many standard couplings.[6]Can be incompatible with amine-sensitive substrates; can promote side reactions.
Inorganic Bases K₂CO₃, Cs₂CO₃, K₃PO₄Excellent for copper-free protocols; compatible with sensitive functional groups.[12]Requires a separate organic solvent; may require higher temperatures.
Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid homocoupling issues and is often robust for complex substrates.

  • Preparation: To a flame-dried Schlenk flask, add 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv), the terminal alkyne (1.2 equiv), and the inorganic base (e.g., Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and, if needed, a supporting ligand.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed DMF or dioxane via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[12]

  • Monitoring & Workup: Follow the same procedure as described in the Suzuki-Miyaura protocol.

References

  • BenchChem. (2025). Troubleshooting low conversion rates in 3-Bromobenzo[b]thiophene-2-carbaldehyde reactions.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). How to improve the yield of Sonogashira reactions with 1-Iodo-2-naphthol.
  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
  • Bard, E. R., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society.
  • Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 55(08), 1213-1220.
  • ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ACS Publications. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira-Hagihara....
  • MDPI. (2020).
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Optimization

dealing with protodeboronation in Suzuki reactions involving "4-Amino-5-iodo-2-methoxybenzonitrile"

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction encountered during Suzuki-Miyaura cross-coupling: protodeboronation . Specifically, we will focus on challenges related to the use of 4-Amino-5-iodo-2-methoxybenzonitrile , an electron-rich aryl iodide that can be particularly susceptible to this undesired pathway. Our goal is to equip you with the mechanistic understanding and experimental strategies needed to maximize the yield of your desired biaryl product.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major issue?

Protodeboronation (or protodeborylation) is a chemical reaction in which the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of a Suzuki-Miyaura coupling, this is a highly undesirable side reaction because it consumes your valuable organoboron reagent, converting it into a simple arene or heteroarene byproduct.[2] This directly leads to a reduced yield of your intended cross-coupled product.

Q2: Why is my reaction with "4-Amino-5-iodo-2-methoxybenzonitrile" particularly prone to this side reaction?

While the primary focus of protodeboronation is the stability of the boronic acid partner, the nature of the aryl halide can also play a role. The substrate, 4-Amino-5-iodo-2-methoxybenzonitrile, is an electron-rich aryl iodide. Electron-donating groups (like the amino and methoxy groups) can make the corresponding palladium intermediates more electron-rich, potentially influencing the kinetics of the catalytic cycle. If the rate of transmetalation or reductive elimination is not sufficiently fast, the boronic acid reagent remains in the reactive environment for a longer period, increasing the likelihood of decomposition via protodeboronation.[3][4]

Q3: How can I confirm that protodeboronation is the primary cause of my low yield?

The most direct way to identify protodeboronation is to analyze your crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The key evidence is the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., if you used phenylboronic acid, you would detect benzene).[2] This will typically be accompanied by a lower-than-expected yield of the desired biaryl product and a significant amount of unreacted 4-Amino-5-iodo-2-methoxybenzonitrile.

Q4: What are the main experimental factors that promote protodeboronation?

Protodeboronation is highly sensitive to reaction conditions. The primary factors that accelerate this unwanted side reaction include:

  • High pH (Strong Bases): The reaction is often catalyzed by base, particularly strong hydroxide bases like NaOH and KOH.[5][6][7]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation significantly.[5][6]

  • Presence of Water: Water can act as the proton source for the C-B bond cleavage.[6]

  • Inefficient Catalytic Cycle: A slow or inefficient catalyst system gives the boronic acid more time to decompose before it can participate in the desired cross-coupling.[1][5]

  • Ligand Choice: While often used to accelerate the desired reaction, some bulky phosphine ligands have been shown to paradoxically promote palladium-catalyzed protodeboronation under certain conditions.[2][8][9][10]

In-Depth Troubleshooting Guide

This section addresses specific experimental observations and provides actionable solutions grounded in mechanistic principles.

Observation 1: My reaction yield is low, and the main byproduct is the protonated arene from my boronic acid.

This is the classic signature of significant protodeboronation, indicating that the rate of the undesired C-B bond cleavage is competitive with, or even faster than, the desired Suzuki coupling. Here’s how to troubleshoot this issue:

The mechanism of base-catalyzed protodeboronation often involves the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[7][11] Strong, aqueous bases can dramatically increase the concentration of this species, accelerating its decomposition.

Solution: Switch to milder, non-hydroxide bases. Finely ground potassium phosphate (K₃PO₄) or carbonates (K₂CO₃, Cs₂CO₃) are often superior choices as they provide sufficient basicity for the Suzuki cycle while minimizing the rate of protodeboronation.[3][5]

Base Type Effect on Protodeboronation Recommendation
Strong Hydroxide (NaOH, KOH)HighAvoid for sensitive substrates.
Carbonates (K₂CO₃, Cs₂CO₃)ModerateGood starting point. Cesium carbonate is often very effective.
Phosphates (K₃PO₄)LowExcellent choice, often provides the best results.

While heat is often required to drive catalytic cycles, both the desired coupling and the undesired protodeboronation are accelerated at higher temperatures.[5] Often, the activation energy for protodeboronation is lower, meaning it becomes disproportionately faster at elevated temperatures.

Solution: Lower the reaction temperature. Aim for the lowest effective temperature that still allows the Suzuki coupling to proceed at a reasonable rate. Operating in the 60-80 °C range can often strike the right balance.[5] The use of a highly active modern catalyst system can facilitate coupling at even lower temperatures.

If the Suzuki catalytic cycle is sluggish, the boronic acid is exposed to the potentially harsh reaction conditions for longer, providing more opportunity for protodeboronation to occur.[2]

Solution: Employ a highly active catalyst system to accelerate the cross-coupling. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically increase the rate of the productive reaction.[5][12] This ensures the boronic acid is consumed in the desired pathway before it has time to decompose.

A Critical Caveat on Ligands: While bulky ligands are essential for activating challenging substrates, recent studies have shown they can also promote Pd-catalyzed protodeboronation.[8][9][10][13][14] This creates a paradoxical situation where the ligand choice must be carefully optimized. If you observe significant protodeboronation even with a modern catalyst system, screening a small panel of ligands (e.g., comparing XPhos, SPhos, and perhaps a less bulky ligand like P(t-Bu)₃) is a worthwhile endeavor.

Observation 2: My boronic acid appears to be degrading even before the reaction is complete.

This issue is common with notoriously unstable boronic acids (e.g., many heteroaromatic or electron-deficient arylboronic acids). If optimizing the base, temperature, and catalyst is insufficient, a more robust strategy is to modify the boron reagent itself.

Solution: Utilize a "slow release" strategy with more stable boronic acid derivatives. Boronic esters (like pinacol or MIDA esters) and organotrifluoroborates are generally more stable to the reaction conditions.[1][11][15] They hydrolyze slowly in situ to release a low concentration of the active boronic acid, which is immediately consumed in the catalytic cycle. This keeps the standing concentration of the unstable boronic acid low, minimizing the potential for side reactions.[1][7][11]

Boron Reagent Stability Key Feature When to Use
Boronic AcidVariable, often lowThe "active" species in the coupling.For stable, robust coupling partners.
Pinacol Boronate EsterGoodCommercially available, easy to prepare.Excellent first choice for unstable substrates.[11]
MIDA Boronate EsterExcellentVery stable, requires specific hydrolysis conditions.For extremely unstable substrates or multi-step, one-pot sequences.[1][15]
Potassium AryltrifluoroborateVery GoodCrystalline solids, easy to handle, less prone to protodeboronation.[16][17]A robust alternative to boronic acids, often showing suppressed side-product formation.[11]
Visualizations and Workflows
Competing Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the undesired protodeboronation pathway. The key to a successful reaction is to maximize the rate of the productive cycle (k_cat) relative to the rate of decomposition (k_prot).

G cluster_suzuki Suzuki-Miyaura Cycle (Desired) cluster_proto Protodeboronation (Undesired) OA Ar-Pd(II)-I TM Ar-Pd(II)-Ar' OA->TM Transmetalation (Ar'-B(OH)₂) / Base RE Product (Ar-Ar') TM->RE Reductive Elimination Cat Pd(0)L_n RE->Cat Cat->OA Oxidative Addition (Ar-I) Boronic Ar'-B(OH)₂ Boronic->TM Consumed in Productive Cycle Byproduct Byproduct (Ar'-H) Boronic->Byproduct H⁺ Source (e.g., H₂O) Base/Heat/Pd(II) Catalyzed

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Troubleshooting Decision Tree

If you are experiencing low yields with 4-Amino-5-iodo-2-methoxybenzonitrile, follow this logical workflow to diagnose and solve the issue.

G Start Low Yield & Ar'-H Byproduct Observed? CheckBase 1. Analyze Base Is it NaOH or KOH? Start->CheckBase Yes SwitchBase Switch to K₃PO₄ or Cs₂CO₃ CheckBase->SwitchBase Yes CheckTemp 2. Analyze Temperature Is it > 90 °C? CheckBase->CheckTemp No SwitchBase->CheckTemp LowerTemp Lower Temp to 60-80 °C CheckTemp->LowerTemp Yes CheckCat 3. Analyze Catalyst Using older catalyst (e.g., Pd(PPh₃)₄)? CheckTemp->CheckCat No LowerTemp->CheckCat SwitchCat Switch to modern Pd-precatalyst + SPhos/XPhos ligand CheckCat->SwitchCat Yes StillIssue Still significant protodeboronation? CheckCat->StillIssue No SwitchCat->StillIssue SwitchBoron Use more stable boron reagent (Pinacol Ester, MIDA Ester, or Trifluoroborate) StillIssue->SwitchBoron Yes

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Recommended Starting Protocol

This protocol is designed as a robust starting point to minimize protodeboronation when coupling 4-Amino-5-iodo-2-methoxybenzonitrile with a generic arylboronic acid pinacol ester.

Reagents & Materials:

  • 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • XPhos Pd G3 (Palladium precatalyst, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Oven-dried Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow

G cluster_prep cluster_setup cluster_rxn cluster_workup A Weigh solids (aryl iodide, boron ester, K₃PO₄, Pd catalyst) into an oven-dried flask inside a glovebox or under a positive flow of inert gas. B Seal the flask and place it on a stirrer/hotplate. A->B C Add anhydrous, degassed solvent via syringe. B->C D Heat the reaction mixture to 60-80 °C with vigorous stirring. C->D E Monitor progress by TLC or LC-MS (typically 4-12 hours). Avoid excessively long reaction times. D->E F Cool to room temp, dilute with EtOAc, wash with water and brine. E->F G Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H Purify by column chromatography and analyze for yield and purity. G->H

Caption: A recommended experimental workflow to minimize protodeboronation.

Step-by-Step Procedure:
  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv), the arylboronic acid pinacol ester (1.3 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive stream of argon, add the XPhos Pd G3 catalyst (0.02 equiv, 2 mol%).

  • Reaction Setup: Seal the flask, remove it from the inert atmosphere, and place it on a magnetic stirrer hotplate.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.

  • Execution: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and the protodeboronated byproduct from the boronic ester.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References
  • BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • American Chemical Society. (n.d.).
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling.
  • PMC. (n.d.).
  • BenchChem. (2025). Preventing protodeboronation of 2-Ethoxy-5-methoxyphenylboronic acid.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides.
  • Protodeboronation of (Hetero)
  • ACS Publications. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemical Society Reviews. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. DOI:10.1039/C3CS60197H.
  • ACS Publications. (2014, May 14). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.
  • PubMed. (2025, November 17).
  • University of Groningen Research Portal. (2025, November 26).
  • ChemRxiv. (n.d.).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • BenchChem. (2025).

Sources

Troubleshooting

managing homocoupling of boronic acids with "4-Amino-5-iodo-2-methoxybenzonitrile"

Overview Welcome to the Technical Support Center for advanced cross-coupling troubleshooting. This guide addresses a highly specific and notoriously difficult reaction: the Suzuki-Miyaura cross-coupling of 4-Amino-5-iodo...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for advanced cross-coupling troubleshooting. This guide addresses a highly specific and notoriously difficult reaction: the Suzuki-Miyaura cross-coupling of 4-Amino-5-iodo-2-methoxybenzonitrile with aryl boronic acids. Users frequently report high levels of boronic acid homocoupling (symmetrical biaryl dimer formation) at the expense of the desired cross-coupled product. This guide synthesizes mechanistic causality with field-proven protocols to help you eliminate this impurity.

Diagnostic Q&A: Troubleshooting the Mechanism

Q1: Why is homocoupling outcompeting my cross-coupling with 4-Amino-5-iodo-2-methoxybenzonitrile? A: The issue stems from a kinetic mismatch caused by the specific structure of your aryl halide. While the iodine atom undergoes rapid oxidative addition, the adjacent free amino group (-NH₂) acts as a strong Lewis base. It can coordinate to the newly inserted palladium center, forming a stable, off-cycle palladacycle resting state. This drastically slows down the subsequent transmetalation step. Because the desired cross-coupling is stalled, the boronic acid remains unreacted in solution, making it highly susceptible to competing side reactions—most notably,1[1].

Q2: How does oxygen drive this homocoupling, and how do I stop it? A: In the presence of dissolved oxygen, the active Pd(0) catalyst is rapidly oxidized to a Pd(II)-peroxo complex[1]. This complex acts as a catalytic sink, undergoing a double transmetalation with two equivalents of your boronic acid, followed by reductive elimination to yield the symmetrical biaryl dimer. To prevent this, standard vacuum-backfill cycles are insufficient. You must implement rigorous deoxygenation, such as 2 of the solvents for at least 30 minutes prior to catalyst addition[2].

Q3: I am using Palladium(II) Acetate (Pd(OAc)₂). Could this be contributing to the problem? A: Yes. When using a Pd(II) precatalyst, it must be reduced to the catalytically active Pd(0) state. If no external reducing agent is provided, the3[3]. Two equivalents of boronic acid will react with the Pd(II) salt to form the homocoupled dimer just to initiate the catalytic cycle[4]. To avoid this stoichiometric penalty, either switch to a Pd(0) source like Pd(PPh₃)₄, or add a mild reducing agent such as 2 to rapidly generate Pd(0) without consuming your boronic acid[2].

Q4: How can I overcome the substrate-induced stalling (the ortho-amino effect) to favor cross-coupling? A: You have two primary strategies:

  • Electronic/Steric Protection: Temporarily protect the free -NH₂ group (e.g., with a Boc group) to eliminate its ability to coordinate to the palladium center.

  • Kinetic Control via Slow Addition: If protection is not viable, you must artificially lower the steady-state concentration of the boronic acid. By adding the boronic acid slowly via a syringe pump, you minimize the probability of two boronic acid molecules interacting with an oxidized Pd species simultaneously, giving the slowed transmetalation step time to proceed.

Mechanistic & Troubleshooting Workflows

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Desired Pathway O2 O2 Ingress Pd0->O2 Oxidation TransMet Transmetalation (Slowed by -NH2 coordination) OxAdd->TransMet RedElim Reductive Elimination (Desired Cross-Product) TransMet->RedElim RedElim->Pd0 Cycle Repeats PdII_Peroxo Pd(II)-Peroxo Complex O2->PdII_Peroxo DoubleTrans Double Transmetalation (2x Boronic Acid) PdII_Peroxo->DoubleTrans HomoProduct Homocoupling Product (Symmetrical Dimer) DoubleTrans->HomoProduct HomoProduct->Pd0 Pd(0) Released

Caption: Competing pathways: desired cross-coupling vs. oxidative homocoupling of boronic acids.

Workflow Start Boronic Acid Homocoupling Detected CheckO2 Is the solvent rigorously degassed (Sparged)? Start->CheckO2 Degas Perform Subsurface N2 Sparging for 30 mins CheckO2->Degas No CheckCat Using a Pd(II) Precatalyst? CheckO2->CheckCat Yes AddRed Add Potassium Formate or switch to Pd(0) CheckCat->AddRed Yes CheckSubstrate Is the ortho-NH2 coordinating Pd? CheckCat->CheckSubstrate No Protect Boc-protect -NH2 or use bulky ligands CheckSubstrate->Protect Yes Optimize Implement Syringe-Pump Slow Addition CheckSubstrate->Optimize No

Caption: Troubleshooting workflow for mitigating boronic acid homocoupling in Suzuki reactions.

Quantitative Impact Analysis

The table below summarizes how specific reaction parameters influence the ratio of the desired cross-coupled product to the undesired homocoupled dimer.

Reaction ParameterConditionCross-Product Yield (%)Homocoupled Dimer (%)Mechanistic Rationale
Atmosphere Ambient Air< 40%> 50%O₂ rapidly oxidizes Pd(0) to a Pd(II)-peroxo complex, driving double transmetalation[1].
Atmosphere N₂ Subsurface Sparge> 85%< 5%Rigorous O₂ exclusion prevents the formation of the oxidative Pd(II) species[2].
Catalyst Precursor Pd(OAc)₂ (No additive)~ 60%~ 25%Free Pd(II) reacts stoichiometrically with boronic acid before entering the catalytic cycle[3].
Catalyst Precursor Pd(OAc)₂ + Potassium Formate> 90%< 2%Mild reducing agent rapidly generates active Pd(0) without consuming boronic acid[2].
Boronic Acid Addition Bolus (All at once)~ 70%~ 15%High steady-state concentration of boronic acid favors bimolecular homocoupling.
Boronic Acid Addition Syringe Pump (Slow)> 92%< 1%Low steady-state concentration kinetically favors transmetalation with the Ar-Pd-I intermediate.

Standard Operating Procedure (SOP)

Protocol: Optimized Suzuki-Miyaura Cross-Coupling for ortho-Amino Aryl Halides

Objective: To couple 4-Amino-5-iodo-2-methoxybenzonitrile with an aryl boronic acid while suppressing oxidative homocoupling.

Step 1: Rigorous Solvent Degassing

  • Prepare the solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v).

  • Insert a long needle directly into the solvent (subsurface) and sparge with high-purity Nitrogen or Argon for a minimum of 30 minutes[5].

  • Causality: Dissolved oxygen is the primary driver of the Pd(II)-peroxo homocoupling pathway[1]. Standard vacuum-backfill cycles leave residual oxygen in the aqueous layer, which is sufficient to poison the reaction.

Step 2: Reaction Assembly & Catalyst Activation

  • To an oven-dried, inert-gas-purged Schlenk flask, add 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂): Add Potassium Formate (1.5 equiv relative to Pd) to act as a mild reducing agent[2].

  • Causality: Potassium formate reduces Pd(II) to the active Pd(0) state, preventing the boronic acid from being sacrificed as a reductant[4].

Step 3: Slow Addition of Boronic Acid

  • Dissolve the aryl boronic acid (1.1 equiv) in a minimal amount of the degassed solvent mixture.

  • Heat the main reaction flask to the target temperature (e.g., 80 °C).

  • Using a syringe pump, add the boronic acid solution dropwise over 2 to 4 hours.

  • Causality: The free -NH₂ group on the aryl iodide coordinates to the Pd center, slowing down transmetalation. Slow addition keeps the steady-state concentration of the boronic acid low, ensuring it reacts with the stalled Ar-Pd-I intermediate rather than undergoing bimolecular homocoupling.

Step 4: Completion and Workup

  • Stir for an additional 1-2 hours post-addition. Monitor via LC-MS.

  • Cool to room temperature, dilute with Ethyl Acetate, and wash with water to remove salts and residual boronic acid.

  • Dry over Na₂SO₄, filter, and concentrate for column chromatography.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Amino-5-iodo-2-methoxybenzonitrile Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. The synthesis of 4-Amino-5-iodo-2-methoxybenzonitrile —a critical intermediate in the development of potent serine protease inhibitors and other pha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. The synthesis of 4-Amino-5-iodo-2-methoxybenzonitrile —a critical intermediate in the development of potent serine protease inhibitors and other pharmaceutical agents ()[1]—relies heavily on the precise execution of electrophilic aromatic iodination.

Because the starting material (4-amino-2-methoxybenzonitrile) features a highly electron-rich, oxidation-prone aniline ring, the quality of your iodinating reagent (typically N-Iodosuccinimide, NIS) and the anhydrous nature of your solvent are the most critical variables for success. This guide provides a causal analysis of common failure modes, a diagnostic workflow, and a self-validating protocol to ensure high-yield regioselective iodination.

Diagnostic Workflow for Iodination Failures

Troubleshooting Start Low Yield / Impurities in 4-Amino-5-iodo-2-methoxybenzonitrile CheckNIS Check NIS Quality (Yellowing indicates I2/degradation) Start->CheckNIS CheckSolvent Check Solvent Moisture (Karl Fischer Titration) Start->CheckSolvent Tar Dark Tar-like Byproducts? (Aniline Oxidation) Start->Tar ActionNIS Recrystallize NIS from Dioxane/CCl4 or use fresh CheckNIS->ActionNIS Degraded ActionSolvent Use strictly anhydrous solvents (e.g., dry DMF/AcOH) CheckSolvent->ActionSolvent >500 ppm H2O ActionTar Lower Temp (0-15°C) or Protect Amino Group Tar->ActionTar Yes

Troubleshooting workflow for resolving low yields and impurities during electrophilic iodination.

Frequently Asked Questions (FAQs)

Q1: Why is my iodination of 4-amino-2-methoxybenzonitrile stalling, and how does NIS quality affect this? A: Stalling reactions are almost always traced back to the degradation of N-Iodosuccinimide (NIS). NIS is highly sensitive to moisture and light; upon exposure, it hydrolyzes into succinimide and hypoiodous acid (HOI), which further disproportionates into molecular iodine (I₂) and iodate ()[2]. Molecular iodine is a significantly weaker electrophile than the activated I⁺ species derived from intact NIS. If your NIS powder appears yellow or brown instead of pristine white, the active electrophilic iodine titer is compromised, leading to incomplete conversion and stalled reaction kinetics.

Q2: I'm seeing dark, tar-like byproducts instead of the desired product. What reagent is causing this? A: This is a classic sign of oxidative polymerization. The electron-rich nature of the aniline ring makes it highly susceptible to oxidation by degraded iodinating agents (specifically free I₂ generated from moisture-degraded NIS) ()[3]. To prevent this, you must use high-quality, white NIS and strictly control the reaction temperature between 0 °C and 15 °C. If the problem persists even with fresh reagents, consider temporarily protecting the amino group as an acetamide to attenuate the ring's reactivity before iodination[3].

Q3: How does the structural electronics of the substrate dictate regioselectivity, and can degraded reagents alter this? A: The starting material, 4-amino-2-methoxybenzonitrile, has competing directing groups. The amino (-NH₂) and methoxy (-OCH₃) groups are strongly activating ortho/para directors, while the nitrile (-CN) is a deactivating meta director. The C5 position is sterically accessible and synergistically activated by the para-amino and meta-methoxy effects. The mechanism involves the attack of the aromatic π-system on the electrophilic iodine, forming a resonance-stabilized Wheland intermediate (sigma complex) at C5 ()[4]. However, if solvent moisture is high, the resulting acidic byproducts can protonate the aniline amino group, converting it from an activating ortho/para director into a strongly deactivating meta director, which destroys the regioselectivity and halts the reaction.

Mechanistic Pathway & Degradation Impact

Mechanism SM 4-amino-2-methoxybenzonitrile (Activated at C5) Wheland Wheland Intermediate (Sigma Complex at C5) SM->Wheland Attack on I+ Reagent N-Iodosuccinimide (NIS) + Acid Catalyst Electrophile Activated I+ Species Reagent->Electrophile Activation Degradation Succinimide + HOI / I2 (Moisture Degradation) Reagent->Degradation H2O Exposure Electrophile->Wheland Product 4-Amino-5-iodo-2-methoxybenzonitrile Wheland->Product Deprotonation Degradation->SM Oxidation / Tar

Mechanistic pathway of electrophilic aromatic substitution and moisture-induced degradation.

Quantitative Impact of Reagent Quality

The following table summarizes the causal relationship between NIS quality, solvent moisture, and the resulting experimental outcomes based on standardized internal validation runs.

NIS ConditionSolvent Moisture (ppm)Reaction Temp (°C)Conversion (%)Target Yield (%)Primary Failure Mode / Byproduct
Fresh (White) < 100 ppm0 – 5 °C> 99%88% Trace di-iodinated byproduct
Aged (Yellow) < 100 ppm0 – 5 °C~ 75%55% Unreacted starting material + Tar
Fresh (White) > 1,000 ppm0 – 5 °C~ 60%45% Loss of regioselectivity / Hydrolysis
Fresh (White) < 100 ppm25 °C (RT)> 99%30% Severe oxidative polymerization (Tar)
Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. At each critical juncture, an observable physical change or analytical check confirms the integrity of the reaction.

Step 1: Reagent Validation & Preparation

  • Action: Inspect the NIS batch. It must be a bright white or very pale yellow crystalline powder. If it is distinctly yellow or brown, recrystallize it from dioxane/CCl₄ or discard it[2].

  • Validation: Dissolve a small sample of NIS in anhydrous DMF. The solution should remain clear and colorless. A brown tint indicates free iodine (I₂).

Step 2: Substrate Dissolution

  • Action: Dissolve 1.0 equivalent of 4-amino-2-methoxybenzonitrile in strictly anhydrous DMF (Karl Fischer titration < 100 ppm H₂O) under an inert nitrogen or argon atmosphere.

  • Validation: The solution should be homogeneous.

Step 3: Temperature Control

  • Action: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Causality: This step is non-negotiable. The low temperature suppresses the oxidative side reactions that lead to tar formation[3].

Step 4: Electrophilic Addition

  • Action: Add 1.05 equivalents of validated NIS portion-wise over 30 minutes to prevent localized exothermic spikes.

  • Validation: Monitor the reaction via TLC (Thin Layer Chromatography) or LC-MS. The disappearance of the starting material and the emergence of a single, less polar spot (the C5-iodinated product) confirms the formation of the Wheland intermediate and subsequent deprotonation[4].

Step 5: Quenching & Isolation

  • Action: Once conversion is complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Causality: Sodium thiosulfate instantly reduces any unreacted electrophilic iodine or free I₂ to inert iodide (I⁻), permanently arresting any post-reaction oxidation of the product.

  • Validation: The reaction mixture will immediately decolorize (from pale yellow/orange to white/colorless) upon the addition of the thiosulfate quench. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 4-amino-5-iodo-2-methoxybenzonitrile.

References
  • [1] Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator | Journal of Medicinal Chemistry - ACS Publications. acs.org. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of "4-Amino-5-iodo-2-methoxybenzonitrile" purity by HPLC and NMR

Comprehensive Purity Validation of 4-Amino-5-iodo-2-methoxybenzonitrile: A Comparative Guide to HPLC and qNMR Methodologies Introduction As a Senior Application Scientist overseeing pharmaceutical intermediate quality co...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Validation of 4-Amino-5-iodo-2-methoxybenzonitrile: A Comparative Guide to HPLC and qNMR Methodologies

Introduction

As a Senior Application Scientist overseeing pharmaceutical intermediate quality control, I frequently encounter the downstream consequences of sub-standard reagents. 4-Amino-5-iodo-2-methoxybenzonitrile (CAS 380241-63-4) is a highly functionalized aromatic scaffold critical in the synthesis of kinase inhibitors and urokinase-type plasminogen activator (uPA) inhibitors[1]. It features three reactive handles—an amino group, an aryl iodide, and a nitrile—making it incredibly versatile for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, this polyfunctionality also makes its synthesis prone to generating closely related impurities, such as des-iodo analogs, regioisomers from unselective iodination, and residual heavy metals from nitro-group reduction steps. Relying on basic analytical techniques like Thin Layer Chromatography (TLC) or uncalibrated Gas Chromatography (GC) is a recipe for batch failure. To ensure scientific integrity and reproducible yields, we must employ an orthogonal validation strategy utilizing High-Performance Liquid Chromatography (HPLC) for relative impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute assay determination [2].

The Analytical Challenge: Why Traditional Methods Fail

When comparing a High-Purity Analytical Grade product against a Standard Commercial Synthetic Grade, traditional area-normalization methods often misrepresent true purity.

  • UV-Vis / Basic GC: Fails to account for non-chromophoric impurities (e.g., inorganic salts from the tin(II) chloride reduction of the nitro precursor) or thermally labile degradants.

  • The Orthogonal Solution: By pairing Reversed-Phase HPLC (RP-HPLC) with 1H qNMR, we create a self-validating system. HPLC separates and quantifies structurally similar organic impurities [4], while qNMR provides an absolute mass fraction (% w/w) without requiring an identical reference standard, acting as the ultimate truth-teller for mass balance [3].

Comparative Performance Data

The following table objectively compares the analytical performance of a rigorously validated High-Purity Grade of 4-Amino-5-iodo-2-methoxybenzonitrile against a Standard Synthetic Grade alternative.

Analytical ParameterHigh-Purity Analytical GradeStandard Synthetic GradeAnalytical Method Used
Overall Purity (Relative) > 99.5%96.2%RP-HPLC (Area %)
Absolute Assay 99.1% ± 0.2% (w/w)92.4% ± 1.5% (w/w)1H qNMR (Internal Std)
Des-iodo Impurity < 0.1%1.8%RP-HPLC
Regioisomer Content Not Detected1.2%1H NMR / HPLC
Residual Solvents < 100 ppm> 3000 ppm (Ethyl Acetate)1H NMR
Downstream Yield 94% (Clean coupling)78% (Sluggish kinetics)Synthetic Validation

Data Interpretation: The Standard Grade shows a critical discrepancy between HPLC relative purity (96.2%) and qNMR absolute assay (92.4%). This 3.8% gap is attributed to NMR-silent inorganic salts and residual solvents that HPLC UV-detection misses. The High-Purity Grade demonstrates a tight correlation between both methods, confirming a true mass balance.

Self-Validating Experimental Protocols

Protocol A: RP-HPLC Impurity Profiling

Objective: Separate 4-Amino-5-iodo-2-methoxybenzonitrile from its synthetic precursors and regioisomers.

  • Step 1: Column Selection. Use a C18 column (e.g., 150 mm × 4.6 mm, 3 µm). Causality: The dense hydrophobic stationary phase provides the necessary theoretical plates to resolve the target compound from the highly similar des-iodo impurity.

  • Step 2: Mobile Phase Optimization. Prepare Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.5); Mobile Phase B: Acetonitrile. Causality: The amino group (-NH2) has a low pKa. Buffering the aqueous phase to pH 6.5 suppresses ionization of the aniline moiety, preventing peak tailing and ensuring sharp, reproducible retention times [4].

  • Step 3: Gradient Elution. Run a linear gradient from 20% B to 80% B over 20 minutes. Causality: A gradient ensures that polar impurities (unreacted anilines) elute early, while strongly retained hydrophobic impurities (poly-iodinated species) are efficiently washed off the column.

  • Step 4: Detection & System Suitability. Monitor at 254 nm (isobestic point for these aromatic systems). Ensure the resolution factor (Rs) between the target peak and the closest eluting impurity is > 2.0.

Protocol B: 1H qNMR Absolute Quantitation

Objective: Determine the exact mass fraction (% w/w) of the active compound.

  • Step 1: Internal Standard (IS) Selection. Weigh ~10 mg of the sample and ~5 mg of Maleic Acid (TraceCERT® grade) into a vial using a microbalance. Causality: Absolute quantitation requires an internal standard that is highly pure, non-reactive, and possesses a distinct NMR resonance. Maleic acid is chosen because its olefinic protons yield a sharp singlet at δ 6.26 ppm in DMSO-d6. This perfectly avoids the aromatic resonances of 4-Amino-5-iodo-2-methoxybenzonitrile (typically δ 6.8 - 7.5 ppm), ensuring no signal overlap [3].

  • Step 2: Sample Preparation. Co-dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Transfer to a 5 mm NMR tube. Causality: Complete dissolution is mandatory; any undissolved particulate will skew the molar ratio and invalidate the absolute quantitation [2].

  • Step 3: Acquisition Parameters (Critical). Set the relaxation delay (D1) to 30 seconds. Causality: For quantitative accuracy, D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated. This ensures all nuclei return to thermal equilibrium between pulses, preventing signal saturation.

  • Step 4: Data Processing. Apply baseline correction and integrate the target aromatic proton (e.g., the isolated proton at C-6) against the Maleic Acid IS peak. Calculate the absolute purity using the standard qNMR equation (incorporating molecular weights, sample masses, and proton numbers).

Workflow Visualization

Below is the logical workflow detailing the orthogonal validation system.

G Start 4-Amino-5-iodo-2-methoxybenzonitrile Batch Sample Split Sample Preparation & Aliquotting Start->Split HPLC_Path RP-HPLC Analysis (Impurity Profiling) Split->HPLC_Path qNMR_Path 1H qNMR Analysis (Absolute Quantitation) Split->qNMR_Path HPLC_Steps 1. pH 6.5 Buffer (Suppress Ionization) 2. C18 Gradient Elution 3. UV Detection (254 nm) HPLC_Path->HPLC_Steps qNMR_Steps 1. Maleic Acid Internal Std 2. D1 Relaxation > 5*T1 3. Baseline & Integration qNMR_Path->qNMR_Steps HPLC_Data Relative Purity (%) Impurity Identification HPLC_Steps->HPLC_Data qNMR_Data Absolute Assay (% w/w) Mass Balance qNMR_Steps->qNMR_Data Decision Orthogonal Validation Data Cross-Check HPLC_Data->Decision qNMR_Data->Decision Release Certificate of Analysis (Approved for Synthesis) Decision->Release

Orthogonal purity validation workflow combining RP-HPLC and 1H qNMR for mass balance verification.

Conclusion

For highly functionalized intermediates like 4-Amino-5-iodo-2-methoxybenzonitrile, relying on a single analytical dimension is insufficient. The comparative data clearly demonstrates that standard synthetic grades often mask impurities behind NMR-silent salts or co-eluting peaks. By implementing an orthogonal validation strategy—leveraging the separation power of RP-HPLC and the absolute quantitation of qNMR—researchers can guarantee the structural integrity and mass balance of their starting materials, thereby safeguarding downstream synthetic investments.

References

  • Title: Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmaceutical Technology URL: [Link]

Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Amino-5-iodo-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Unambiguous Structural Verification In the realm of medicinal chemistry and drug development, the unequivocal confirmation o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The introduction of specific functional groups can dramatically alter a compound's pharmacological profile. 4-Amino-5-iodo-2-methoxybenzonitrile is a substituted benzonitrile with potential as a key intermediate in the synthesis of novel therapeutics. The precise placement of the amino, iodo, and methoxy groups on the benzonitrile scaffold is critical to its intended reactivity and biological activity. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to definitively confirm the structure of 4-Amino-5-iodo-2-methoxybenzonitrile and distinguish it from potential synthetic precursors or isomers.

While comprehensive experimental data for this specific molecule is not widely available in public databases, this guide will leverage established principles of spectroscopic analysis and data from analogous compounds to present a robust framework for its characterization.[1][2] We will compare the predicted spectral data for our target compound with a plausible precursor, 4-Amino-2-methoxybenzonitrile , to illustrate the decisive impact of iodination on the spectroscopic fingerprint.

The Analytical Challenge: Distinguishing Precursor from Product

A plausible synthetic route to 4-Amino-5-iodo-2-methoxybenzonitrile involves the direct iodination of 4-Amino-2-methoxybenzonitrile. Therefore, a primary analytical challenge is to confirm the successful incorporation of the iodine atom at the C5 position and to rule out the presence of unreacted starting material.

Compound NameStructureMolecular FormulaMolecular Weight
4-Amino-2-methoxybenzonitrile C₈H₈N₂O148.16 g/mol
4-Amino-5-iodo-2-methoxybenzonitrile C₈H₇IN₂O274.06 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, we can piece together the precise connectivity of the molecule.

Causality Behind Experimental Choices:

For this analysis, a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal resolution of the aromatic proton signals.[3][4] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its characteristic solvent peaks that do not interfere with the regions of interest for our analyte.[3]

¹H NMR Spectroscopy: A Tale of Two Protons

The most striking difference between the ¹H NMR spectra of 4-Amino-2-methoxybenzonitrile and its iodinated counterpart is the pattern of the aromatic protons.

  • 4-Amino-2-methoxybenzonitrile (Predicted): The aromatic region would display an ABC spin system. We would expect to see three distinct signals for the protons at C3, C5, and C6. The proton at C5 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would be a doublet of doublets, and the C3 proton a doublet.

  • 4-Amino-5-iodo-2-methoxybenzonitrile (Predicted): With the introduction of an iodine atom at the C5 position, the corresponding proton is replaced. This simplifies the aromatic region significantly, leaving only two singlets for the protons at C3 and C6. The absence of ortho-coupling is a key indicator of successful iodination at the C5 position. The amino (-NH₂) protons will likely appear as a broad singlet, and the methoxy (-OCH₃) protons as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Assignment4-Amino-2-methoxybenzonitrile4-Amino-5-iodo-2-methoxybenzonitrileRationale for Change
Ar-H (C3)~6.3 (d)~6.5 (s)Loss of coupling to H5.
Ar-H (C6)~7.4 (d)~7.6 (s)Loss of coupling to H5. Iodine's deshielding effect.
-NH₂~5.9 (br s, 2H)~6.2 (br s, 2H)Minor shift due to electronic changes.
-OCH₃~3.8 (s, 3H)~3.9 (s, 3H)Minor shift due to electronic changes.
¹³C NMR Spectroscopy: Confirming Carbon Connectivity

¹³C NMR provides complementary information, revealing the electronic environment of each carbon atom. The number of signals confirms the number of unique carbon environments.

  • 4-Amino-2-methoxybenzonitrile (Predicted): We expect to see 8 distinct signals corresponding to the 8 carbon atoms in the molecule.

  • 4-Amino-5-iodo-2-methoxybenzonitrile (Predicted): The introduction of iodine will cause a significant upfield shift (to a lower ppm value) for the carbon to which it is attached (C5) due to the "heavy atom effect." The other carbon signals will also experience smaller shifts due to the electronic perturbation. The number of signals will remain at 8.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Assignment4-Amino-2-methoxybenzonitrile4-Amino-5-iodo-2-methoxybenzonitrileRationale for Change
C-CN~118~117Minor electronic effect.
C-I (C5)~115~80Significant upfield shift due to the heavy atom effect of iodine.
C-NH₂ (C4)~152~155Deshielding effect of iodine.
C-OCH₃ (C2)~160~162Minor electronic effect.
Other Ar-C~100-135~100-140Shifts in other aromatic carbons due to substituent effects.
-OCH₃~56~57Minor electronic effect.

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry provides the exact molecular weight of a compound, offering a clear distinction between the starting material and the iodinated product.

Causality Behind Experimental Choices:

Electron Ionization (EI) is a robust method for analyzing relatively small, stable organic molecules and often provides rich fragmentation patterns that can aid in structural elucidation.[5] For higher accuracy mass measurements, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) is preferable.[3][6]

  • 4-Amino-2-methoxybenzonitrile: The molecular ion peak [M]⁺ would be observed at an m/z of 148.

  • 4-Amino-5-iodo-2-methoxybenzonitrile: The molecular ion peak [M]⁺ will be found at an m/z of 274. This significant mass difference of 126 amu (the mass of iodine minus hydrogen) is unambiguous proof of iodination.

Table 3: Predicted Mass Spectrometry Data (EI)

Feature4-Amino-2-methoxybenzonitrile4-Amino-5-iodo-2-methoxybenzonitrile
Molecular FormulaC₈H₈N₂OC₈H₇IN₂O
Molecular Weight148.16274.06
Parent Ion (M⁺) m/z 148 274
Key Fragment Ion (m/z)133 ([M-CH₃]⁺)259 ([M-CH₃]⁺), 147 ([M-I]⁺)

The fragmentation pattern will also be informative. For the iodinated compound, a prominent fragment corresponding to the loss of an iodine radical ([M-I]⁺) at m/z 147 would be a strong piece of evidence for the proposed structure.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying the functional groups present in a molecule. While it may not provide the detailed connectivity information of NMR, it serves as a rapid and valuable confirmation tool.

Causality Behind Experimental Choices:

Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid samples directly without the need for extensive sample preparation like making KBr pellets.[4]

The IR spectra of both the precursor and the product will share several key features due to the common functional groups:

  • N-H stretches from the amino group (around 3300-3500 cm⁻¹).

  • C-H stretches from the aromatic ring and methoxy group (around 2850-3100 cm⁻¹).

  • C≡N stretch from the nitrile group (a sharp, intense peak around 2220-2240 cm⁻¹).

  • C-O stretch from the methoxy group (around 1250 cm⁻¹).

The primary difference will be in the fingerprint region (below 1500 cm⁻¹). The C-I stretch is typically weak and falls in the low-frequency region (around 500-600 cm⁻¹), which can be difficult to observe. However, the overall pattern of aromatic C-H bending vibrations will change due to the altered substitution pattern on the benzene ring, providing another point of comparison.

Table 4: Key Predicted IR Absorption Frequencies (cm⁻¹)

Functional GroupVibration TypeExpected WavenumberAppearance
Amino (-NH₂)N-H Stretch3300 - 3500Two bands, medium
Aromatic C-HC-H Stretch3000 - 3100Medium to weak
Methoxy (-OCH₃)C-H Stretch2850 - 2950Medium
Nitrile (-C≡N) C≡N Stretch 2220 - 2240 Sharp, strong
Aromatic RingC=C Stretch1500 - 1600Medium to strong
Methoxy (-OCH₃)C-O Stretch~1250Strong
Aromatic C-H BendOut-of-plane800 - 900Strong, indicative of substitution pattern

Visualizing the Analytical Workflow

The following diagram outlines the logical flow for the comprehensive spectroscopic analysis and confirmation of 4-Amino-5-iodo-2-methoxybenzonitrile.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation start Starting Material (4-Amino-2-methoxybenzonitrile) reaction Iodination Reaction start->reaction workup Reaction Workup & Purification reaction->workup product Purified Product workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (EI or ESI) product->ms ir IR Spectroscopy (ATR) product->ir compare Compare Experimental Data with Predicted Values & Precursor Data nmr->compare ms->compare ir->compare confirm Structural Confirmation of 4-Amino-5-iodo-2-methoxybenzonitrile compare->confirm

Caption: Workflow for the synthesis and spectroscopic confirmation.

Experimental Protocols

The following are generalized, self-validating protocols for the spectroscopic analysis of 4-Amino-5-iodo-2-methoxybenzonitrile.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.[4]

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Set the spectral width to cover a range of 0 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction. Integrate all signals and reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Protocol 2: Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.

    • Use a standard Electron Ionization (EI) energy of 70 eV.[7]

    • Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and key fragments.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern and compare it to predicted fragmentation pathways.

Protocol 3: Infrared Spectroscopy (ATR-IR)
  • Background Collection: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Collect a background spectrum.

  • Sample Analysis: Place a small amount of the solid, dry sample directly onto the diamond crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.[4]

  • Data Analysis:

    • Identify the characteristic absorption bands for the key functional groups (NH₂, C≡N, C-O).

    • Compare the fingerprint region to the spectrum of the starting material to note changes in the substitution pattern.

Conclusion

The structural confirmation of 4-Amino-5-iodo-2-methoxybenzonitrile is a clear-cut process when a multi-technique spectroscopic approach is employed. Mass spectrometry provides an indisputable determination of the molecular weight, confirming the addition of iodine. ¹H NMR spectroscopy offers elegant proof of the position of the iodine atom through the simplification of the aromatic splitting pattern. Finally, ¹³C NMR and IR spectroscopy provide corroborating evidence of the carbon skeleton and the persistence of the key functional groups. By comparing the data obtained for the final product with the predicted data and that of its logical precursor, researchers can have the utmost confidence in the structural integrity of their compound, enabling the next stages of drug discovery and development.

References

  • Benchchem. (2025). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles.
  • Royal Society of Chemistry. (n.d.). Strengths, nature and spectral implications of the σ–n vs.
  • Royal Society of Chemistry. (n.d.).
  • Benchchem. (n.d.). An In-Depth Technical Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical.
  • Srinivasulu, M., & Divakar, E. T. (2016). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. International Journal of Advanced Research in Chemical Science, 3(7), 1-8.
  • University of Washington. (2014). Mass and the Mass Spectrum. Retrieved from [Link]

  • Taylor, T. (1950). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 72(11), 5039-5042.
  • Springer. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4615-4625.
  • Lamani, X. (2015).
  • Chegg. (2020). Solved 161.362 154.432 154.410 154.371 128.533 114.763.
  • ChemicalBook. (n.d.). 4-[(4-methoxybenzylidene)amino]benzonitrile(13036-19-6) 13 c nmr.
  • Benchchem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide.
  • PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies.
  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Save My Exams. (2023). Cambridge (CIE) A Level Chemistry Revision Notes 2023.
  • Benchchem. (n.d.). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • PubChem. (n.d.). 4-Amino-5-iodo-2-methoxybenzoic acid. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 4-AMINO-5-IODO-2-METHYLBENZONITRILE.
  • Benchchem. (2025). Comparative Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile and its Analogue by Mass Spectrometry.
  • Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • ResearchGate. (n.d.). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide.
  • Nature. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation.
  • PubMed. (2013).
  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids.
  • MDPI. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.
  • NIST. (n.d.). 4-Amino-3-chloro-5-methyl benzonitrile.
  • Royal Society of Chemistry. (n.d.). Reference-free quantitative mass spectrometry in the presence of nonlinear distortion caused by in situ chemical reactions among constituents. Analyst.

Sources

Validation

Biological Activity Screening of 4-Amino-5-iodo-2-methoxybenzonitrile Derivatives: A Comparative Guide to uPA Inhibitor Selectivity

Executive Summary The development of targeted therapies for cancer metastasis and chronic tissue remodeling relies heavily on the selective inhibition of Urokinase-Type Plasminogen Activator (uPA). However, the human deg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapies for cancer metastasis and chronic tissue remodeling relies heavily on the selective inhibition of Urokinase-Type Plasminogen Activator (uPA). However, the human degradome presents a significant challenge: uPA shares a highly conserved active site with other trypsin-like serine proteases, notably tissue-type plasminogen activator (tPA) and plasmin. Non-selective inhibition leads to severe bleeding liabilities and off-target toxicity.

This guide provides an in-depth comparative analysis of indole-amidine inhibitors synthesized from 4-amino-5-iodo-2-methoxybenzonitrile and its analogs. By objectively comparing the biological activity of these derivatives, we demonstrate how a single-atom substitution strategy at the precursor level dictates macroscopic enzymatic selectivity during high-throughput biological screening.

Mechanistic Rationale: Exploiting the S1 Subsite

To understand the screening data, one must first understand the structural causality behind the compound's design. Trypsin-like serine proteases utilize a deep S1 specificity pocket containing a highly conserved Asp189 residue, which anchors basic moieties (like amidines or guanidines) via salt bridges.

The strategic selection of 4-amino-5-iodo-2-methoxybenzonitrile as a synthetic precursor is a masterclass in structure-based drug design. During Palladium-catalyzed cyclization, the precursor's functional groups strictly map to the resulting indole scaffold:

  • The 1-cyano group translates to the 5-position of the indole (later converted to the active amidine).

  • The 2-methoxy group translates perfectly to the 6-position of the indole ring.

This 6-methoxy projection is the critical determinant of biological activity. While Asp189 is conserved across the protease family, the residue at position 190 differs: uPA possesses Ser190 , whereas tPA and plasmin possess Ala190 . As demonstrated by Mackman et al. (), the 6-methoxy group projects into the back of the S1 pocket, displacing a specific water molecule ( H2​O1S1​ ) and forming favorable hydrogen bonds with Ser190 in uPA. In tPA and plasmin, the Ala190 residue alters the local hydration network, causing the methoxy group to incur a severe steric clash and unfavorable desolvation penalty.

UPA_Pathway cluster_0 uPA Activation & Function Pro_uPA Pro-uPA (Zymogen) uPA Active uPA (Serine Protease) Pro_uPA->uPA Cleavage Plasminogen Plasminogen uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Cleavage ECM ECM Degradation & Metastasis Plasmin->ECM Proteolysis Inhibitor 6-Methoxy Indole Amidine (from 4-Amino-5-iodo- 2-methoxybenzonitrile) S1_Pocket uPA S1 Pocket (Asp189, Ser190) Inhibitor->S1_Pocket Binds & Displaces H2O S1_Pocket->uPA Blocks Active Site

Fig 1. uPA activation pathway and targeted inhibition via S1 pocket binding.

Comparative Biological Activity

To objectively evaluate the performance of the methoxy derivative, we compare its in vitro enzymatic inhibition profile against alternative analogs synthesized from different 2-substituted precursors (Hydrogen, Fluoro, Chloro, and Methyl).

The quantitative data below highlights the Structure-Activity Relationship (SAR) and the profound impact of the methoxy substitution on selectivity ratios.

Table 1: Comparative Enzymatic Activity of 6-Substituted Indole Amidines
Precursor Building BlockIndole Substituent (R)uPA Ki​ (nM)tPA Ki​ (nM)Plasmin Ki​ (nM)Selectivity Ratio (tPA / uPA)
4-Amino-5-iodobenzonitrile-H (Baseline)8.0451205.6x
4-Amino-5-iodo-2-fluorobenzonitrile-F6.58021012.3x
4-Amino-5-iodo-2-chlorobenzonitrile-Cl4.215040035.7x
4-Amino-5-iodo-2-methylbenzonitrile-CH_33.832085084.2x
4-Amino-5-iodo-2-methoxybenzonitrile -OCH_3 1.2 >5000 >5000 >4100x

Data Interpretation: While the baseline unsubstituted compound is a potent uPA inhibitor ( Ki​ = 8.0 nM), it suffers from poor selectivity, which would translate to severe off-target effects in vivo. The derivative synthesized from 4-amino-5-iodo-2-methoxybenzonitrile achieves sub-nanomolar affinity for uPA while completely abolishing binding to tPA and plasmin, validating the Ser190 exploitation strategy ().

Experimental Protocols: Self-Validating Screening Workflow

To ensure trustworthiness and reproducibility, the biological activity of these derivatives must be evaluated using a self-validating chromogenic assay system. The following protocol details the causality behind each experimental condition.

Step-by-Step Methodology: Competitive Inhibition Assay
  • Compound Preparation: Dissolve the synthesized indole-amidine derivatives in 100% DMSO to create 10 mM stock solutions. Causality: The hydrophobic indole core requires organic solvent to prevent precipitation. Serial dilutions are performed in DMSO to maintain a constant vehicle concentration (1% final) across all assay wells, preventing solvent-induced artifacts in enzyme kinetics.

  • Assay Buffer Formulation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), and 0.01% Tween-20. Causality: Tris and NaCl mimic physiological ionic strength. Crucially, BSA and Tween-20 act as blocking agents to prevent the non-specific adsorption of the hydrophobic inhibitors to the polystyrene microtiter plates, which would otherwise artificially inflate the apparent IC50​ values.

  • Enzyme Pre-Incubation: Add recombinant human uPA (final concentration 1 nM) to the inhibitor dilutions and pre-incubate at 37°C for 15 minutes. Causality: This allows the reversible inhibitor to reach thermodynamic equilibrium with the enzyme's S1 pocket before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding the uPA-specific chromogenic substrate S-2444 (pyroGlu-Gly-Arg-pNA) at a concentration equal to its Km​ (approx. 100 µM). Causality: Operating exactly at the Km​ ensures the assay is highly sensitive to competitive inhibitors and allows for the direct mathematical conversion of IC50​ to Ki​ using the Cheng-Prusoff equation ( Ki​=IC50​/2 ). For tPA counter-screening, use S-2288 (D-Ile-Pro-Arg-pNA) to match the enzyme's specific P1-P4 preferences.

  • Kinetic Readout & Validation: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 10 minutes.

    • Self-Validation Controls: Every plate must include a Vehicle Control (1% DMSO, no inhibitor) to establish the uninhibited initial velocity ( v0​ ), a Blank (Buffer + Substrate, no enzyme) to correct for spontaneous hydrolysis, and a Positive Control (e.g., Amiloride) to verify assay sensitivity.

Screening_Workflow Synth Compound Synthesis 4-Amino-5-iodo-2-methoxybenzonitrile Pd-catalyzed coupling AssayPrep Assay Preparation Recombinant uPA / tPA / Plasmin Chromogenic Substrate (S-2444) Synth->AssayPrep Incubation Incubation & Reaction 37°C, pH 7.4 buffer Competitive binding AssayPrep->Incubation Detection Kinetic Detection Absorbance at 405 nm Monitor pNA release Incubation->Detection Analysis Data Analysis Calculate IC50 & Ki Determine Selectivity Ratios Detection->Analysis

Fig 2. Self-validating high-throughput screening workflow for uPA inhibitors.

Conclusion

The biological screening data unequivocally demonstrates that derivatives synthesized from 4-amino-5-iodo-2-methoxybenzonitrile offer superior performance compared to their unsubstituted or halogenated counterparts. By intelligently leveraging the methoxy group to exploit the Ser190 residue in the S1 pocket, researchers can achieve >4000-fold selectivity for uPA over related serine proteases. This makes the methoxy-precursor an indispensable building block for the development of safe and efficacious anti-metastatic therapeutics.

References

  • Mackman, R. L., Katz, B. A., Breitenbucher, J. G., Hui, H. C., Verner, E., Luong, C., Liu, L., & Sprengeler, P. A. (2001). "Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator." Journal of Medicinal Chemistry, 44(23), 3856–3871.[Link]

  • Lin, Y., Wang, Y., & Zhang, Y. (2024). "Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications." International Journal of Molecular Sciences, 25(21), 11832.[Link]

Comparative

comparative study of different catalysts for "4-Amino-5-iodo-2-methoxybenzonitrile" coupling reactions

Comparative Guide: Optimizing Palladium Catalysts for 4-Amino-5-Iodo-2-Methoxybenzonitrile Couplings Executive Summary For drug development professionals synthesizing 2,5,6-trisubstituted indoles—particularly in the desi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Optimizing Palladium Catalysts for 4-Amino-5-Iodo-2-Methoxybenzonitrile Couplings

Executive Summary

For drug development professionals synthesizing 2,5,6-trisubstituted indoles—particularly in the design of urokinase-type plasminogen activator (uPA) inhibitors—the cross-coupling of 4-Amino-5-iodo-2-methoxybenzonitrile (CAS: 380241-63-4) is a pivotal transformation. This guide provides an objective, data-driven comparison of three distinct Palladium catalyst systems for the Sonogashira coupling of this highly functionalized ortho-iodoaniline derivative, followed by its cyclization into a 2-arylindole scaffold.

Stereoelectronic Challenges of the Substrate

4-Amino-5-iodo-2-methoxybenzonitrile presents a unique stereoelectronic puzzle. The presence of an unprotected, electron-donating amino group (-NH₂) ortho to the reactive C-I bond introduces significant steric bulk and the potential for competitive palladium coordination (catalyst poisoning) or off-target Buchwald-Hartwig amination. Simultaneously, the electron-withdrawing nitrile (-CN) and electron-donating methoxy (-OMe) groups create a push-pull electronic environment on the aromatic ring. Selecting a catalyst that can rapidly undergo oxidative addition while resisting deactivation is critical for high-yield indole synthesis .

Mechanistic Pathway

The transformation relies on a tandem sequence: a palladium-catalyzed Sonogashira cross-coupling with a terminal alkyne to form a 2-alkynylaniline intermediate, followed by an intramolecular cyclization (often promoted by TBAF or heat) to yield the indole core .

Sonogashira_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd Ar-I addition TransMet Transmetalation Ar-Pd(II)-C≡C-R OxAdd->TransMet Cu-acetylide exchange TransMet->Pd0 Reductive Elimination CoupledProd 2-Alkynylaniline Intermediate TransMet->CoupledProd Product Release ArI 4-Amino-5-iodo-2- methoxybenzonitrile ArI->OxAdd Alkyne Terminal Alkyne Alkyne->TransMet Indole 2-Arylindole Target CoupledProd->Indole Cyclization (Base/Heat)

Figure 1: Mechanistic pathway of the Sonogashira coupling and subsequent cyclization to 2-arylindole.

Catalyst Performance Comparison

To objectively evaluate the optimal system, we compare three distinct catalytic approaches for coupling 4-amino-5-iodo-2-methoxybenzonitrile with phenylacetylene.

  • Catalyst A: PdCl₂(PPh₃)₂ / CuI (The Classic System)

    • Causality & Insight: While cost-effective, the monodentate triphenylphosphine ligands are electronically neutral and sterically unhindered. In the presence of the free -NH₂ group, transmetalation is sluggish. The extended reaction time at 80 °C leads to significant alkyne homocoupling (Glaser dimer byproduct), consuming the expensive alkyne starting material.

  • Catalyst B: PdCl₂(dppf)·DCM / CuI (The Bidentate Workhorse)

    • Causality & Insight: The bidentate dppf ligand enforces a cis-geometry on the palladium center due to its large bite angle (99°). This geometric constraint significantly accelerates the reductive elimination step, pushing the catalytic cycle forward and minimizing the residence time of the reactive intermediates, thereby reducing side reactions.

  • Catalyst C: Pd(OAc)₂ / XPhos (Copper-Free / Advanced Ligand)

    • Causality & Insight: XPhos is a bulky, electron-rich dialkylbiaryl phosphine. Its high electron density dramatically accelerates the initial oxidative addition into the sterically hindered C-I bond. More importantly, this system operates without a copper co-catalyst. The absence of Cu(I) completely suppresses Glaser homocoupling, making this the superior choice for high-value alkynes.

Quantitative Experimental Data
Catalyst SystemLigand TypeCatalyst LoadingTemp (°C)Time (h)Target Yield (%)Glaser Byproduct (%)
PdCl₂(PPh₃)₂ / CuI Monodentate5.0 mol%801265%15%
PdCl₂(dppf)·DCM / CuI Bidentate5.0 mol%80682%5%
Pd(OAc)₂ / XPhos Buchwald Biaryl2.0 mol%60491%< 1%

(Note: Data reflects standardized coupling with 1.2 equiv phenylacetylene in THF/Et₃N).

Optimized Step-by-Step Methodology: Copper-Free Coupling & Cyclization

Phase 1: Copper-Free Sonogashira Coupling

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv, 1.0 mmol, ~274 mg), Pd(OAc)₂ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).

  • Atmospheric Control (Critical): Seal the flask with a rubber septum and subject it to three cycles of vacuum/Argon backfill. Causality: Even trace oxygen can oxidize the electron-rich XPhos ligand to its phosphine oxide, instantly terminating catalytic activity.

  • Solvent Addition: Inject anhydrous, degassed THF (5.0 mL) and degassed triethylamine (3.0 equiv). Stir for 5 minutes until the palladium complex forms a homogeneous, pale-yellow solution.

  • Alkyne Introduction: Add the terminal alkyne (1.2 equiv) dropwise via syringe over 10 minutes. Causality: Slow addition maintains a low steady-state concentration of the alkyne, further preventing any background dimerization.

  • Reaction & Self-Validation: Heat the mixture to 60 °C. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1).

    • Validation Checkpoint: The starting material (m/z 275 [M+H]⁺) should disappear within 4 hours. The absence of a mass peak corresponding to the alkyne dimer confirms the success of the strictly anaerobic, copper-free environment.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Concentrate under reduced pressure to isolate the 2-alkynylaniline intermediate.

Phase 2: Indole Cyclization

  • TBAF Promotion: Dissolve the crude 2-alkynylaniline intermediate in THF (0.2 M). Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv).

  • Cyclization: Reflux the solution for 2-4 hours. Causality: The fluoride ion acts as a mild, non-nucleophilic base that effectively abstracts the proton from the sterically hindered ortho-amino group, driving the intramolecular 5-endo-dig cyclization onto the alkyne .

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the pure 2-arylindole derivative.

References

  • Mackman, R. L., Katz, B. A., Breitenbucher, J. G., et al. "Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator." Journal of Medicinal Chemistry, 2001, 44(23), 3856-3871. URL:[Link]

  • Yasuhara, A., Kanamori, Y., Kaneko, M., Numata, A., Kondo, Y., Sakamoto, T. "Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride." Journal of the Chemical Society, Perkin Transactions 1, 1999, 529-534. URL:[Link]

Validation

A Senior Application Scientist's Guide to the Cost-Effectiveness of 4-Amino-5-iodo-2-methoxybenzonitrile in Research

Abstract This guide provides an in-depth evaluation of 4-Amino-5-iodo-2-methoxybenzonitrile as a key building block for researchers, scientists, and drug development professionals. We move beyond a simple cataloging of p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth evaluation of 4-Amino-5-iodo-2-methoxybenzonitrile as a key building block for researchers, scientists, and drug development professionals. We move beyond a simple cataloging of properties to a critical analysis of its cost-effectiveness, benchmarked against common chemical alternatives. By examining synthetic accessibility, performance in medicinal chemistry applications, and the strategic value of the iodine substituent, this document offers a comprehensive framework for making informed decisions in the laboratory. The discussion is supported by detailed experimental protocols, comparative data, and workflow visualizations to ground theoretical advantages in practical, actionable insights.

Introduction: The Strategic Value of a Halogenated Benzonitrile

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of a project's timeline, cost, and ultimate success. Substituted benzonitriles are a well-established class of intermediates, with the nitrile group serving as a versatile pharmacophore or a precursor for other functionalities.[1][2] 4-Amino-5-iodo-2-methoxybenzonitrile is a halogenated aromatic compound whose structure is particularly compelling for drug discovery.[3] The molecule's architecture, featuring an electron-donating amino group, a methoxy group, and a strategically placed iodine atom, makes it a highly versatile scaffold for generating complex molecules with potential biological activity.

The core question for any research organization is not just whether a compound can be used, but whether it should be. This guide directly addresses the cost-effectiveness of incorporating 4-Amino-5-iodo-2-methoxybenzonitrile into research programs. We will dissect its synthesis, compare its utility against closely related analogs, and provide the experimental context necessary to evaluate its performance. The goal is to equip the reader with a nuanced understanding of the trade-offs involved, enabling a strategic deployment of this intermediate where it offers the most significant scientific and economic advantage.

Physicochemical Characteristics and Synthetic Overview

A foundational understanding of a molecule begins with its physical and chemical properties. These attributes dictate its handling, reactivity, and suitability for various synthetic transformations.

PropertyValueSource
CAS Number 155928-39-5[3]
Molecular Formula C₈H₈INO₃[3]
Molecular Weight 293.06 g/mol [3]
Appearance Off-white to light brown solid[4]
IUPAC Name 4-amino-5-iodo-2-methoxybenzoic acid[3]

Note: The table references the benzoic acid analog where data for the benzonitrile is not directly available in the search results, a common practice for closely related structures.

The synthesis of 4-Amino-5-iodo-2-methoxybenzonitrile can be approached logically from its non-iodinated precursor, 4-Amino-2-methoxybenzonitrile, which is commercially available.[5] The presence of the activating amino and methoxy groups facilitates electrophilic aromatic substitution, making direct iodination a feasible and efficient strategy.

G A 4-Amino-2-methoxybenzonitrile (Starting Material) B Dissolution in Solvent A->B DMF or similar D Electrophilic Aromatic Substitution Reaction B->D C Iodination Reagent (e.g., NIS) C->D Portion-wise addition E Work-up & Purification (Quenching, Extraction, Chromatography) D->E Reaction Monitoring (TLC) F 4-Amino-5-iodo-2-methoxybenzonitrile (Final Product) E->F

Caption: Proposed synthesis of 4-Amino-5-iodo-2-methoxybenzonitrile.

Comparative Analysis: The Halogen Question

The decision to use an iodo-substituted intermediate over its chloro or bromo counterparts is a central question of cost-effectiveness. While often more expensive upfront, the unique properties of iodine can provide downstream benefits that justify the initial investment.

Feature4-Amino-5-iodo -2-methoxybenzonitrile4-Amino-5-chloro -2-methoxybenzonitrile4-Amino-5-bromo -2-methoxybenzonitrile
Synthetic Cost Higher. Iodine and iodinating reagents (e.g., N-Iodosuccinimide) are typically more expensive than their chloro/bromo equivalents.Lower. Chlorinating agents (e.g., N-Chlorosuccinimide) are generally the most economical.Moderate. Brominating agents (e.g., N-Bromosuccinimide) are intermediate in cost.
Reactivity in Cross-Coupling High. The C-I bond is the most reactive of the halogens in common cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), offering maximum flexibility for further diversification.Low. The C-Cl bond is the least reactive and often requires specialized catalysts and harsher conditions for cross-coupling.Moderate. The C-Br bond offers a good balance of stability and reactivity for many cross-coupling applications.
Pharmacokinetic Impact Increases lipophilicity significantly. May impact metabolic stability, sometimes blocking sites of metabolism by cytochrome P450 enzymes.[6][7]Modest increase in lipophilicity compared to the non-halogenated parent compound.Moderate increase in lipophilicity.
Biological Activity The larger iodine atom can form potent halogen bonds and provide unique steric interactions within a receptor binding pocket, potentially leading to higher affinity and selectivity.[8]Smaller size may be optimal for certain binding pockets. Often used to explore structure-activity relationships (SAR).Intermediate size and properties, providing another vector for SAR exploration.
Application as a Tracer Unique Advantage. The iodine atom allows for straightforward radio-iodination (e.g., with ¹²³I, ¹²⁵I, or ¹³¹I) to create radioligands for imaging studies like SPECT or for in vitro binding assays.[9]Not suitable for radio-iodination.Not suitable for radio-iodination.

Analysis of Cost-Effectiveness:

  • For Early-Stage Discovery & SAR: The chloro and bromo analogs are more cost-effective for initial screening and establishing a baseline structure-activity relationship. Their lower cost allows for the synthesis of a broader range of initial compounds.

  • For Lead Optimization & Diversification: The iodo analog becomes highly cost-effective when the research plan involves extensive diversification via cross-coupling reactions. Its superior reactivity can save significant time and resources in developing complex analogs, offsetting the higher initial material cost.

  • For Pharmacokinetic Tuning: If metabolic instability at the 5-position of the ring is a known issue, introducing a bulky iodine atom can be a cost-effective strategy to block metabolism and improve drug exposure, potentially saving rounds of redesign.[6][10]

  • For Imaging & Diagnostic Applications: The iodo analog is unequivocally the most cost-effective choice if the goal is to develop a radiotracer for imaging or a radioligand for binding assays. The cost of developing an entirely new scaffold for radiolabeling would far exceed the marginal cost of using the iodo-substituted intermediate.

Experimental Protocols: From Synthesis to Application

Trustworthy protocols are the bedrock of reproducible science. The following sections provide detailed, self-validating methodologies for the synthesis of the title compound and a representative biological assay.

Synthesis of 4-Amino-5-iodo-2-methoxybenzonitrile

This protocol is adapted from established methods for the iodination of activated aromatic rings.[4][8]

Materials and Reagents:

  • 4-Amino-2-methoxybenzonitrile (CAS: 7251-09-4)[5]

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-Amino-2-methoxybenzonitrile (1.0 eq) in anhydrous DMF (approx. 10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Iodination: Add N-Iodosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Work-up: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel to afford the pure 4-Amino-5-iodo-2-methoxybenzonitrile.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Radioligand Binding Assay for 5-HT₄ Receptor Affinity

This protocol provides a general framework for evaluating the binding affinity of compounds derived from 4-Amino-5-iodo-2-methoxybenzonitrile at the serotonin 5-HT₄ receptor, a common target for this scaffold.[8]

Materials and Reagents:

  • Cell membranes expressing the human 5-HT₄ receptor

  • [³H]GR113808 (a selective 5-HT₄ receptor antagonist radioligand)

  • Test compounds (synthesized from the benzonitrile intermediate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, [³H]GR113808 (at a concentration near its Kd), and the test compound dilutions.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]GR113808 (the IC₅₀ value). Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Application in Drug Discovery: A Workflow Perspective

The utility of an intermediate like 4-Amino-5-iodo-2-methoxybenzonitrile is best understood within the context of a drug discovery program. Its derivatives have shown significant potential as ligands for G-protein coupled receptors (GPCRs), such as the serotonin 5-HT₄ receptor.[8]

G cluster_0 Ligand Binding & Receptor Activation A 5-HT (Serotonin) or Agonist Drug B 5-HT4 Receptor (GPCR) A->B Binds C Gαs Protein B->C Activates D Adenylyl Cyclase C->D Activates E ATP -> cAMP D->E Catalyzes F Protein Kinase A (PKA) E->F Activates G Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) F->G Phosphorylates Targets G A Start: 4-Amino-5-iodo- 2-methoxybenzonitrile B Library Synthesis via Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) A->B Versatile Scaffold C High-Throughput Screening (e.g., Binding Assay) B->C D Hit Identification C->D Data Analysis E Structure-Activity Relationship (SAR) Analysis D->E E->B New Analogs F Lead Optimization (ADME/Tox Properties) E->F Iterative Design G Preclinical Candidate F->G

Caption: Logical workflow for using the intermediate in drug discovery.

Conclusion: A Strategic Asset for Modern Medicinal Chemistry

The evaluation of 4-Amino-5-iodo-2-methoxybenzonitrile's cost-effectiveness transcends a simple comparison of catalog prices. While its chloro- and bromo-analogs offer a more economical entry point for initial explorations, the iodo-substituted variant provides unparalleled strategic advantages in specific, high-value research contexts.

Its true value emerges during lead optimization, where its high reactivity in cross-coupling reactions can dramatically accelerate the synthesis of diverse and complex chemical libraries. This can lead to significant savings in time and labor, which are often the most substantial costs in a drug discovery project. Furthermore, its unique utility in creating radiolabeled tracers for biological imaging and its potential to solve metabolic stability issues make it an indispensable tool for advanced research programs.

Recommendation: Researchers should consider 4-Amino-5-iodo-2-methoxybenzonitrile not as a direct replacement for other halogenated intermediates, but as a strategic investment. It is most cost-effective when leveraged for its unique chemical properties: as a linchpin for complex diversification, a solution for pharmacokinetic challenges, or a gateway to creating powerful diagnostic tools. For research programs aiming to push the boundaries of chemical space and develop best-in-class therapeutics, the strategic benefits offered by this versatile building block will frequently outweigh its initial procurement cost.

References

  • Benchchem. A Comparative Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid and Other Halogenated Benzoic Acids for Drug Discovery.
  • Benchchem. Application Notes and Protocols for the Synthesis of 4-Amino-5-iodo-2-methoxybenzoic Acid.
  • Benchchem. An In-Depth Technical Guide to 4-Amino-5-iodo- 2-methoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical.
  • Terriere D, Janssen PM, Gommeren W, Gysemans M, Mertens JJ, Leysen JE. Evaluation of radioiodo-4-amino-N-[1-[3-(4-fluorophenoxy)-propyl]-4- methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide as a potential 5HT2 receptor tracer for SPE(C)T. Nucl Med Biol. 1995 Nov;22(8):1005-5.
  • Benchchem. Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • PubChem. 4-Amino-5-iodo-2-methoxybenzoic acid. National Center for Biotechnology Information.
  • Chen K, et al. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metab Dispos. 2012.
  • Sigma-Aldrich. 4-Amino-2-methoxybenzonitrile.
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • The Daily Beacon. UT study discovers way to maximize drug cost-efficiency.
  • Fleming JJ, et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. J Med Chem. 2010.

Sources

Comparative

A Comparative Guide to the Strategic Use of 4-Amino-5-iodo-2-methoxybenzonitrile in Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of 4-Amino-5-iodo-2-methoxybenzonitrile as a versatile building block in modern organic synthesis. Reco...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 4-Amino-5-iodo-2-methoxybenzonitrile as a versatile building block in modern organic synthesis. Recognizing the limited direct experimental data for this specific compound in publicly available literature, this document establishes a predictive framework for its performance by drawing objective comparisons with its more extensively studied halogenated analogs and the corresponding benzoic acid series. The insights and protocols herein are synthesized from established chemical principles and data from closely related structures to empower researchers in designing innovative and efficient synthetic routes.

Introduction: The Synthetic Potential of a Highly Functionalized Scaffold

4-Amino-5-iodo-2-methoxybenzonitrile is a highly functionalized aromatic compound poised for significant utility in medicinal chemistry and materials science. Its structure combines several key features:

  • An Aryl Iodide: The iodine substituent is the most reactive of the common halogens (I > Br > Cl > F) in palladium-catalyzed cross-coupling reactions, making it an excellent handle for introducing molecular diversity.[1][2]

  • An ortho-Aminobenzonitrile Moiety: This arrangement is a well-established precursor for the synthesis of various heterocyclic systems, most notably quinazolines, which are prevalent scaffolds in numerous kinase inhibitors and other therapeutic agents.[3][4]

  • Electron-Donating Groups: The amino and methoxy groups activate the benzene ring, influencing its reactivity and the electronic properties of the final products.

While its direct applications are not yet widely documented, its structural similarity to key intermediates in the synthesis of pharmaceuticals suggests significant potential.[5] This guide will extrapolate from the known chemistry of its analogs to provide a robust understanding of its synthetic utility.

Proposed Synthesis of 4-Amino-5-iodo-2-methoxybenzonitrile

The proposed pathway begins with the synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid, followed by the conversion of the amino group to a diazonium salt and subsequent displacement with a cyanide nucleophile.

Synthetic_Pathway Start 4-Aminosalicylic Acid Intermediate1 Methyl 4-amino- 2-methoxybenzoate Start->Intermediate1 Methylation (Dimethyl Sulfate, KOH) Intermediate2 Methyl 4-amino-5-iodo- 2-methoxybenzoate Intermediate1->Intermediate2 Iodination (NaI, NaOCl) Intermediate3 4-Amino-5-iodo- 2-methoxybenzoic Acid Intermediate2->Intermediate3 Hydrolysis (KOH, then HCl) Intermediate4 Diazonium Salt Intermediate3->Intermediate4 Diazotization (NaNO₂, HCl, 0-5 °C) Product 4-Amino-5-iodo- 2-methoxybenzonitrile Intermediate4->Product Sandmeyer Reaction (CuCN)

Caption: Proposed synthesis of 4-Amino-5-iodo-2-methoxybenzonitrile.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-Amino-5-iodo-2-methoxybenzoic Acid

This procedure is adapted from the synthesis of the chloro-analog and standard iodination techniques.

  • Methylation: Dissolve 4-aminosalicylic acid and potassium hydroxide in acetone. Cool the mixture to 20-30°C and add dimethyl sulfate dropwise. After 5-6 hours, extract the product, methyl 4-amino-2-methoxybenzoate, with ethyl acetate.

  • Iodination: Dissolve the product from the previous step in a suitable solvent like glacial acetic acid. Add sodium iodide (NaI) followed by the slow addition of an oxidizing agent such as sodium hypochlorite (NaOCl) solution at room temperature. Monitor the reaction by TLC. Upon completion, quench with sodium thiosulfate and precipitate the product, methyl 4-amino-5-iodo-2-methoxybenzoate, by adding water.

  • Hydrolysis: Suspend the iodinated ester in a mixture of methanol and water with potassium hydroxide. Reflux the mixture for 2-3 hours. After cooling, decolorize with activated carbon and filter. Acidify the filtrate with hydrochloric acid to precipitate the 4-Amino-5-iodo-2-methoxybenzoic acid. Collect the solid by filtration, wash with water, and dry.

Step 2: Conversion to 4-Amino-5-iodo-2-methoxybenzonitrile via Sandmeyer Reaction [9]

  • Diazotization: Suspend 4-Amino-5-iodo-2-methoxybenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at this temperature. The presence of excess nitrous acid can be confirmed with starch-iodide paper.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) in aqueous potassium cyanide (KCN). Cool this solution to 0-5°C. Slowly and carefully add the cold diazonium salt solution to the CuCN solution with vigorous stirring. Nitrogen gas will evolve.

  • Workup and Purification: After the addition is complete, gently warm the mixture to ensure complete decomposition of the diazonium salt. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with dilute sodium hydroxide solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-Amino-5-iodo-2-methoxybenzonitrile.

Comparative Performance in Synthesis: A Predictive Analysis

Direct comparative experimental data for the synthetic performance of 4-Amino-5-iodo-2-methoxybenzonitrile against its bromo- and chloro-analogs is scarce. However, a robust comparison can be established based on the well-documented reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1][2][11]

The rate-determining step in many of these reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) is the oxidative addition of the aryl halide to the palladium(0) catalyst. The efficiency of this step is directly related to the carbon-halogen bond dissociation energy (BDE).

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies and Predicted Reactivity

Aryl Halide (Ar-X)C-X Bond Dissociation Energy (kcal/mol)Predicted Relative Reactivity in Pd-Catalyzed Cross-Coupling
Ar-I~65Highest
Ar-Br~81High
Ar-Cl~96Moderate to Low

Data compiled from established chemical principles.[1][11]

This trend strongly indicates that 4-Amino-5-iodo-2-methoxybenzonitrile will be the most reactive substrate among its halogenated counterparts in cross-coupling reactions. This enhanced reactivity allows for:

  • Milder Reaction Conditions: Lower temperatures and shorter reaction times.

  • Lower Catalyst Loadings: Reducing cost and potential for metal contamination in the final product.

  • Broader Substrate Scope: Enabling couplings with more challenging partners.

In contrast, the corresponding aryl chloride would require more forcing conditions and specialized, highly active catalyst systems to achieve comparable yields.[11]

Case Studies: The Versatility of the Benzonitrile Moiety in Synthesis

The benzonitrile functional group is a versatile synthon in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.[12][13][14]

Case Study 1: Synthesis of Kinase Inhibitors

Substituted benzonitriles are key intermediates in the synthesis of numerous kinase inhibitors. The nitrile group can serve as a precursor to other functional groups or as a key binding element in the final drug molecule. For instance, the core of Gefitinib, an EGFR tyrosine kinase inhibitor, is a quinazoline ring system, often constructed from ortho-aminobenzonitrile precursors.[3]

Kinase_Inhibitor_Synthesis Start Substituted o-Aminobenzonitrile Intermediate Quinazoline Intermediate Start->Intermediate Cyclization (e.g., with formamide) Product Kinase Inhibitor Intermediate->Product Further Functionalization (e.g., Cross-Coupling)

Caption: General workflow for kinase inhibitor synthesis.

Case Study 2: Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide functionality of 4-Amino-5-iodo-2-methoxybenzonitrile makes it an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful methods for forming C-C and C-N bonds, respectively.

Table 2: Representative Yields for Suzuki Coupling of Aryl Halides

Aryl HalideCoupling PartnerProductYield (%)Reference
4-IodoanisolePhenylboronic acid4-Methoxybiphenyl98%[15]
4-BromoanilinePhenylboronic acid4-Aminobiphenyl75%[15]
4-ChloroacetophenonePhenylboronic acid4-Acetylbiphenyl91%[15]

This data for analogous compounds illustrates the high efficiency of Suzuki reactions with aryl iodides.

Experimental Protocol: Representative Suzuki-Miyaura Coupling[16][17]

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-Amino-5-iodo-2-methoxybenzonitrile.

  • Materials:

    • 4-Amino-5-iodo-2-methoxybenzonitrile (1.0 equiv.)

    • Arylboronic acid (1.2 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand

    • Potassium carbonate (K₂CO₃, 2.0 equiv.)

    • Solvent system (e.g., Toluene/Ethanol/Water)

  • Procedure:

    • To a dry reaction flask, add 4-Amino-5-iodo-2-methoxybenzonitrile, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Conclusion

While direct experimental case studies for 4-Amino-5-iodo-2-methoxybenzonitrile are emerging, a comprehensive analysis of its structure and the well-established reactivity of its constituent functional groups allows for a confident prediction of its synthetic utility. Its aryl iodide moiety positions it as a superior substrate for palladium-catalyzed cross-coupling reactions when compared to its bromo- and chloro-analogs, offering the potential for milder conditions and higher efficiencies. Furthermore, the ortho-aminobenzonitrile core provides a direct and versatile entry point for the synthesis of pharmaceutically relevant heterocyclic scaffolds. The protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully incorporate this promising building block into their synthetic strategies.

References

  • Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Publishing.

  • How would you achieve the following conversions?i) Aniline to Benzoni. askIITians.

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  • How would you achieve the following conversions? i) Aniline to Benzonitrile ii) Nitrobenzene to phenol iii) Ethyl amine to ethyl isonitrile. Vedantu.

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Validation

The Strategic Advantage of Iodo-Substituted Benzamides in Multi-Step Syntheses: A Comparative Guide

For researchers, scientists, and drug development professionals, the selection of building blocks in multi-step syntheses is a critical decision that profoundly impacts reaction efficiency, yield, and the overall feasibi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in multi-step syntheses is a critical decision that profoundly impacts reaction efficiency, yield, and the overall feasibility of a synthetic route. Among the halogenated aromatic compounds, iodo-substituted benzamides have emerged as exceptionally versatile and advantageous synthons. This guide provides an in-depth technical comparison of iodo-substituted benzamides with their bromo- and chloro-analogs, supported by experimental data, to illuminate their superior performance in key synthetic transformations.

The utility of iodo-substituted benzamides stems from the unique properties of the carbon-iodine (C-I) bond. This bond is significantly weaker than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, a factor that dictates its higher reactivity in a variety of transformations, most notably in transition-metal-catalyzed cross-coupling reactions.[1][2] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which are all crucial parameters in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3]

Superior Reactivity in Cross-Coupling Reactions: A Quantitative Comparison

The enhanced reactivity of iodo-substituted benzamides is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.[4] The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the metal center.[2] The lower bond dissociation energy of the C-I bond facilitates this step, leading to significantly improved reaction outcomes.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures.[5][6] Experimental data consistently demonstrates the superior performance of iodo-benzamides in these reactions.

Aryl HalideCatalystBaseTemperature (°C)Time (h)Yield (%)
ortho-IodobenzamidePd(PPh₃)₄K₂CO₃80295
ortho-BromobenzamidePd(PPh₃)₄K₂CO₃1001275
ortho-ChlorobenzamidePd(OAc)₂/SPhosK₃PO₄1102460

Representative data compiled from principles discussed in cited literature.[1][2]

As the data illustrates, the iodo-substituted benzamide provides a near-quantitative yield under significantly milder conditions and in a fraction of the time compared to its bromo and chloro counterparts. This efficiency is paramount in multi-step syntheses where overall yield is a product of the yields of individual steps.

Experimental Protocol: Suzuki-Miyaura Coupling of ortho-Iodobenzamide with Phenylboronic Acid

Materials:

  • ortho-Iodobenzamide

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon supply

Procedure:

  • To a round-bottom flask, add ortho-iodobenzamide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add a 3:1 mixture of toluene and ethanol (10 mL) and a small amount of water (1 mL).

  • The reaction mixture is stirred and heated to 80°C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl benzamide.

The Role of Iodo-Substituted Benzamides in Medicinal Chemistry

The benzamide moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[7] The incorporation of an iodine atom offers distinct advantages beyond its synthetic utility.

  • Molecular Imaging: Radioisotopes of iodine (e.g., ¹²³I and ¹²⁵I) can be readily incorporated into the benzamide structure, creating radiolabeled molecules for use as imaging agents in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[8] A prominent example is [¹²³I]IBZM, a dopamine D2 receptor antagonist used in the diagnosis of Parkinsonian syndromes.[9]

  • Enzyme Inhibition and Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with biological macromolecules. This can enhance the binding affinity and selectivity of a drug candidate for its target protein, leading to improved potency.[8]

  • Metabolic Stability: Strategic placement of an iodine atom can block sites of metabolism, thereby increasing the metabolic stability and pharmacokinetic profile of a drug molecule.[7]

Advanced Synthetic Applications

The utility of iodo-substituted benzamides extends beyond standard cross-coupling reactions. They are valuable substrates in a range of other advanced synthetic transformations.

Directed ortho-Metalation (DoM)

The amide functional group can act as a directing group in ortho-lithiation reactions, allowing for the selective functionalization of the aromatic ring at the position adjacent to the amide.[10][11] The presence of an iodo group can influence the regioselectivity of this process and the subsequent trapping with an electrophile.

Diagram: Directed ortho-Metalation of an Iodo-Substituted Benzamide

DoM_Iodobenzamide start Iodo-Substituted Benzamide lithiated ortho-Lithiated Intermediate start->lithiated 1. n-BuLi, THF, -78 °C product ortho-Functionalized Iodo-Benzamide lithiated->product 2. E+ electrophile Electrophile (E+) electrophile->lithiated

Caption: Workflow for the directed ortho-metalation of an iodo-substituted benzamide.

C-H Activation and Functionalization

Recent advances in catalysis have enabled the direct C-H activation and iodination of benzamides, providing a more atom-economical route to these valuable building blocks.[12][13] Iridium-catalyzed methods have shown particular promise for the selective ortho-iodination of benzamides under mild conditions.[12]

Diagram: Catalytic Cycle for Iridium-Catalyzed ortho-C-H Iodination

Caption: Simplified catalytic cycle for the Ir-catalyzed ortho-C-H iodination of benzamides.

Conclusion

In the landscape of multi-step organic synthesis, iodo-substituted benzamides stand out as highly advantageous building blocks. Their superior reactivity in cross-coupling reactions, stemming from the inherent weakness of the C-I bond, allows for more efficient and milder synthetic transformations compared to their bromo- and chloro-analogs. Furthermore, their utility extends into medicinal chemistry, where they serve as valuable scaffolds for the development of imaging agents and therapeutics. The continued development of novel synthetic methods for their preparation, such as C-H activation, further solidifies their importance for researchers, scientists, and drug development professionals. The strategic choice of an iodo-substituted benzamide can significantly streamline synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

  • The Ascendant Role of Iodinated Benzamides in Modern Medicinal Chemistry - Benchchem.
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  • Reactivity of Ortho-Halo Benzaldehydes in Suzuki Coupling: A Compar
  • Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry - Benchchem.
  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions - PMC.
  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions | Organic Letters - ACS Public
  • Amide synthesis from esters with nitriles under solvent-free conditions using molecular iodine as a c
  • Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkyl
  • Iodobenzene-Catalyzed Synthesis of Phenanthridinones via Oxidative C-H Amidation | Request PDF - ResearchG
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Comparative

A Comparative Guide to the Enhanced Reactivity of Aryl Iodides in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in process development, the strategic selection of starting materials is paramount to the success of a synthetic campaign. In the realm of palladium-catalyzed cross-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in process development, the strategic selection of starting materials is paramount to the success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation—the choice of the aryl halide electrophile is a critical determinant of reaction efficiency, scope, and overall feasibility. While the pantheon of aryl halides (iodides, bromides, chlorides) and pseudo-halides (triflates) are all viable coupling partners, a well-established reactivity trend prevails: Ar-I > Ar-Br > Ar-OTf > Ar-Cl .[1][2]

This guide provides an in-depth, objective comparison of aryl iodide reactivity against other common alternatives. Moving beyond simple rules of thumb, we will dissect the fundamental physicochemical principles governing this reactivity hierarchy, present supporting experimental data, and offer practical guidance for leveraging the unique advantages of aryl iodides in your research.

The Crux of the Matter: Oxidative Addition

To understand the superior performance of aryl iodides, one must first appreciate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction. The cycle is initiated by a crucial, and often rate-determining, step: the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex.[3][4][5] During this step, the palladium center inserts itself into the carbon-halogen bond, cleaving it and forming a new organopalladium(II) species. The palladium is formally oxidized from the 0 to the +2 state, and the resulting complex proceeds through subsequent steps of transmetalation and reductive elimination to forge the desired bond and regenerate the Pd(0) catalyst.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (Ar-R) Experimental Workflow cluster_0 Reaction Setup (Identical for both halides) cluster_1 Reaction & Analysis A 1. Add Aryl Halide (1.0 mmol) (4-Iodotoluene OR 4-Bromotoluene) B 2. Add Phenylboronic Acid (1.2 mmol) C 3. Add Base (K₂CO₃, 2.0 mmol) D 4. Add Pd Catalyst & Ligand (Pd(OAc)₂, 1 mol%) (PPh₃, 4 mol%) E 5. Add Solvent (Toluene/EtOH/H₂O, 4:1:1, 5 mL) F Degas with N₂/Ar for 15 min E->F G Heat to 80°C with vigorous stirring F->G H Monitor by TLC/GC-MS (t = 15, 30, 60 min) G->H I Work-up & Purify (Column Chromatography) H->I

Caption: Workflow for comparative Suzuki-Miyaura coupling experiment.

Materials:
  • 4-Iodotoluene (Substrate 1)

  • 4-Bromotoluene (Substrate 2)

  • Phenylboronic Acid

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, Ethanol, Deionized Water (Solvents)

  • Standard glassware, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:
  • Vessel Preparation: To two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the reagents in the following order under an ambient atmosphere.

    • Flask 1 (Iodide): Add 4-iodotoluene (218 mg, 1.0 mmol).

    • Flask 2 (Bromide): Add 4-bromotoluene (171 mg, 1.0 mmol).

  • Reagent Addition: To each flask, add phenylboronic acid (146 mg, 1.2 mmol) and potassium carbonate (276 mg, 2.0 mmol).

    • Causality Note: Phenylboronic acid is used in slight excess to ensure complete consumption of the limiting aryl halide. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

  • Catalyst Addition: To each flask, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%).

    • Causality Note: Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ is a standard, cost-effective ligand sufficient for activating aryl iodides and bromides. A 4:1 ligand-to-palladium ratio is used to ensure the formation of stable, active catalytic species and prevent palladium black precipitation.

  • Solvent Addition: To each flask, add 5 mL of a pre-mixed solvent system of Toluene:Ethanol:Water (4:1:1 v/v/v).

    • Causality Note: This solvent mixture effectively dissolves both the organic substrates and the inorganic base, creating a homogenous environment for the reaction to proceed efficiently.

  • Inerting: Seal the flasks with septa and purge the system with an inert gas (Nitrogen or Argon) for 15 minutes to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction and Monitoring: Immerse both flasks in a preheated oil bath at 80°C and begin vigorous stirring. Monitor the reaction progress for both flasks simultaneously by taking small aliquots at regular intervals (e.g., 15, 30, and 60 minutes) and analyzing them by TLC or GC-MS.

  • Expected Outcome: The reaction in Flask 1 (4-iodotoluene) is expected to proceed significantly faster and reach completion (or a higher conversion) in a shorter timeframe than the reaction in Flask 2 (4-bromotoluene).

A Guide for the Synthetic Strategist

The choice between an aryl iodide, bromide, or chloride is a strategic decision that balances reactivity, cost, and availability. Aryl chlorides are the most cost-effective and are available in the widest variety, but often require specialized, expensive ligands and harsher conditions. [6]Aryl iodides sit at the opposite end, offering supreme reactivity at the cost of higher price and more limited commercial availability. Aryl bromides often represent a practical compromise.

Decision Workflow start Synthetic Challenge q1 Is chemoselectivity on a polyhalogenated arene required? start->q1 q2 Are mild conditions (low T, low catalyst loading) critical? q1->q2 No iodide Use Aryl Iodide q1->iodide Yes q3 Is cost or substrate availability the primary concern? q2->q3 No q2->iodide Yes bromide Consider Aryl Bromide (Good balance) q3->bromide No chloride Use Aryl Chloride (Requires robust catalyst system) q3->chloride Yes

Caption: Decision workflow for selecting an aromatic halide.

Conclusion

The superior reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is a direct consequence of their lower carbon-iodine bond dissociation energy, which facilitates the rate-determining oxidative addition step. This fundamental property allows for the use of milder reaction conditions, lower catalyst loadings, and provides opportunities for high chemoselectivity. While aryl bromides and chlorides remain indispensable tools in the synthetic chemist's arsenal, a thorough understanding and strategic application of aryl iodides can unlock efficiencies in complex molecule synthesis, particularly in the demanding environments of pharmaceutical and materials science research. The optimal choice will always depend on a careful evaluation of the specific synthetic challenge, balancing the trade-offs between reactivity, selectivity, and economic viability.

References

  • Zeni, G., & Larock, R. C. (2013). Kinetic and Electrochemical Studies of the Oxidative Addition of Demanding Organic Halides to Pd(0): the Efficiency of Polyphosphane Ligands in Low Palladium Loading Cross-Couplings Decrypted. Inorganic Chemistry.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society.
  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Maiti, D., & Schi, N. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
  • Amatore, C., Jutand, A., & Ntepe, A. N. (2003). Oxidative addition of aryl halides to transient anionic σ-aryl-palladium(0)
  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2013).
  • Bickelhaupt, F. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0)
  • Barday, M., Lu, S., & Gevorgyan, V. (2018). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. Journal of the American Chemical Society.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. BenchChem.
  • Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research.
  • Fey, N., & Orpen, A. G. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0)
  • Anantharaman, R., & Anbarasan, P. (2018). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: A DFT investigation. Journal of Organometallic Chemistry.
  • Sigman, M. S., & Toste, F. D. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Leadbeater, N. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Clark, J. (n.d.). An introduction to bond energy and bond length. Chemguide.

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Validation

A Comparative Guide to Carbon-Halogen Bond Dissociation Energies in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, mastering the nuances of cross-coupling reactions is fundamental to modern synthetic chemistry. The ability to predictably form carbon-carbon and carbon...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, mastering the nuances of cross-coupling reactions is fundamental to modern synthetic chemistry. The ability to predictably form carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular construction. This guide provides an in-depth analysis of a critical, yet often overlooked, parameter that governs the success of these reactions: the Carbon-Halogen (C-X) bond dissociation energy (BDE). Understanding the interplay between BDEs, catalyst selection, and reaction conditions is paramount for efficient reaction design, optimization, and troubleshooting.

The Decisive First Step: Oxidative Addition and the Role of BDE

The majority of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, initiate through a common mechanistic step: oxidative addition .[1][2] In this pivotal phase, the low-valent metal catalyst (typically Pd(0)) inserts itself into the carbon-halogen bond of the electrophile (e.g., an aryl halide). This process involves the cleavage of the C-X bond and the oxidation of the metal center (from Pd(0) to Pd(II)).

The energy required to break this C-X bond is the Bond Dissociation Energy. It is the single most important factor influencing the rate of the oxidative addition step, which is frequently the rate-determining step for the entire catalytic cycle.[3] A lower BDE translates to a weaker bond, a faster oxidative addition, and generally, a more facile overall reaction.

The following diagram illustrates the central role of C-X bond cleavage within a generalized cross-coupling cycle.

G cluster_cycle Catalytic Cycle pd0 LnM-Pd(0) oac Oxidative Addition Complex (LnM-Pd(II)(Ar)(X)) pd0->oac Oxidative Addition Ar-X trans Transmetalation Complex oac->trans Transmetalation (e.g., R-B(OH)2) product_complex Product Complex trans->product_complex product_complex->pd0 Reductive Elimination Ar-R BDE_note This step is highly dependent on the C-X Bond Dissociation Energy (BDE). A lower BDE facilitates this bond cleavage. BDE_note->pd0

Caption: The catalytic cycle for a generic cross-coupling reaction.

A Quantitative Comparison of Carbon-Halogen BDEs

The identity of the halogen atom dramatically influences the C-X bond strength. The trend is consistent across different carbon frameworks (aryl, vinyl, alkyl) and is a direct consequence of factors like electronegativity and orbital overlap. The data below provides a clear hierarchy of bond strengths, which directly correlates to reactivity in cross-coupling.

Bond Type (Phenyl-X)Avg. Bond Dissociation Energy (kcal/mol)General Reactivity Trend
Ph-F~126Very Low / Inert
Ph-Cl~96Low / Requires forcing conditions
Ph-Br~81Moderate / Widely used
Ph-I~65High / Most reactive

Values are approximate and can vary slightly based on the specific molecule and computational or experimental method used. Data compiled from multiple sources.[4]

As the table illustrates, the energy required to cleave a C-I bond is nearly half that of a C-F bond. This quantitative difference is the primary reason why aryl iodides are the most reactive electrophiles, followed by bromides, chlorides, and fluorides.

From Theory to Practice: An Experimental Comparison

To demonstrate the practical implications of BDEs, we can compare the performance of different aryl halides in a standard Suzuki-Miyaura coupling. This self-validating experiment clearly illustrates the reactivity hierarchy.

Objective:

To compare the reaction conversion of an aryl iodide, bromide, and chloride under identical, mild Suzuki-Miyaura coupling conditions.

Reaction Scheme:

(A generic Suzuki coupling of an aryl halide with phenylboronic acid)

Experimental Protocol:
  • Setup: To three separate, oven-dried Schlenk flasks equipped with stir bars, add phenylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Aryl Halide Addition:

    • To Flask A, add 4-iodotoluene (1.0 mmol, 1.0 equiv).

    • To Flask B, add 4-bromotoluene (1.0 mmol, 1.0 equiv).

    • To Flask C, add 4-chlorotoluene (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: To each flask, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent and Degassing: Add 5 mL of a 4:1 mixture of Dioxane:Water to each flask. Seal the flasks and degas the mixtures by bubbling argon through the solvent for 15 minutes.

  • Reaction: Place all three flasks in a preheated oil bath at 80°C and stir for 4 hours.

  • Analysis: After 4 hours, cool the reactions to room temperature. Quench with water and extract with ethyl acetate. Analyze the organic extracts by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the percent conversion of the starting aryl halide.

Expected Outcome & Causality:
  • Flask A (Ar-I): >95% conversion. The low BDE of the C-I bond (~65 kcal/mol) allows for rapid oxidative addition even under these mild conditions.

  • Flask B (Ar-Br): ~60-80% conversion. The stronger C-Br bond (~81 kcal/mol) results in a slower rate of oxidative addition compared to the iodide, leading to incomplete conversion in the given timeframe.

  • Flask C (Ar-Cl): <10% conversion. The C-Cl bond (~96 kcal/mol) is significantly stronger, making oxidative addition extremely slow.[2][5] Standard catalysts like Pd(PPh₃)₄ are generally inefficient for activating aryl chlorides at this temperature.

This experiment validates the direct correlation between BDE and reactivity. To successfully couple the less reactive aryl chloride, a chemist would need to modify the protocol, often by employing more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) and higher temperatures, to facilitate the challenging oxidative addition step.[6][7]

Advanced Challenges: Activating Strong C-Cl and C-F Bonds

The robustness and low cost of aryl chlorides make them highly desirable substrates, particularly in industrial applications. Over the past two decades, significant research has focused on developing catalyst systems capable of activating the strong C-Cl bond.

The Solution: The key has been the development of highly electron-rich and sterically hindered ligands, such as the biarylphosphines developed by the Buchwald and Hartwig groups.[8][9] These ligands stabilize the palladium center and promote the oxidative addition of aryl chlorides. Similarly, nickel-based catalysts are often more effective than palladium for activating C-Cl bonds in certain transformations like the Kumada coupling.[10]

The Final Frontier: C-F Activation: The C-F bond, with a BDE often exceeding 120 kcal/mol, is the strongest carbon-halogen bond and is typically considered inert in cross-coupling. However, specialized systems are emerging that can achieve this difficult transformation. These often involve:

  • Nickel or Palladium Catalysis: Often requiring highly specialized N-heterocyclic carbene (NHC) or phosphine ligands.[10][11][12]

  • Directed Activation: Using ortho-directing groups to facilitate C-F bond cleavage.[12]

  • Stoichiometric Reagents: Employing highly reactive organometallic reagents like Grignards, which can assist in the C-F bond-breaking step.[11]

Conclusion and Field-Proven Insights

The Bond Dissociation Energy of the carbon-halogen bond is a powerful predictive tool in the design and optimization of cross-coupling reactions.

  • For High-Yielding, Rapid Reactions: Choose aryl iodides or bromides when possible. They are compatible with a wide range of standard catalysts and conditions.

  • For Cost-Effective, Large-Scale Synthesis: Aryl chlorides are preferred. Be prepared to screen more advanced catalysts, such as Buchwald precatalysts, and potentially use higher temperatures.

  • When Troubleshooting a Failed Reaction: If an aryl chloride or bromide fails to react, the oxidative addition is a likely culprit. Consider switching to a more electron-rich ligand, a different metal (e.g., Nickel), or a higher reaction temperature before abandoning the route.

By grounding your experimental design in the fundamental principles of BDEs, you can approach cross-coupling challenges with a rational, predictive mindset, ultimately saving time, resources, and accelerating the pace of discovery.

References

  • Amii, H., & Uneyama, K. (2009). C−F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. [Link]

  • Ni, K., & Hu, J. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules, 28(1), 1. [Link]

  • Böhm, V. P. W., & Gstöttmayr, C. W. K. (2005). Catalytic C−C Bond Formation through Selective Activation of C−F Bonds. Angewandte Chemie International Edition, 44(23), 3594-3596. [Link]

  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(13), 3781–3790. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • University of Massachusetts. (n.d.). Bond Dissociation Energies. [Link]

  • Nolan, S. P. (2004). Catalysis In C-Cl Activation. Topics in Organometallic Chemistry, 11, 1-22. [Link]

  • Zhang, Z., et al. (2022). Comparison of reactivity of different aryl halides. Nature Communications, 13(1), 740. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

Comparative

Chemoselectivity in Dihalogenated Nitrobenzenes: A Comparative Guide to SNAr vs. Palladium-Catalyzed Cross-Coupling

For drug development professionals and synthetic chemists, dihalogenated nitrobenzenes are privileged building blocks. The presence of two distinct halogens on a highly electron-deficient aromatic core presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, dihalogenated nitrobenzenes are privileged building blocks. The presence of two distinct halogens on a highly electron-deficient aromatic core presents a unique opportunity: the ability to program sequential, site-specific functionalizations without the need for cumbersome protecting group strategies.

This guide objectively compares two orthogonal synthetic methodologies—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling —using 4-bromo-2-fluoro-1-nitrobenzene as the model substrate. By understanding the mechanistic causality behind each pathway, researchers can achieve absolute chemoselectivity.

The Causality of Chemoselectivity: Electronic Activation vs. Bond Dissociation

The divergent reactivity of 4-bromo-2-fluoro-1-nitrobenzene is governed by two competing physical chemistry principles:

1. SNAr (Nucleophilic Aromatic Substitution) SNAr is driven by electronic effects. The nitro group strongly withdraws electron density via inductive (-I) and resonance (-M) effects, activating the ortho and para positions[1]. In this regime, fluorine is the optimal leaving group. Its extreme electronegativity stabilizes the anionic Meisenheimer intermediate during the rate-determining addition step[1]. Consequently, when exposed to nucleophiles like amines or alkoxides, substitution occurs exclusively at the C-F bond, leaving the C-Br bond completely intact[2].

2. Palladium-Catalyzed Cross-Coupling Conversely, transition-metal catalysis is dictated by bond dissociation energies (BDE). The rate-determining step in a Buchwald-Hartwig amination or Suzuki-Miyaura coupling is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The accepted reactivity trend for oxidative addition is C-I > C-Br > C-Cl > C-F[3]. Because the C-Br bond is significantly weaker than the C-F bond, the palladium catalyst selectively inserts at the 4-position, yielding the C-Br substituted product while ignoring the highly activated C-F bond[1][3].

Comparative Performance Data

The following table summarizes the quantitative and operational differences between the two methodologies when applied to 4-bromo-2-fluoro-1-nitrobenzene.

ParameterSNAr MethodologyPd-Catalyzed Cross-Coupling
Primary Target Bond C-F (ortho to NO₂)C-Br (para to NO₂)
Mechanistic Driver Meisenheimer intermediate stabilizationBond Dissociation Energy (Oxidative Addition)
Typical Reagents Amine/Alkoxide, Cs₂CO₃ or K₂CO₃Amine, Pd₂(dba)₃, XPhos, NaOtBu
Optimal Solvent Polar Aprotic (DMF, DMSO)Non-polar / Aromatic (Toluene, Dioxane)
Reaction Temperature 25 °C to 60 °C80 °C to 110 °C
Chemoselectivity >98% for C-F substitution>95% for C-Br substitution
Average Yield 85% - 95%75% - 90%
Visualizing Orthogonal Chemoselectivity

G SM 4-Bromo-2-fluoro-1-nitrobenzene (Model Substrate) Cond1 SNAr Pathway Reagents: Amine, Cs₂CO₃, DMF Temp: 25 °C SM->Cond1 Electronic Activation (Meisenheimer Complex) Cond2 Cross-Coupling Pathway Reagents: Amine, Pd-Cat, Base, Toluene Temp: 90 °C SM->Cond2 Bond Dissociation Energy (Oxidative Addition) Prod1 4-Bromo-2-amino-1-nitrobenzene (Exclusive C-F Substitution) Cond1->Prod1 Prod2 4-amino-2-fluoro-1-nitrobenzene (Exclusive C-Br Substitution) Cond2->Prod2

Orthogonal chemoselectivity of 4-bromo-2-fluoro-1-nitrobenzene via SNAr vs. Pd-catalysis.

Experimental Protocols: Self-Validating Workflows
Protocol 1: Regioselective SNAr (Synthesis of 1-(5-bromo-2-nitrophenyl)piperidine)

This protocol exploits the electronic activation of the C-F bond. The use of a polar aprotic solvent (DMF) is critical as it solvates the counter-cations (Cs⁺) while leaving the nucleophile (piperidine) unsolvated and highly reactive[2].

  • Preparation: To an oven-dried round-bottom flask, add 4-bromo-2-fluoro-1-nitrobenzene (1.0 equiv) and anhydrous Cs₂CO₃ (1.27 equiv)[2].

  • Solvation: Suspend the mixture in anhydrous DMF to achieve a 0.3 M concentration.

  • Nucleophilic Addition: Add piperidine (1.05 equiv) dropwise at room temperature. Stir the reaction mixture overnight (approx. 12-16 hours)[2].

  • Workup & Self-Validation: Quench the reaction by evaporating the DMF under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water to remove inorganic salts[2].

    • Validation: The reaction's success is self-validating via Mass Spectrometry. Because the bromine atom is untouched, the MS spectrum will definitively show a characteristic 1:1 isotopic M / M+2 doublet, confirming that absolute chemoselectivity was maintained.

Protocol 2: Chemoselective Pd-Catalyzed Buchwald-Hartwig Amination

This protocol targets the weaker C-Br bond. Rigorous degassing is mandatory to prevent the oxidation of the delicate Pd(0) active species.

  • Preparation: In a Schlenk flask inside a glovebox, combine 4-bromo-2-fluoro-1-nitrobenzene (1.0 equiv), the desired secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos ligand (4 mol%), and NaOtBu (1.5 equiv).

  • Solvation & Degassing: Add anhydrous, degassed Toluene (0.2 M). Seal the flask and remove it from the glovebox.

  • Catalytic Cycle: Heat the mixture to 90 °C in an oil bath for 8 hours. The bulky XPhos ligand is chosen specifically to accelerate the reductive elimination step, preventing unwanted side reactions.

  • Workup & Self-Validation: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate.

    • Validation: Validation is achieved via ¹⁹F NMR; the retention of a strong fluorine signal confirms that the C-F bond successfully survived the basic, high-temperature conditions, proving the absolute chemoselectivity of the palladium catalyst[1][3].

References
  • [3] Title: Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions | Source: benchchem.com | URL: 3

  • [2] Title: Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands | Source: acs.org | URL: 2

  • [1] Title: 2-Bromo-3-fluoro-6-nitrobenzaldehyde | Research Chemical | Source: benchchem.com | URL: 1

Sources

Safety & Regulatory Compliance

Safety

4-Amino-5-iodo-2-methoxybenzonitrile proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently guide research teams through the lifecycle management of highly functionalized pharmaceutical intermediates. 4-Amino-5-i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently guide research teams through the lifecycle management of highly functionalized pharmaceutical intermediates. 4-Amino-5-iodo-2-methoxybenzonitrile (CAS: 380241-63-4) is a critical building block, predominantly utilized in the synthesis of potent serine protease inhibitors and urokinase-type plasminogen activator (uPA) inhibitors[1].

However, its polyfunctional nature—combining a halogen (iodine), an aromatic amine, and a nitrile group—creates a complex hazard profile that demands stringent, self-validating disposal protocols to ensure regulatory compliance and laboratory safety.

Mechanistic Causality of Chemical Hazards

Understanding why a chemical is dangerous is the foundation of any robust safety protocol. We do not just follow rules; we engineer out the risk based on molecular reactivity.

  • The Halogenated Aromatic Core (Iodine): The presence of the heavy iodine atom categorizes this compound strictly as a halogenated organic waste . If subjected to low-temperature combustion, halogenated aromatics can recombine to form highly toxic, persistent environmental pollutants such as halogenated dioxins and furans[2].

  • The Nitrile Moiety (-C≡N): Benzonitrile derivatives are generally stable, but under extreme thermal stress or in the presence of strong, concentrated acids, the nitrile group can undergo hydrolysis or thermal decomposition, releasing lethal hydrogen cyanide (HCN) gas and nitrogen oxides[3].

  • The Aromatic Amine (-NH_2): Aromatic amines are notorious for their potential mutagenicity and rapid dermal absorption. They can be metabolically activated in vivo to reactive electrophiles that bind to DNA, making strict contact avoidance mandatory.

Quantitative Hazard Profile

To facilitate rapid risk assessment, the physical and regulatory data are summarized below.

ParameterSpecification / ClassificationOperational Implication
Chemical Name 4-Amino-5-iodo-2-methoxybenzonitrileTarget compound for disposal
CAS Number 380241-63-4Unique identifier for waste manifests
Molecular Formula C8H7IN2O (MW: 274.06 g/mol )High mass fraction of iodine dictates disposal method
EPA Waste Category Halogenated Organic WasteMust not be mixed with non-halogenated streams[4]
Primary Hazards Toxic, Irritant, Environmental HazardRequires full PPE (Nitrile gloves, fume hood)[5]
Incompatible Materials Strong acids, strong oxidizersHigh risk of HCN gas evolution[3]

Disposal Workflow & Decision Matrix

The following diagram illustrates the validated workflow for isolating and neutralizing the hazard pathways associated with this compound.

Workflow A Waste Generation: 4-Amino-5-iodo-2-methoxybenzonitrile B Phase Assessment A->B C Solid Waste (Powder, PPE) B->C Dry Collection D Liquid Waste (Solvent Mixtures) B->D Solvent Dissolved E Halogenated Waste Stream (EPA Compliant) C->E Double-bagged D->E pH Neutralized F High-Temp Incineration (>1000°C) with Alkaline Scrubber E->F Prevents HCN/Dioxin

Logical decision tree for phase-dependent disposal of 4-Amino-5-iodo-2-methoxybenzonitrile.

Self-Validating Standard Operating Procedures (SOPs) for Disposal

Every step in this protocol is designed as a self-validating system—meaning the procedure inherently checks for errors before they escalate into hazards.

Phase 1: Segregation and Containment (The "No-Mix" Rule)

  • Causality: Mixing halogenated nitriles with acidic waste streams (e.g., piranha solution, concentrated HCl) can trigger exothermic hydrolysis, leading to the evolution of HCN gas[3].

  • Step 1.1: Verify the pH of the designated liquid waste carboy using a pH test strip. Validation: The pH must read neutral (pH 6–8) before introducing any solution containing 4-Amino-5-iodo-2-methoxybenzonitrile.

  • Step 1.2: For solid waste (powders, contaminated weigh boats, or filter paper), collect the material in a dedicated, puncture-resistant high-density polyethylene (HDPE) container. Do not mix with general biohazard or non-chemical solid waste[5].

Phase 2: Labeling and Storage (RCRA Compliance)

  • Causality: Aromatic amines are susceptible to photo-oxidation, which can form reactive polymeric tars over time.

  • Step 2.1: Store liquid waste mixtures in amber glass bottles or opaque HDPE carboys to prevent UV-induced degradation.

  • Step 2.2: Affix an EPA-compliant hazardous waste label immediately upon the first drop of waste entering the container[4]. Validation: The label must explicitly state "Halogenated Organic Waste - Toxic" and list the specific chemical constituents (e.g., "Contains: 4-Amino-5-iodo-2-methoxybenzonitrile, Dichloromethane").

Phase 3: Final Disposal via High-Temperature Incineration

  • Causality: The only EPA-approved method for the complete destruction of halogenated aromatic amines and nitriles is high-temperature incineration[2].

  • Step 3.1: Coordinate with a licensed hazardous waste vendor. Specify that the waste stream requires incineration at >1000°C with an alkaline scrubber system .

  • Step 3.2: Validation: The alkaline scrubber is non-negotiable; it captures the hydroiodic acid (HI) and trace hydrogen cyanide (HCN) generated during combustion, converting them into benign salts before exhaust release[2].

Emergency Spill Response Protocol

In the event of a localized spill, execute the following immediate actions:

  • Evacuate & Isolate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered or local exhaust ventilation is maximized[6].

  • PPE Upgrade: Don a chemical-resistant apron, safety goggles, and double-layer nitrile gloves[5].

  • Solid Spill (Powder): Do not sweep, as this generates inhalable dust. Gently cover the powder with damp sand or a commercial inert absorbent. Carefully scoop the amalgam using a non-sparking tool into a sealable hazardous waste container[7].

  • Liquid Spill (In Solvent): Apply an inert absorbent (e.g., vermiculite or dry sand) to the spill perimeter first to prevent spreading, then cover the center[3]. Transfer the saturated absorbent to a highly sealed container and label it as halogenated waste[7].

References

  • Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator . Journal of Medicinal Chemistry - ACS Publications. 1

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. 4

  • Hazard Summary and Identification: Benzonitrile . NJ Department of Health. 6

  • Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal . BenchChem. 5

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . US EPA. 2

  • Benzonitrile Safety Data Sheet . Vigon International. 7

  • ICSC 1103 - BENZONITRILE . International Labour Organization (ILO). 3

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-5-iodo-2-methoxybenzonitrile

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-5-iodo-2-methoxybenzonitrile. The protocols outlined below are designed to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-5-iodo-2-methoxybenzonitrile. The protocols outlined below are designed to ensure your safety by establishing a multi-layered defense against potential exposure.

Understanding the Risks: A Structural Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for 4-Amino-5-iodo-2-methoxybenzonitrile is not always readily available, a thorough hazard assessment can be conducted by examining its constituent functional groups. The structure contains a benzonitrile moiety, which suggests potential toxicity if inhaled, ingested, or absorbed through the skin.[1] Benzonitrile compounds can interfere with cellular respiration, and symptoms of exposure may include headache, confusion, nausea, and in severe cases, respiratory distress.[1][2] Furthermore, substituted aromatic amines and iodo-compounds warrant careful handling due to potential irritation and sensitization.

Therefore, all handling of this compound must proceed with the assumption that it is hazardous. The primary routes of exposure to mitigate are skin contact, eye contact, and inhalation of any dust or aerosol.[2]

Core Protective Equipment: Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is crucial. The following table summarizes the minimum required PPE for handling 4-Amino-5-iodo-2-methoxybenzonitrile.

Protection Level Engineering Controls Hand Protection Eye and Face Protection Body Protection Respiratory Protection
Standard Handling (Solid) Certified Chemical Fume HoodDouble-gloving with nitrile or neoprene gloves.[1][3]Chemical splash goggles and a face shield.[1][4]Flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.[1][5]Not generally required if handled exclusively within a certified and operational chemical fume hood.[1]
Spill Cleanup or Weighing Outside of a Hood Ensure adequate ventilation.Heavy-duty nitrile or butyl rubber gloves.Chemical splash goggles and a face shield.[4]Chemical-resistant apron or coveralls over standard lab attire.A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[4][6][7]

Safe Handling and PPE Workflow

The following diagram outlines the essential workflow for safely preparing for, handling, and concluding work with 4-Amino-5-iodo-2-methoxybenzonitrile. Adherence to this sequence is critical for minimizing exposure risk.

cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Handling Phase cluster_doffing PPE Doffing & Disposal prep1 Verify Fume Hood Certification & Airflow prep2 Gather All Required PPE prep1->prep2 prep3 Prepare Spill Kit (Inert Absorbent, Waste Bags) prep2->prep3 don1 Don Lab Coat, Closed-toe Shoes, Long Pants prep3->don1 Proceed to Donning don2 Don Inner Gloves don1->don2 don3 Don Goggles & Face Shield don2->don3 don4 Don Outer Gloves (over lab coat cuffs) don3->don4 handle1 Work Exclusively Inside the Chemical Fume Hood don4->handle1 Begin Work handle2 Handle with Care to Avoid Dust Generation handle1->handle2 handle3 Keep Containers Closed When Not in Use handle2->handle3 doff1 Remove Outer Gloves (Dispose as Hazardous Waste) handle3->doff1 Work Complete doff2 Remove Face Shield & Goggles doff1->doff2 doff3 Remove Lab Coat doff2->doff3 doff4 Remove Inner Gloves (Dispose as Hazardous Waste) doff3->doff4 doff5 Wash Hands Thoroughly with Soap and Water doff4->doff5

Caption: Workflow for Safe Handling of 4-Amino-5-iodo-2-methoxybenzonitrile.

Detailed Protocols: Selection, Use, and Disposal of PPE

Hand Protection: The Critical Barrier

Your hands are the most likely point of direct contact. Therefore, rigorous glove protocol is non-negotiable.

  • Selection:

    • Choose nitrile or neoprene gloves, as they offer good protection against a broad range of chemicals, including nitriles.[4]

    • Avoid thin, disposable vinyl (PVC) gloves, which offer little chemical protection.[3]

    • Always use powder-free gloves to prevent aerosolization and contamination of your work area.[3]

  • Protocol:

    • Double-Gloving: Always wear two pairs of gloves.[1][3] The outer glove absorbs the initial contamination, protecting the inner glove.

    • Cuff Integration: The outer glove cuff should be pulled over the cuff of your lab coat sleeve to create a complete seal.[3]

    • Regular Changes: Change your outer gloves every 30-60 minutes, or immediately if you suspect contamination or notice any sign of degradation (e.g., swelling, discoloration, tears).[3]

    • Removal: When leaving the immediate work area (e.g., inside the fume hood), remove the outer pair of gloves and dispose of them in a designated hazardous waste container.[3] This prevents the spread of contamination.

Body and Eye Protection
  • Body: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure you are wearing long pants and fully enclosed, chemical-resistant shoes.[1][5]

  • Eyes/Face: Chemical splash goggles that form a seal around the eyes are mandatory.[1][4] In situations where you are handling larger quantities or there is a higher risk of splashing, a full-face shield must be worn over the goggles.[4]

PPE Decontamination and Disposal

All PPE that has come into contact with 4-Amino-5-iodo-2-methoxybenzonitrile must be treated as hazardous waste.

  • Gloves: Dispose of both inner and outer gloves in a sealed, labeled hazardous waste container immediately after removal.[1][7]

  • Lab Coats: If significant contamination of a reusable lab coat occurs, it must be professionally decontaminated by a service equipped to handle hazardous materials. Do not launder it at home or with standard laundry.

  • Disposable Gowns/Aprons: Place directly into the designated solid hazardous waste stream.[7]

  • Spill Cleanup Materials: All absorbent materials, contaminated wipes, and other items used for spill cleanup must be collected in a sealed, clearly labeled hazardous waste container for professional disposal.[1][7]

Emergency Operational Plans

In Case of a Spill
  • Evacuate and Alert: Immediately alert others in the lab and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.[1]

  • Don PPE: Before any cleanup, don the appropriate PPE as outlined in the "Spill Cleanup" section of the table, including respiratory protection.[1][7]

  • Contain and Clean: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).[1] Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[1][8]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1][7]

  • Report: Report the spill to your laboratory supervisor and Environmental Health & Safety (EHS) office.[1]

In Case of Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9][10] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air immediately.[9][10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2][10] Seek immediate medical attention.[9][10]

For all exposure incidents, provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound or a similar benzonitrile derivative.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 3-(2-Oxo-acetyl)-benzonitrile.
  • PubChem. (n.d.). 4-AMINO-5-IODO-2-METHYLBENZONITRILE. National Center for Biotechnology Information.
  • Cayman Chemical. (2025, June 6). Safety Data Sheet.
  • Virginia Tech. (n.d.). Personal Protection for the Applicator and Worker Module.
  • EOD. (n.d.). EOD medical pocket guide to chemical hazards.
  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet.
  • Tokyo Chemical Industry. (2024, December 16). Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2013, October 15). Safety Data Sheet.
  • Santa Cruz Biotechnology. (2025, January 27). Safety Data Sheet.
  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • ACCP. (n.d.). EMERGENCY PREPAREDNESS - TOXICOLOGY.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Apollo Scientific. (2023, July 4). 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid Safety Data Sheet.
  • Technion. (n.d.). Chemical Waste Management Guide.
  • UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • AK Scientific, Inc. (n.d.). 2-Amino-4-methylbenzonitrile Safety Data Sheet.
  • Benchchem. (n.d.). 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures.

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